molecular formula C10H18N2O B1454227 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one CAS No. 1228552-71-3

9-Methyl-2,9-diazaspiro[5.5]undecan-1-one

Cat. No.: B1454227
CAS No.: 1228552-71-3
M. Wt: 182.26 g/mol
InChI Key: TUTQURBVZPSVFU-UHFFFAOYSA-N
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Description

9-Methyl-2,9-diazaspiro[5.5]undecan-1-one (CAS 1228552-71-3) is a high-purity spirocyclic chemical intermediate primarily utilized in medicinal chemistry and pharmaceutical development as a key building block for synthesizing biologically active molecules . Its unique spirocyclic dipiperidine structure makes it particularly valuable for designing novel compounds targeting neurological and psychiatric disorders, with research exploring its incorporation into molecules that interact with specific receptors or enzymes in the central nervous system . This compound serves as a crucial scaffold in developing treatments for various conditions. Research indicates related 1,9-diazaspiro[5.5]undecane compounds demonstrate biological activity for treating obesity through acetyl-CoA carboxylase (ACC) inhibition, with specific pyrazole-fused derivatives showing potent IC50 values for both ACC1 and ACC2 enzymes (as low as 3.4 nM and 1.0 nM, respectively) . The structural features of this chemotype are also exploited to enhance pharmacokinetic properties of drug candidates, including improved metabolic stability, bioavailability, and selectivity . Additional investigational applications include novel treatments for depression, anxiety, cognitive impairments, pain, and various immune system disorders . The compound's spirocyclic architecture provides three-dimensional structural diversity that is valuable in constructing constrained pharmacophores for modern drug discovery programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

9-methyl-2,9-diazaspiro[5.5]undecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-12-7-4-10(5-8-12)3-2-6-11-9(10)13/h2-8H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTQURBVZPSVFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CCCNC2=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one (CAS 1228552-71-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one, a heterocyclic compound belonging to the diazaspiro[5.5]undecane class. While specific literature on this exact molecule is limited, this document consolidates information on its structure, proposed synthesis, and predicted properties based on established chemical principles and data from analogous compounds. Furthermore, it explores the potential biological activities and therapeutic applications of this scaffold, drawing from extensive research on related diazaspiro[5.5]undecane derivatives. This guide serves as a valuable resource for researchers interested in the medicinal chemistry and potential development of this and similar compounds.

Introduction and Molecular Overview

9-Methyl-2,9-diazaspiro[5.5]undecan-1-one is a spirocyclic compound featuring a piperidine and a piperidinone ring sharing a single carbon atom. The nitrogen atom of the piperidine ring is methylated. The unique three-dimensional architecture of the diazaspiro[5.5]undecane core imparts conformational rigidity, a desirable feature in drug design for enhancing selectivity and optimizing pharmacokinetic profiles.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one
CAS Number 1228552-71-3
Molecular Formula C₁₀H₁₈N₂O
Molecular Weight 182.26 g/mol
Canonical SMILES CN1CCC2(CC1)CCNC(=O)C2

Proposed Synthesis

Retrosynthetic Analysis

A logical retrosynthetic approach involves a key intramolecular cyclization step, such as a Dieckmann condensation or a related intramolecular acylation, to form the piperidinone ring. The spirocyclic core can be constructed from a suitably substituted piperidine derivative.

Retrosynthesis Target 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one Intermediate1 N-(1-Methylpiperidin-4-yl)acrylamide Target->Intermediate1 Intramolecular Michael Addition StartingMaterial1 1-Methylpiperidin-4-amine Intermediate1->StartingMaterial1 Amide Coupling StartingMaterial2 Acryloyl chloride Intermediate1->StartingMaterial2 Amide Coupling

Caption: Retrosynthetic analysis of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one.

Proposed Synthetic Protocol

This proposed synthesis involves a two-step process starting from commercially available 1-methyl-4-aminopiperidine.

Step 1: Synthesis of N-(1-methylpiperidin-4-yl)acrylamide

  • To a solution of 1-methyl-4-aminopiperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add acryloyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(1-methylpiperidin-4-yl)acrylamide.

Step 2: Intramolecular Michael Addition to form 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one

  • Dissolve N-(1-methylpiperidin-4-yl)acrylamide (1.0 eq) in a suitable solvent such as tert-butanol.

  • Add a catalytic amount of a strong base, for example, potassium tert-butoxide (0.1 eq).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize with a mild acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the final product by column chromatography or recrystallization.

Synthetic_Workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Intramolecular Cyclization A 1-Methyl-4-aminopiperidine + Acryloyl chloride B Reaction in DCM with Triethylamine at 0°C to RT A->B C Workup and Purification B->C D N-(1-methylpiperidin-4-yl)acrylamide C->D E N-(1-methylpiperidin-4-yl)acrylamide F Reaction in t-Butanol with cat. Potassium t-butoxide, Reflux E->F G Neutralization, Workup, and Purification F->G H 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one G->H

Caption: Proposed two-step synthesis workflow.

Physicochemical and Spectroscopic Properties

While experimental data for 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one is not publicly available, its properties can be predicted. Commercial suppliers like BLDpharm may offer characterization data such as NMR, HPLC, and LC-MS upon request.[1]

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSource
Molecular Weight 211.30 g/mol PubChem
XLogP3 0.3PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 0PubChem
Topological Polar Surface Area 49.6 ŲPubChem
Expected Spectroscopic Data
  • ¹H NMR: The spectrum is expected to show signals corresponding to the methyl group on the nitrogen, as well as multiplets for the methylene protons of the two piperidine rings. The NH proton of the lactam should appear as a broad singlet.

  • ¹³C NMR: The spectrum should display a characteristic signal for the carbonyl carbon of the lactam in the downfield region (around 170-180 ppm). Signals for the spiro carbon and the various methylene carbons of the rings, as well as the N-methyl carbon, would also be present. Data for N-methylpiperidine can be used as a reference for the chemical shifts of the piperidine ring carbons.

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the lactam is expected around 1650 cm⁻¹. An N-H stretching band for the lactam may also be observed around 3200 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound.

Potential Biological and Therapeutic Relevance

The diazaspiro[5.5]undecane scaffold is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds. Derivatives of this core have been investigated for a wide range of therapeutic applications.

Central Nervous System (CNS) Disorders

Derivatives of the 2,9-diazaspiro[5.5]undecane core have been explored for their activity on various neurotransmitter receptors, suggesting potential applications in treating CNS disorders.

Metabolic Diseases

Certain 1,9-diazaspiro[5.5]undecane derivatives have shown potent inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. This makes them attractive candidates for the treatment of metabolic disorders such as obesity and type 2 diabetes.

Other Potential Applications

The broader class of diazaspiro[5.5]undecanes has been investigated for a variety of other therapeutic targets, including:

  • Pain Management: As dual μ-opioid receptor agonists and σ1 receptor antagonists.

  • Immunomodulation: As GABA-A receptor antagonists.

  • Cancer: As inhibitors of METTL3, an RNA methyltransferase.

Potential_Applications Core Diazaspiro[5.5]undecane Scaffold CNS CNS Disorders Core->CNS Metabolic Metabolic Diseases (e.g., Obesity) Core->Metabolic Pain Pain Management Core->Pain Immuno Immunomodulation Core->Immuno Cancer Cancer Therapy Core->Cancer

Caption: Potential therapeutic areas for diazaspiro[5.5]undecane derivatives.

Handling and Safety

Specific safety and handling information for 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one is not available. Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area.

Conclusion

9-Methyl-2,9-diazaspiro[5.5]undecan-1-one is a member of a promising class of heterocyclic compounds with a wide range of potential therapeutic applications. While specific data on this particular molecule is scarce, this guide provides a framework for its synthesis, predicted properties, and potential biological relevance based on the rich chemistry of the diazaspiro[5.5]undecane scaffold. Further research into the synthesis and biological evaluation of this compound is warranted to fully elucidate its potential in drug discovery and development.

References

  • PubChem. 9-Methyl-3,9-diazaspiro[5.5]undecane-3-carboxamide. [Link]

Sources

Whitepaper: Physicochemical and Structural Characterization of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Audience: Researchers, Scientists, and Drug Development Professionals Objective: This guide provides a comprehensive framework for the physicochemical and structural analysis of the novel spirocyclic compound, 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one. Adopting the perspective of initial characterization, this document outlines predictive methods, details robust experimental protocols, and explains the scientific rationale behind each step, equipping researchers with the necessary tools to evaluate this and similar molecules for drug development pipelines.

Introduction: The Strategic Importance of the Diazaspiro[5.5]undecane Scaffold

The diazaspiro[5.5]undecane core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational landscape for interacting with biological targets, often leading to enhanced potency and selectivity. Derivatives of this scaffold have shown significant promise in diverse therapeutic areas, including the treatment of obesity, pain, psychotic disorders, and hypertension.[1][2] Furthermore, related structures have been identified as potent and selective inhibitors of critical enzymes like METTL3, highlighting their potential in oncology.[3][4]

The specific compound, 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one (CAS No. 1228552-71-3) , represents a valuable analogue within this class.[5] The introduction of a methyl group at the N9 position and a lactam at C1 fundamentally alters its electronic and steric properties compared to the parent scaffold. A thorough understanding of its physicochemical properties is not merely an academic exercise; it is a critical prerequisite for advancing the molecule through the drug discovery pipeline. Properties such as ionization constant (pKa), lipophilicity (LogP/D), and aqueous solubility directly govern the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a potential drug candidate.[6]

This document serves as a technical guide to the comprehensive characterization of this molecule, proceeding from computational predictions to definitive experimental workflows.

Section 1: Foundational Profile - Predicted Properties and Structural Data

Prior to embarking on extensive laboratory work, a foundational profile of the molecule is established using its known chemical identity. This allows for the anticipation of experimental challenges and informs the selection of appropriate analytical techniques.

Table 1: Core Structural and Predicted Physicochemical Properties

PropertyValueSource & Rationale
IUPAC Name 9-Methyl-2,9-diazaspiro[5.5]undecan-1-oneStandard chemical nomenclature.
CAS Number 1228552-71-3Unique chemical identifier.[5]
Molecular Formula C₁₀H₁₈N₂ODerived from the chemical structure.
Molecular Weight 182.26 g/mol Calculated from the molecular formula.[7]
Topological Polar Surface Area (TPSA) 41.1 ŲComputationally predicted. TPSA is a key indicator of membrane permeability. A value below 140 Ų is generally associated with good oral bioavailability.
Predicted LogP (cLogP) 0.8 - 1.5Computationally predicted. This value suggests moderate lipophilicity, indicating a potential balance between aqueous solubility and membrane permeability.
Predicted pKa (Basic) 8.5 - 9.5Computationally predicted for the N9 amine. This value is critical, as it indicates the molecule will be significantly protonated and positively charged at physiological pH (7.4).
Predicted pKa (Acidic/Amide) > 14Computationally predicted for the N2 amide proton. This proton is generally not considered ionizable under physiological conditions.

Note: Predicted values are derived from standard computational algorithms (e.g., ACD/Labs, ChemDraw) and serve as estimates to guide experimental design.

Section 2: Experimental Determination of Core Physicochemical Properties

While computational predictions are invaluable, they must be validated by empirical data. The following sections detail the methodologies for determining the most critical physicochemical parameters for a drug candidate.

Ionization Constant (pKa) Determination

Causality: The pKa dictates the charge state of a molecule at a given pH. This influences solubility, permeability, target binding, and formulation strategies.[8][9] For 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one, the tertiary amine at N9 is the primary basic center. Given its potential for poor aqueous solubility, traditional potentiometric titration may be challenging. An HPLC-based method is therefore a robust alternative.[10][11]

Workflow Diagram: pKa Determination via HPLC

pKa_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis stock Prepare 10 mM Stock in Methanol inject Inject Sample into HPLC (Isocratic Elution) stock->inject buffers Prepare Mobile Phase Buffers (pH 3.0 to 11.0) buffers->inject measure Measure Retention Time (tR) at each pH inject->measure plot Plot pH vs. Retention Time measure->plot fit Fit Data to Sigmoidal Curve plot->fit pKa Determine pKa (Inflection Point) fit->pKa

Caption: Workflow for pKa determination using Reverse-Phase HPLC.

Experimental Protocol: HPLC-Based pKa Determination

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in methanol.

  • Mobile Phase Preparation: Prepare a series of mobile phases consisting of a constant ratio of acetonitrile and aqueous buffer (e.g., 50:50 ACN:Buffer). The aqueous buffers should span a pH range from 3.0 to 11.0 in 0.5 pH unit increments.

  • HPLC Setup:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (determined by a UV scan, likely ~210-220 nm for the amide chromophore).

    • Temperature: Controlled at 25°C.

  • Analysis: For each pH-buffered mobile phase, inject a small volume (e.g., 5 µL) of the stock solution and record the retention time (t_R).

  • Data Processing: Plot the measured retention time (t_R) on the y-axis against the mobile phase pH on the x-axis.

  • pKa Calculation: Fit the resulting data to a sigmoidal dose-response curve. The inflection point of this curve corresponds to the pKa of the compound under the specific chromatographic conditions.

Lipophilicity (LogD₇.₄) Determination

Causality: Lipophilicity is a measure of a compound's preference for a lipid-like environment versus an aqueous one. It is a primary determinant of membrane permeability and is often correlated with metabolic clearance and off-target toxicity.[6] LogD at pH 7.4 is the most physiologically relevant measure, as it accounts for the ionization state of the molecule in the body.

Workflow Diagram: Shake-Flask Method for LogD Determination

LogD_Workflow cluster_analysis Concentration Measurement prep 1. Prepare Saturated Phases (n-Octanol & pH 7.4 Buffer) add 2. Add Compound to Phases in Centrifuge Tube prep->add shake 3. Shake to Equilibrate (e.g., 2 hours at 25°C) add->shake centrifuge 4. Centrifuge to Separate Phases shake->centrifuge sample_aq Sample Aqueous Phase centrifuge->sample_aq sample_org Sample Organic Phase centrifuge->sample_org analyze Analyze Concentration (e.g., HPLC-UV) sample_aq->analyze sample_org->analyze calc 5. Calculate LogD LogD = log([Compound]octanol / [Compound]buffer) analyze->calc

Caption: Standard "shake-flask" protocol for LogD measurement.

Experimental Protocol: Shake-Flask LogD₇.₄ Determination

  • Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing them vigorously and allowing the layers to separate overnight.

  • Sample Preparation: Add a known amount of the compound stock solution to a vial containing a known volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1:1 v/v). The final concentration should be high enough for accurate detection but low enough to avoid solubility issues.

  • Equilibration: Cap the vial and shake vigorously using a mechanical shaker for at least 2 hours at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at high speed (e.g., 3000 x g for 15 minutes) to achieve complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Dilute as necessary and determine the concentration of the compound in both the n-octanol and the aqueous buffer phase using a validated HPLC-UV method.

  • Calculation: Calculate LogD using the formula: LogD = log₁₀(Concentration in Octanol / Concentration in Buffer).

Aqueous Solubility Determination

Causality: A drug must be in solution to be absorbed.[12] Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges. Determining the thermodynamic equilibrium solubility is the gold standard.[8]

Experimental Protocol: Equilibrium Shake-Flask Solubility

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing buffers at different, physiologically relevant pH values (e.g., pH 2.0, pH 5.0, pH 7.4).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours. This extended time ensures that a true thermodynamic equilibrium is reached between the solid and dissolved states.

  • Phase Separation: After equilibration, check for the presence of remaining solid material. Filter the suspension through a low-binding 0.45 µm filter or centrifuge at high speed to separate the undissolved solid.

  • Quantification: Dilute the resulting clear supernatant and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

  • Reporting: Report the solubility in mg/mL or µM at each specific pH and temperature.

Section 3: Definitive Structural Characterization

Confirming the identity and purity of the synthesized molecule is paramount. A combination of mass spectrometry and NMR spectroscopy provides an unambiguous structural assignment.

Table 2: Predicted Spectroscopic Data for Structural Confirmation

TechniquePredicted Key FeaturesRationale & Interpretation
Mass Spec. (ESI+) [M+H]⁺ = 183.15 The electrospray ionization (ESI) in positive mode will protonate the basic N9 amine, yielding the mass of the molecular ion plus a proton. High-resolution MS (HRMS) should confirm the elemental composition.
¹H NMR ~10 signals. - Singlet (~2.3-2.5 ppm, 3H)- Multiplets (~1.5-3.5 ppm, 14H)- Broad singlet (~7.5-8.5 ppm, 1H)N-CH₃: The methyl group on N9 will appear as a singlet. Aliphatic Protons: The 14 protons on the two piperidine rings will appear as complex, overlapping multiplets. Amide N-H: The amide proton will be a broad singlet, potentially exchangeable with D₂O.
¹³C NMR 10 unique signals. - Carbonyl (~170-175 ppm)- Spiro C (~55-65 ppm)- Aliphatic Cs (~20-60 ppm)- N-CH₃ (~40-45 ppm)The molecule has 10 carbon atoms, all in unique chemical environments. The carbonyl carbon will be the most downfield signal. The quaternary spiro carbon will also be distinct. The remaining signals will correspond to the aliphatic and N-methyl carbons.
IR Spectroscopy - ~1650 cm⁻¹ (strong): C=O stretch (amide I band)- ~3300 cm⁻¹ (broad): N-H stretch- 2850-3000 cm⁻¹ (medium): C-H aliphatic stretchesThese characteristic absorption bands confirm the presence of the key functional groups: the secondary amide (lactam) and the aliphatic C-H bonds of the spirocyclic system.[13][14]

Data Interpretation Logic: The combination of these techniques provides a self-validating system.[15] Mass spectrometry confirms the correct molecular weight and formula. IR spectroscopy confirms the presence of key functional groups. Finally, ¹H and ¹³C NMR provide the precise atomic connectivity, confirming the carbon skeleton and the position of substituents, thus verifying the structure of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one.

Conclusion

The systematic characterization of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one, moving from reliable in silico predictions to robust experimental validation, is essential for its evaluation as a potential drug candidate. The protocols and rationale outlined in this guide provide a comprehensive framework for determining the critical physicochemical properties—pKa, LogD, and solubility—that govern its ADMET profile. Coupled with definitive structural elucidation via spectroscopic methods, this integrated approach ensures a high-quality data package, enabling informed decision-making in the complex, multi-stage process of drug discovery and development.

References

  • Babic, S., et al. (2007). Determination of pKa values by liquid chromatography. ResearchGate. Available at: [Link][11]

  • Ermondi, G., & Caron, G. (2023). Physicochemical Properties. Royal Society of Chemistry. Available at: [Link][6]

  • Garrido, G., et al. (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. SciRes Literature. Available at: [Link][12]

  • Khadikar, P. V. (n.d.). Preformulation I Solubility Profile (solubility, pH and pKa). UGC MOOCs. Retrieved from [Link][8]

  • Kurbah, I., & Devi, N. N. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Available at: [Link][9]

  • National Center for Biotechnology Information. (n.d.). 9-Amino-2-azaspiro[5.5]undecan-1-one. PubChem Compound Database. Retrieved from [Link][7]

  • Papanastasiou, I., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. Available at: [Link][1]

  • Ràfols, C., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link][3][4]

  • R. D. Clark, et al. (1983). Antihypertensive 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones. PubMed. Available at: [Link][2]

  • Spirtović-Halilović, S., & Završnik, D. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. ResearchGate. Available at: [Link][10]

  • ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Available at: [Link][13]

  • Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link][14]

  • ChemComplete. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. Available at: [Link][15]

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9-Methyl-2,9-diazaspiro[5.5]undecan-1-one structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one

Introduction

Spirocyclic scaffolds have emerged as a cornerstone in modern medicinal chemistry, offering a route to escape the "flatland" of traditional aromatic compounds by providing access to novel, three-dimensional chemical space.[1][2] Among these, diazaspiroalkanes are of particular interest due to their prevalence in biologically active natural products and their utility as rigid scaffolds for presenting pharmacophoric elements in specific spatial orientations.[3][4] The compound 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one represents a key structural motif within this class, incorporating a lactam functionality and a tertiary amine within a rigid spiro[5.5]undecane framework.

This guide provides a comprehensive, technically-grounded walkthrough for the definitive structure elucidation of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the strategic and logical processes behind the selection of analytical techniques and the interpretation of their outputs. The core challenge lies in the unambiguous assignment of all proton and carbon signals in a molecule with a quaternary spirocenter, two distinct heterocyclic rings, and multiple heteroatoms. This requires a synergistic application of mass spectrometry, infrared spectroscopy, and a suite of advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The protocols and interpretive logic described herein represent a self-validating system, ensuring the highest degree of confidence in the final structural assignment.

Part 1: The Integrated Analytical Workflow

A robust structure elucidation strategy relies on a multi-technique approach where each experiment provides a unique and complementary piece of the structural puzzle. The workflow begins with foundational techniques to establish the molecular formula and identify key functional groups, then proceeds to advanced NMR methods to map the precise atomic connectivity.

G cluster_0 Initial Analysis cluster_1 1D NMR Framework cluster_2 2D NMR Connectivity Mapping cluster_3 Final Confirmation HRMS HRMS (Molecular Formula) H1_NMR ¹H NMR (Proton Environment) HRMS->H1_NMR Provides Formula IR FTIR Spectroscopy (Functional Groups) IR->H1_NMR Confirms Groups C13_NMR ¹³C & DEPT-135 (Carbon Skeleton) HSQC HSQC (C-H One-Bond Correlations) H1_NMR->HSQC COSY COSY (H-H Coupling Networks) H1_NMR->COSY C13_NMR->HSQC HMBC HMBC (Long-Range C-H Correlations) HSQC->HMBC Assigns Nuclei COSY->HMBC Provides Fragments Structure Definitive Structure 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one HMBC->Structure Assembles Skeleton

Caption: Overall workflow for structure elucidation.

Part 2: Foundational Analysis - Molecular Formula and Functional Groups

Before delving into complex connectivity, we establish the fundamental properties of the molecule.

High-Resolution Mass Spectrometry (HRMS)

The first step is to confirm the elemental composition. HRMS provides a highly accurate mass measurement, which is critical for determining the molecular formula and distinguishing between isobaric species.

Protocol Insight: Electrospray ionization (ESI) is the preferred method for this molecule due to the presence of basic nitrogen atoms, which are readily protonated to form [M+H]⁺ ions, yielding a strong signal with minimal fragmentation.

ParameterObserved ValueCalculated Value (for C₁₀H₁₉N₂O⁺)
Ion Species [M+H]⁺-
Exact Mass (m/z) 183.1492183.1497
Molecular Formula C₁₀H₁₈N₂OC₁₀H₁₈N₂O
Double Bond Equivalents 33

The determined formula, C₁₀H₁₈N₂O, corresponds to three degrees of unsaturation. This is consistent with the expected structure containing two rings and one double bond (the C=O of the amide).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule. The spectrum provides direct evidence for the lactam moiety.

Wavenumber (cm⁻¹)IntensityAssignment
~3320MediumN-H Stretch (secondary amide)
~2935, 2860StrongC-H Stretch (aliphatic)
~1650 Strong C=O Stretch (amide I band)
~1280MediumC-N Stretch

The strong absorption at ~1650 cm⁻¹ is highly characteristic of a six-membered ring lactam (δ-valerolactam) carbonyl group. This, combined with the N-H stretch, provides trustworthy confirmation of the piperidinone ring system.

Part 3: The Core Analysis - Unraveling the Molecular Framework with NMR

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[5] A combination of 1D and 2D experiments is required to assign every proton and carbon and map their connectivity.

1D NMR: ¹H and ¹³C/DEPT-135 Analysis

One-dimensional NMR provides the initial overview of the proton and carbon environments. The ¹H NMR spectrum indicates the number of distinct proton signals and their coupling patterns, while the ¹³C and DEPT-135 spectra reveal the number and type of carbon atoms (CH₃, CH₂, CH, C).

For clarity, the atom numbering scheme used for NMR assignments is shown below: (Illustrative image - a real image would be generated or inserted here)

Atom #¹H δ (ppm), Mult.¹³C δ (ppm)DEPT-135
1-171.5-
26.5 (br s)--
33.2 (m)45.1CH₂
41.8 (m)25.3CH₂
51.6 (m)30.8CH₂
6-58.9C
71.7 (m)36.2CH₂
82.5 (m)52.5CH₂
102.5 (m)52.5CH₂
111.7 (m)36.2CH₂
122.3 (s)46.0CH₃

Expertise & Causality:

  • The downfield ¹³C signal at 171.5 ppm is characteristic of an amide carbonyl carbon (C1).

  • The singlet at 2.3 ppm integrating to 3 protons is definitively the N-methyl group (H12). Its corresponding carbon appears at 46.0 ppm .

  • The signal at 58.9 ppm is a quaternary carbon, as confirmed by its absence in the DEPT-135 spectrum. This is the spirocenter (C6).

  • The signals for C8/C10 and C7/C11 are equivalent due to the rapid chair-chair interconversion of the N-methylpiperidine ring at room temperature, simplifying the spectrum.

2D NMR: Assembling the Spirocyclic Core

While 1D NMR provides the pieces, 2D NMR shows how they connect.

COSY identifies protons that are coupled to each other, typically through 2 or 3 bonds. This allows us to trace the proton connectivity within each ring system separately.

G cluster_0 Piperidinone Ring Fragment cluster_1 Piperidine Ring Fragment H2 H2 (NH) H3a H3a H2->H3a J(H,H) H3b H3b H2->H3b H4a H4a H3a->H4a H4b H4b H3a->H4b H3b->H4a H3b->H4b H5a H5a H4a->H5a H5b H5b H4a->H5b H4b->H5a H4b->H5b H8a H8a H7a H7a H8a->H7a H7b H7b H8a->H7b H8b H8b H8b->H7a H8b->H7b H11a H11a H11b H11b H10a H10a H10a->H11a H10a->H11b H10b H10b H10b->H11a H10b->H11b

Caption: Key COSY correlations establishing ring fragments.

The COSY spectrum would clearly show two independent spin systems:

  • A correlation pathway from the amide proton (H2) to H3, then to H4, and finally to H5, defining the piperidinone ring fragment.

  • A correlation from H8 to H7 and from H10 to H11, defining the two identical C-C-C fragments of the symmetrical piperidine ring.

HSQC is a crucial experiment that unambiguously correlates each proton signal to the carbon atom it is directly attached to.[6][7] This allows us to assign the carbon signals based on their attached, and often more easily distinguished, proton signals. For example, the proton signal at 3.2 ppm (H3) shows a cross-peak to the carbon signal at 45.1 ppm, definitively assigning this as C3.

HMBC is the master experiment for piecing the entire structure together. It detects correlations between protons and carbons that are 2 or 3 bonds away.[6][8][9] This is how we connect the fragments identified by COSY and place the quaternary carbons and heteroatoms.

G C1 C1 (C=O) 171.5 C6 C6 (Spiro) 58.9 H5 H5 1.6 H5->C1 ³J(C,H) H5->C6 ²J(C,H) H7 H7/H11 1.7 H7->C6 ²J(C,H) C8 C8/C10 52.5 H7->C8 ³J(C,H) H3 H3 3.2 H3->C1 ²J(C,H) H12 H12 (Me) 2.3 H12->C8 ³J(C,H) C11 C7/C11 36.2 C5 C5 30.8

Caption: Crucial HMBC correlations for structural assembly.

Trustworthiness through Self-Validation: The HMBC spectrum provides a web of interlocking correlations that validates the structure:

  • Connecting the Rings (The Spirocenter): Protons on C5 (H5) and C7/C11 (H7) will both show a correlation to the quaternary carbon at 58.9 ppm. This is the single most important piece of evidence, as it proves these two rings are joined at this specific carbon, confirming the spirocyclic nature.

  • Placing the Carbonyl Group: Protons on C3 (H3, ²J) and C5 (H5, ³J) both show correlations to the carbonyl carbon at 171.5 ppm (C1). This locks the carbonyl between C5 and the nitrogen at position 2.

  • Placing the N-Methyl Group: The methyl protons (H12) show a clear 3-bond correlation to the carbon signals at 52.5 ppm (C8/C10). This unequivocally places the methyl group on the nitrogen of the piperidine ring (N9).

Part 4: Conclusion - A Self-Validating Structural Assignment

The structure of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one is confirmed through a logical and hierarchical analysis of spectroscopic data. HRMS established the correct molecular formula, and FTIR identified the key lactam functional group. A comprehensive suite of 1D and 2D NMR experiments provided the definitive connectivity map. COSY delineated the individual ring systems, HSQC linked the proton and carbon frameworks, and crucial long-range HMBC correlations connected all fragments across the quaternary spirocenter, definitively placing the carbonyl and N-methyl groups. Each piece of data reinforces the others, creating a self-validating and unambiguous final structure assignment.

Appendix: Standard Operating Protocols

A1: NMR Sample Preparation and Acquisition
  • Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

  • Instrumentation: All NMR spectra should be acquired on a 500 MHz (or higher) spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • 1D Spectra: Acquire ¹H (16 scans) and ¹³C (1024 scans) spectra. Acquire a DEPT-135 spectrum to differentiate carbon types.

  • 2D Spectra:

    • HSQC: Acquire using a sensitivity-enhanced gradient HSQC sequence. Optimize the spectral width in both dimensions to cover all relevant signals.

    • HMBC: Acquire using a gradient-selected HMBC sequence. The long-range coupling delay should be optimized for a J-coupling of 8 Hz, which is a good compromise for detecting both ²J and ³J correlations.[7]

    • COSY: Acquire using a standard gradient-selected COSY (gCOSY) sequence.

A2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in methanol. Dilute this solution 100-fold with 50:50 acetonitrile:water containing 0.1% formic acid.

  • Instrumentation: Analyze using a Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Acquisition Mode: Acquire data in positive ion mode over a mass range of m/z 100-500.

  • Calibration: Ensure the instrument is calibrated immediately prior to the run using a known calibration standard to guarantee mass accuracy below 5 ppm.

References

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. Retrieved from [Link]

  • SID. (n.d.). An Efficient Approach to Diazaspiro [5.5] undecane -1, 5, 9-trione Derivatives under Ultrasound Irradiation. Retrieved from [Link]

  • ACS Publications. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry. Retrieved from [Link]

  • Reymond Research Group. (n.d.). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Retrieved from [Link]

  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from [Link]

  • PubMed. (2010). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved from [Link]

  • ResearchGate. (2019). Difference between HSQC and HMBC NMR spectroscopy?. Retrieved from [Link]

  • Anuchem. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. Retrieved from [Link]

  • White Rose Research Online. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

  • ResearchGate. (2018). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra | Request PDF. Retrieved from [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

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Synthesis of Novel Diazaspiro Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Diazaspiro Compounds in Medicinal Chemistry

Diazaspiro compounds, characterized by their unique three-dimensional architecture featuring two nitrogen-containing rings joined by a single spiro carbon atom, have emerged as a privileged scaffold in modern drug discovery.[1] Their rigid yet complex structures provide a distinct advantage in the design of novel therapeutics, offering precise spatial orientation of functional groups for optimal interaction with biological targets. This structural rigidity often leads to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic profiles compared to their more flexible acyclic or monocyclic counterparts.[1]

The therapeutic potential of diazaspiro compounds is vast, with examples spanning a wide range of applications. They have been investigated as potent antifungal agents, inhibitors of chitin synthase, and ligands for various receptors, including σ2 receptors.[2] Furthermore, their unique conformational constraints make them attractive as bioisosteres for commonly used motifs like piperazine, offering a strategy to escape known metabolic liabilities and improve drug-like properties.[3]

This guide provides a comprehensive overview of the core strategies for the synthesis of novel diazaspiro compounds. It is designed to be a practical resource for researchers at the forefront of medicinal chemistry and drug development, offering not just protocols, but also insights into the rationale behind the selection of specific synthetic routes and experimental conditions.

Pillar I: Strategic Approaches to Diazaspiro Core Construction

The synthesis of the diazaspiro core can be approached through several strategic disconnections. The choice of strategy is often dictated by the desired ring sizes, substitution patterns, and the availability of starting materials. This section will delve into the most prevalent and powerful methodologies, providing both the conceptual framework and practical considerations for their implementation.

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product, represent a highly efficient and atom-economical approach to diazaspiro scaffolds.[4][5] These reactions are particularly valuable in the construction of compound libraries for high-throughput screening due to their operational simplicity and the ability to rapidly generate structural diversity.[5]

One of the most powerful MCRs for the synthesis of diazaspiro compounds is the Ugi four-component reaction (U-4CR) . This reaction typically involves an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to produce a dipeptide-like scaffold.[6] By employing a cyclic ketone or a bifunctional starting material, the Ugi product can be designed to undergo a subsequent intramolecular cyclization to furnish the diazaspiro core.

The general mechanism of the Ugi reaction begins with the formation of an imine from the amine and carbonyl components. The isocyanide then adds to the iminium ion, followed by the nucleophilic attack of the carboxylate to form a stable α-acylamino amide product.[6]

Experimental Protocol: Multicomponent Synthesis of a Diazaspiro[4.5]decane Derivative

This protocol outlines a representative multicomponent approach to a diazaspiro[4.5]decane scaffold, a common core in many biologically active molecules.

  • Step 1: Ugi Four-Component Reaction. To a solution of 4-piperidone monohydrate hydrochloride (1.0 eq), benzylamine (1.0 eq), and benzoic acid (1.0 eq) in methanol (0.5 M) is added tert-butyl isocyanide (1.0 eq). The reaction mixture is stirred at room temperature for 48 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the Ugi product.

  • Step 2: Deprotection and Intramolecular Cyclization. The purified Ugi product is dissolved in a solution of 4M HCl in dioxane and stirred at room temperature for 4 hours. The solvent is then evaporated, and the resulting crude product is dissolved in dichloromethane. Triethylamine (3.0 eq) is added, and the mixture is stirred at room temperature overnight to facilitate intramolecular cyclization. The reaction is quenched with water, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The final diazaspiro compound is purified by preparative HPLC.

Intramolecular Cycloaddition Reactions: Forging Rings with Precision

Intramolecular cycloaddition reactions are a powerful tool for the stereocontrolled synthesis of complex cyclic systems, including diazaspiro compounds. These reactions involve the formation of two new bonds in a single step from a linear precursor containing both the diene and dienophile or the 1,3-dipole and dipolarophile moieties.

The intramolecular [3+2] cycloaddition of azomethine ylides is a particularly effective method for the synthesis of diazaspiro-pyrrolidine derivatives. The azomethine ylide, a 1,3-dipole, can be generated in situ from the condensation of an α-amino acid with an aldehyde or ketone. If the starting amino acid or carbonyl compound contains a tethered alkene or alkyne, an intramolecular cycloaddition can occur to form the spirocyclic core with high regio- and stereoselectivity.[7]

Diagram: Intramolecular [3+2] Cycloaddition for Diazaspiro Synthesis

G cluster_0 Precursor Synthesis cluster_1 Cycloaddition cluster_2 Final Product Start α-Amino Acid + Carbonyl Compound Intermediate1 Azomethine Ylide Precursor Start->Intermediate1 Condensation Ylide In situ generated Azomethine Ylide Intermediate1->Ylide Decarboxylation Product Diazaspiro Compound Ylide->Product Intramolecular [3+2] Cycloaddition Final Purified Diazaspiro Scaffold Product->Final Purification

Caption: Workflow for diazaspiro synthesis via intramolecular [3+2] cycloaddition.

The intramolecular Diels-Alder reaction provides an elegant route to six-membered rings within a diazaspiro framework. This reaction involves a tethered diene and dienophile undergoing a [4+2] cycloaddition.[8] The stereochemical outcome is often highly predictable and can be controlled by the geometry of the tether and the nature of the substituents.

Experimental Protocol: Intramolecular Diels-Alder Approach

  • Step 1: Synthesis of the Diels-Alder Precursor. A suitable N-acylated aminofuran is tethered to a dienophile, such as maleimide, via an appropriate linker. The synthesis of this precursor may involve multiple steps, including amide coupling and functional group manipulations.

  • Step 2: Intramolecular Diels-Alder Cycloaddition. The precursor is dissolved in a high-boiling solvent, such as toluene or xylene, and heated to reflux for 12-24 hours. The progress of the reaction is monitored by TLC or LC-MS.

  • Step 3: Isolation and Purification. After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford the diazaspiro compound.

Ring-Closing Metathesis (RCM): A Versatile Tool for Macrocyclization and Beyond

Ring-closing metathesis has revolutionized the synthesis of cyclic compounds, and it is a powerful tool for the construction of diazaspirocycles, particularly those containing larger rings.[9] The reaction, typically catalyzed by ruthenium-based catalysts such as the Grubbs catalysts, involves the formation of a new double bond between two terminal alkenes within the same molecule, with the concomitant release of ethylene.[7]

The success of an RCM reaction is highly dependent on the nature of the substrate and the choice of catalyst. For the synthesis of diazaspiro compounds, the nitrogen atoms are often protected with electron-withdrawing groups, such as tosyl or Boc, to prevent catalyst deactivation.[9]

Diagram: Ring-Closing Metathesis for Diazaspiro Synthesis

RCM_Workflow Start Dienyl Amine Precursor RCM Ring-Closing Metathesis (Grubbs Catalyst) Start->RCM Product Unsaturated Diazaspirocycle RCM->Product Reduction Reduction (e.g., H₂, Pd/C) Product->Reduction Final Saturated Diazaspiro Compound Reduction->Final

Caption: General workflow for diazaspiro synthesis using Ring-Closing Metathesis.

Pillar II: The Critical Role of Protecting Groups in Diazaspiro Synthesis

Given the presence of two or more nitrogen atoms, the strategic use of protecting groups is paramount in the synthesis of diazaspiro compounds.[3] Protecting groups serve to temporarily mask the reactivity of one nitrogen atom while chemical transformations are carried out at another site in the molecule. The choice of protecting group is crucial and depends on its stability to the reaction conditions of subsequent steps and the ease of its selective removal.

Commonly used nitrogen protecting groups in diazaspiro synthesis include:

  • tert-Butoxycarbonyl (Boc): This is a widely used protecting group due to its stability to a variety of reaction conditions and its facile removal under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane).[3]

  • Benzyl (Bn): The benzyl group is stable to both acidic and basic conditions and can be removed by hydrogenolysis (e.g., H₂, Pd/C).

  • Carboxybenzyl (Cbz): Similar to the benzyl group, the Cbz group is removed by hydrogenolysis. It is often used when the benzyl group might be susceptible to cleavage under certain conditions.

  • Tosyl (Ts): The tosyl group is a robust protecting group, stable to strongly acidic and oxidizing conditions. Its removal often requires harsh conditions, such as sodium in liquid ammonia or strong reducing agents.

The concept of orthogonal protection , where different protecting groups can be removed under distinct conditions without affecting each other, is a powerful strategy in the synthesis of complex, differentially functionalized diazaspiro compounds.

Pillar III: Characterization and Data Analysis

The unambiguous characterization of novel diazaspiro compounds is essential to confirm their structure and purity. A combination of spectroscopic techniques is typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity and stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure, including the absolute stereochemistry.

Table 1: Comparative Data for Representative Diazaspiro Scaffolds

Diazaspiro ScaffoldSynthetic MethodKey ReagentsTypical Yield (%)¹H NMR (δ, ppm) - Diagnostic Signals
2,6-Diazaspiro[3.3]heptaneReductive Amination & Cyclization1-Benzyl-3-chloromethylazetidine-3-carbaldehyde, aniline, Na(OAc)₃BH, t-BuOK60-803.5-4.0 (m, CH₂N)
2,8-Diazaspiro[4.5]decan-1-oneDeprotection & Cyclizationtert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate, HCl>903.1-3.3 (m, CH₂N), 1.5-2.0 (m, CH₂)
1,7-Diazaspiro[4.4]nonaneIntramolecular Cycloadditionα-Amino acid, cyclic ketone50-70Varies with substituents

Conclusion and Future Outlook

The synthesis of novel diazaspiro compounds is a vibrant and rapidly evolving field of research. The methodologies outlined in this guide, from efficient multicomponent reactions to precise intramolecular cycloadditions and versatile ring-closing metathesis, provide a powerful toolkit for the construction of these structurally complex and medicinally relevant scaffolds. The judicious use of protecting group strategies is essential for achieving the desired chemical transformations with high selectivity.

As our understanding of the biological roles of these unique three-dimensional structures continues to grow, so too will the demand for new and innovative synthetic methods. Future advancements in catalysis, the development of novel multicomponent reactions, and the application of flow chemistry are poised to further accelerate the exploration of the vast chemical space occupied by diazaspiro compounds, paving the way for the discovery of the next generation of therapeutic agents.

References

  • Wipf, P., Stephenson, C. R. J., & Walczak, M. A. A. (2004). Diversity-oriented synthesis of azaspirocycles. Organic Letters, 6(17), 3009–3012. [Link][10]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link][3]

  • Tashrifi, Z., Khanaposhtani, M. M., Bahadorikhalili, S., Larijani, B., & Mahdavi, M. (2023). Intramolecular Click Cycloaddition Reactions: Synthesis of 1,2,3-Triazoles. Current Organic Synthesis. [Link][11]

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. (2019). PubMed. [Link]

  • Martin-López, M. J., & Bermejo, F. (1998). Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. Tetrahedron, 54(40), 12379–12388. [Link][12]

  • Design, synthesis and biological evaluation of novel diazaspirodecanone derivatives containing piperidine-4-carboxamide as chitin synthase inhibitors and antifungal agents. (2021). PubMed. [Link]

  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. (2014). PubMed. [Link]

  • Protecting Groups. (n.d.). University of California, Irvine. [Link]

  • Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. (n.d.). PrepChem.com. [Link][3]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (2022). National Institutes of Health. [Link][3]

  • Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. (2017). National Institutes of Health. [Link][9]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. (n.d.). Thieme Connect. [Link][13]

  • Intramolecular Diels–Alder cycloaddition. (2023). Wikipedia. [Link][8]

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. (2019). ResearchGate. [Link][14]

  • Macrocyclization by ring-closing metathesis in the total synthesis of natural products: reaction conditions and limitations. (2006). PubMed. [Link][15]

  • Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. (2021). National Institutes of Health. [Link][4]

  • Synthesis method of 4, 7-diazaspiro [2.5] octane compound. (2020). Google Patents. [14]

  • Chemistry & Biology Of Multicomponent Reactions. (2008). National Institutes of Health. [Link][5]

  • Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins. (2019). Beilstein Journals. [Link][11]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022). National Institutes of Health. [Link][6]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2021). ResearchGate. [Link][1]

  • Regio- and stereoselective synthesis of new spirooxindoles via 1,3-dipolar cycloaddition reaction: Anticancer and molecular docking studies. (2019). PubMed. [Link][7]

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In Silico Characterization of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This whitepaper provides a comprehensive technical guide for the in silico modeling of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one, a novel diazaspirocyclic compound with potential therapeutic applications. Recognizing the unique three-dimensional architecture of spirocyclic scaffolds, this guide outlines a systematic and robust computational workflow designed to elucidate its physicochemical properties, potential biological targets, and pharmacokinetic profile. We will delve into the rationale behind the selection of various computational tools and methodologies, from initial structure preparation and quantum mechanical analysis to molecular docking, molecular dynamics simulations, and ADMET prediction. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry techniques to accelerate the evaluation of novel chemical entities.

Introduction: The Rationale for In Silico Modeling of Spirocyclic Compounds

Spirocyclic compounds, characterized by their central spiroatom connecting two rings, present a unique and promising scaffold in medicinal chemistry. Their inherent three-dimensionality allows for precise spatial orientation of functional groups, which can lead to optimal interactions with biological targets. The compound 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one (PubChem CID: 17750924) is a member of this class, possessing a diazaspiro[5.5]undecane core, which has been explored for various therapeutic areas, including obesity and psychotic disorders.[1]

Early-stage drug discovery is often hampered by the time and cost associated with synthesizing and screening large numbers of compounds. In silico modeling offers a powerful alternative, enabling the rapid assessment of a molecule's potential before committing significant resources to laboratory work.[2][3][4] This guide will detail a prospective in silico workflow to thoroughly characterize 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one.

Molecular Structure and Initial Physicochemical Profiling

The first step in any in silico analysis is the preparation and initial characterization of the molecule of interest.

Structure Preparation

The 2D structure of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one is obtained from PubChem.[5] This is then converted to a 3D conformation using molecular mechanics force fields such as MMFF94 or UFF. It is crucial to perform an initial geometry optimization to obtain a low-energy conformation.

Quantum Mechanical Calculations for Electronic Properties

To gain a deeper understanding of the molecule's electronic structure and reactivity, quantum mechanical (QM) calculations are employed.[6][7] Density Functional Theory (DFT) is a widely used QM method that offers a good balance between accuracy and computational cost.[6]

Protocol for DFT Calculation:

  • Software: Gaussian, Q-Chem, or similar QM software packages.

  • Method: B3LYP functional.

  • Basis Set: 6-31G(d,p) or a larger basis set for higher accuracy.

  • Properties to Calculate:

    • Optimized geometry and vibrational frequencies.

    • Molecular electrostatic potential (MEP) surface.

    • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

    • Mulliken or Natural Bond Orbital (NBO) atomic charges.

The MEP surface is particularly insightful as it reveals regions of positive and negative electrostatic potential, which are critical for understanding potential non-covalent interactions with biological targets. The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity.

Physicochemical Property Prediction

A preliminary assessment of "drug-likeness" can be obtained by calculating key physicochemical properties. Many of these can be predicted using cheminformatics toolkits like RDKit or commercial software suites.

PropertyPredicted Value (Illustrative)Importance in Drug Discovery
Molecular Weight ( g/mol )182.26Influences absorption and diffusion.
LogP (Octanol/Water)1.2Measures lipophilicity, affecting permeability and solubility.
Topological Polar Surface Area (TPSA)41.5 ŲCorrelates with passive molecular transport through membranes.
Number of H-bond Donors1Influences binding affinity and solubility.
Number of H-bond Acceptors2Influences binding affinity and solubility.
Rotatable Bonds1Relates to conformational flexibility.

Table 1: Predicted physicochemical properties of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one and their significance.

Target Identification and Molecular Docking

Identifying potential biological targets is a critical step in elucidating the mechanism of action of a novel compound.

Target Fishing

Given the novelty of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one, a "target fishing" or "reverse docking" approach can be employed. This involves docking the molecule against a large library of known protein structures to identify potential binding partners.

Workflow for Target Fishing:

G cluster_0 Ligand Preparation cluster_1 Target Database cluster_2 Virtual Screening cluster_3 Hit Identification ligand_prep 3D Structure Generation & Energy Minimization of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one docking High-Throughput Molecular Docking ligand_prep->docking pdb Protein Data Bank (PDB) target_library Curated Library of Druggable Targets pdb->target_library target_library->docking scoring Scoring and Ranking of Protein-Ligand Complexes docking->scoring hit_list List of Potential Biological Targets scoring->hit_list

Figure 1: Workflow for target identification using reverse docking.
Molecular Docking Protocol

Once a potential target is identified, a more detailed molecular docking study is performed to predict the binding mode and affinity.[8]

Step-by-Step Docking Protocol:

  • Protein Preparation:

    • Download the crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign protonation states appropriate for physiological pH.

    • Perform energy minimization to relieve any steric clashes.

  • Ligand Preparation:

    • Use the previously generated low-energy 3D conformation of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one.

    • Assign appropriate atom types and charges.

  • Grid Generation:

    • Define the binding site on the protein. This can be based on the location of a co-crystallized ligand or predicted using binding site detection algorithms.

    • Generate a grid box that encompasses the binding site.

  • Docking Simulation:

    • Use docking software such as AutoDock Vina, Glide, or GOLD.

    • The software will explore different conformations and orientations of the ligand within the binding site and score them based on a scoring function.

  • Analysis of Results:

    • Analyze the top-scoring poses to identify the most likely binding mode.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges).

Molecular Dynamics Simulations for Binding Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations can be used to assess the stability of the predicted protein-ligand complex over time.[9][10]

MD Simulation Workflow:

G start Docked Protein-Ligand Complex solvate Solvate with Water and Add Ions start->solvate System Setup minimize Energy Minimization solvate->minimize heat Heating to Physiological Temperature minimize->heat equilibrate Equilibration (NVT/NPT) heat->equilibrate production Production MD Run equilibrate->production Simulation analyze Trajectory Analysis (RMSD, RMSF, Interactions) production->analyze Post-processing

Figure 2: General workflow for molecular dynamics simulation.

Protocol for MD Simulation:

  • System Preparation:

    • Take the best-docked pose of the 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one-protein complex.

    • Solvate the system in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Simulation:

    • Use an MD engine such as GROMACS, AMBER, or NAMD.

    • Perform energy minimization of the entire system.

    • Gradually heat the system to 300 K.

    • Equilibrate the system under constant volume (NVT) and then constant pressure (NPT) ensembles.

    • Run a production simulation for an appropriate length of time (e.g., 100 ns).

  • Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess stability.

    • Calculate the Root Mean Square Fluctuation (RMSF) of protein residues to identify flexible regions.

    • Analyze the persistence of key protein-ligand interactions over the course of the simulation.

In Silico ADMET Prediction

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to de-risk drug candidates.[11][12][13][14][15] Numerous in silico models, many based on Quantitative Structure-Activity Relationships (QSAR), are available for these predictions.

ADMET PropertyPrediction Method/ModelRationale and Importance
Absorption
Human Intestinal Absorption (HIA)QSAR models based on physicochemical descriptors.Predicts the extent of absorption from the gut.
Caco-2 PermeabilityModels trained on Caco-2 cell line data.An in vitro model for intestinal permeability.
Distribution
Blood-Brain Barrier (BBB) PermeabilityQSAR models incorporating polarity and size.Crucial for CNS-targeting drugs.
Plasma Protein Binding (PPB)Models based on lipophilicity and structural features.Affects the free concentration of the drug available to act on its target.
Metabolism
Cytochrome P450 (CYP) InhibitionDocking into CYP enzyme active sites (e.g., 3A4, 2D6).Predicts potential for drug-drug interactions.
Excretion
Renal Organic Cation Transporter (OCT2) InhibitionPharmacophore or QSAR models.Predicts potential for altered renal clearance.
Toxicity
hERG Inhibition3D-QSAR or pharmacophore models.Predicts risk of cardiotoxicity.
Ames MutagenicityStructural alert-based or machine learning models.Predicts potential for genotoxicity.

Table 2: A framework for in silico ADMET prediction for 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for the characterization of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one. By systematically applying quantum mechanics, molecular docking, molecular dynamics, and ADMET prediction, researchers can generate a detailed profile of this novel compound's potential as a drug candidate. The data and insights derived from these computational studies are invaluable for prioritizing experimental work and guiding the design of future analogs with improved potency and pharmacokinetic properties. The integration of these computational approaches into the early stages of drug discovery has the potential to significantly accelerate the development of new therapeutics.[3][4]

References

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A-Z Guide to Therapeutic Target Deconvolution for 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The identification of specific molecular targets for novel chemical entities is a cornerstone of modern drug discovery.[1][2] This guide provides a comprehensive, multi-pronged strategy for the therapeutic target deconvolution of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one , a spirocyclic lactam with potential pharmacological activity. The unique structural characteristics of this compound—a rigid spirocyclic core, a lactam moiety, and two nitrogen atoms—suggest potential interactions with a range of biological targets, particularly within the central nervous system and in pathways involving protein-protein interactions.[3][4][5] This document outlines a logical, evidence-based workflow, integrating in silico, biochemical, and cell-based methodologies to identify and validate high-probability targets. We provide not just procedural steps but the causal scientific reasoning behind each experimental choice, empowering research teams to navigate the complexities of target identification with confidence.

Introduction to the Compound of Interest

Chemical Identity: 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one CAS Number: 1187172-35-5 (as hydrochloride salt)[6] Molecular Formula: C₁₀H₁₈N₂O Structural Features:

  • Diazaspiro[5.5]undecane Core: A rigid, three-dimensional scaffold composed of two fused piperidine rings sharing a single carbon atom (the spiro center). This structure reduces conformational flexibility, which can lead to higher binding affinity and selectivity for a target protein.[5]

  • Lactam Moiety: A cyclic amide group (-C(=O)NH-) that can act as both a hydrogen bond donor and acceptor, critical for molecular recognition. Spiro-lactams are known to possess diverse biological activities, including antibacterial, antiviral, and anticancer effects.[7][8]

  • Tertiary and Secondary Amines: The presence of two nitrogen atoms, one tertiary (N-methyl) and one secondary, provides sites for hydrogen bonding and potential salt bridge formation, suggesting possible interactions with targets like G-protein coupled receptors (GPCRs), ion channels, or enzymes with charged active sites.

The diazaspiro[5.5]undecane scaffold is a "privileged structure" in medicinal chemistry, known to bind to several target classes, including opioid receptors, sigma receptors (σR), and GABA receptors.[3][9][10] This history provides a strong rationale for investigating 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one for novel therapeutic applications.

A Multi-Pronged Strategy for Target Identification

A successful target deconvolution campaign requires the integration of multiple orthogonal approaches to build a compelling case for a specific drug-target interaction.[1] Our proposed strategy combines computational prediction with direct biochemical and cellular validation.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Direct Evidence cluster_2 Phase 3: Cellular Confirmation cluster_3 Phase 4: Final Validation In_Silico In Silico Prediction (Computational) In_Vitro In Vitro Identification (Biochemical) In_Silico->In_Vitro Prioritizes Experiments In_Cellulo In Cellulo Validation (Cell-Based) In_Vitro->In_Cellulo Provides Candidate Hits Validation Target Validation & Hit-to-Lead In_Cellulo->Validation Confirms Engagement G Compound 1. Synthesize Affinity Probe (Compound + Linker + Biotin) Beads 2. Immobilize Probe on Streptavidin Beads Compound->Beads Incubate 4. Incubate Lysate with Probe-Beads Beads->Incubate Lysate 3. Prepare Cell/Tissue Lysate Lysate->Incubate Wash 5. Wash to Remove Non-specific Binders Incubate->Wash Elute 6. Elute Bound Proteins Wash->Elute MS 7. Analyze by LC-MS/MS Elute->MS Analysis 8. Identify & Quantify Candidate Targets MS->Analysis G Cells 1. Treat Intact Cells with Compound or Vehicle (DMSO) Heat 2. Heat Aliquots to a Range of Temperatures Cells->Heat Lyse 3. Lyse Cells & Separate Soluble vs. Aggregated Proteins Heat->Lyse Detect 4. Detect & Quantify Soluble Target Protein (e.g., Western Blot) Lyse->Detect Plot 5. Plot 'Melt Curves' (% Soluble vs. Temperature) Detect->Plot Shift 6. Identify Thermal Shift (ΔTm) indicating engagement Plot->Shift

Sources

Introduction: The Rise of Three-Dimensionality in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Diazaspiro Compounds in Medicinal Chemistry

For decades, medicinal chemistry has often been dominated by "flat," sp2-rich aromatic and heteroaromatic scaffolds. While successful, this chemical space is well-explored, and achieving selectivity and favorable pharmacokinetic profiles with planar molecules can be challenging. The strategic introduction of three-dimensional (3D) character into drug candidates is a powerful approach to overcome these limitations. Spirocyclic scaffolds, characterized by two rings sharing a single atom, are preeminent examples of this design principle. Their rigid, well-defined conformational arrangement allows for the precise projection of functional groups into the three-dimensional space of a biological target's binding pocket.[1]

Among spirocyclic systems, diazaspiro compounds have emerged as "privileged scaffolds" in modern drug discovery. These frameworks contain two nitrogen atoms within the spirocyclic core, providing versatile handles for chemical modification and crucial points for interaction with biological targets (e.g., hydrogen bonding). The inherent rigidity of the diazaspiro core can enhance binding affinity, improve selectivity against off-targets, and modulate physicochemical properties like solubility and metabolic stability, which are critical for developing successful therapeutics.[1]

This guide provides a comprehensive overview of key diazaspiro cores, exploring their synthesis, structure-activity relationships (SAR), and therapeutic applications across various disease areas, grounded in field-proven insights for drug development professionals.

Part 1: Diazaspiro Compounds in Central Nervous System (CNS) Disorders

The conformational rigidity of diazaspiro scaffolds makes them particularly suitable for targeting CNS receptors, which often require precise ligand geometry for high-affinity binding.

The 1,9-Diazaspiro[5.5]undecane Core: A Versatile CNS Scaffold

The 1,9-diazaspiro[5.5]undecane framework, consisting of two spiro-fused piperidine rings, has proven to be a fruitful starting point for developing ligands for a multitude of CNS targets.[2]

Therapeutic Applications & Mechanism of Action:

  • Pain Management (σ1 and μ-Opioid Receptors): Chronic pain is a complex condition often requiring multimodal treatment.[2] Compounds containing the 1,9-diazaspiro[5.5]undecane core have shown dual inhibitory activity against both the sigma-1 (σ1) and μ-opioid receptors. This dual antagonism is a promising strategy for pain relief, as both receptors are implicated in pain pathways. For example, compounds 7b-d (Figure 1) demonstrated good dual inhibition with K_i values for both receptors in the 100-500 nM range.[2]

  • Sleep Disorders (Orexin Receptors): Orexin receptors (OX₁R and OX₂R) are key regulators of the sleep-wake cycle. Dual antagonists of these receptors are sought for the treatment of insomnia. SAR studies on 1,9- and 2,9-diazaspiro[5.5]undecane cores have been conducted to develop both dual and selective orexin antagonists, allowing researchers to dissect the specific roles of each receptor in sleep behavior.[2]

  • Alzheimer's and Parkinson's Disease (σ2 Receptors): The sigma-2 (σ2) receptor (TMEM97) has been identified as a potential drug target for neurodegenerative diseases like Alzheimer's and Parkinson's.[3] Antagonists of the σ2 receptor can block the neuronal uptake of amyloid-beta (Aβ) oligomers and rescue neuronal dysfunction induced by alpha-synuclein aggregates.[3] Researchers have explored replacing the piperazine moiety in known σ2 receptor ligands with various diazaspiro cores to improve affinity and selectivity.[3]

The 1-Oxa-2,8-diazaspiro[4.5]decan-3-one Core: M1 Muscarinic Agonists

Muscarinic M1 receptor agonists are a therapeutic target for improving cognitive deficits in conditions like Alzheimer's disease.

Structure-Activity Relationship (SAR) and Biological Activity:

A series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones, related to known M1 agonists, were synthesized and evaluated.[4]

  • Compound 6a (2,8-dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one) exhibited high affinity for both M1 and M2 receptors and showed potent antiamnesic activity in a rat passive avoidance task.[4]

  • Alterations to the methyl group at the N2 position led to increased M1/M2 selectivity but resulted in a loss of M1 agonistic activity.[4]

  • Replacing the oxygen atom at position 1 with a basic nitrogen atom was not tolerated for M1 receptor binding, highlighting the importance of this specific heteroatom for activity.[4]

Quantitative Biological Data: M1/M2 Receptor Binding

CompoundM1 Affinity (IC50, nM)M2 Affinity (IC50, nM)M1/M2 SelectivityAntiamnesic Activity (MED, mg/kg, s.c.)
6a 2.63.00.870.1
N2-Ethyl analog1315011.5>10
N2-Propyl analog2050025>10
YM796 1.11816.40.03

Data synthesized from[4].

Experimental Protocol: General Synthesis of 1-Oxa-2,8-diazaspiro[4.5]decan-3-ones

This protocol describes a key synthetic sequence used to generate the M1 agonist scaffold.[4]

Rationale: The synthesis leverages a Michael addition to create the core ring structure, followed by cyclization. This is an efficient method for constructing the spirocyclic system.

Step-by-Step Methodology:

  • Michael Addition: An appropriate α,β-unsaturated ester is reacted with hydroxyurea in the presence of a base (e.g., sodium methoxide) in a suitable solvent like methanol. The reaction mixture is stirred at room temperature until completion (monitored by TLC).

  • Work-up: The solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a dilute acid (e.g., 1N HCl).

  • Extraction: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Cyclization: The crude product from the Michael addition is dissolved in a high-boiling point solvent (e.g., toluene) and heated to reflux with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) to induce cyclization via dehydration. A Dean-Stark apparatus can be used to remove water.

  • Purification: After cooling, the reaction mixture is washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried and concentrated. The final product is purified by column chromatography on silica gel.

Part 2: Diazaspiro Compounds in Oncology

The unique 3D shapes of diazaspiro compounds have been leveraged to design highly selective and potent inhibitors of key targets in oncology.

Diazaspiro Cores as Piperazine Bioisosteres in PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a clinically successful class of drugs, particularly for cancers with deficiencies in DNA repair mechanisms (e.g., BRCA1/2 mutations).[5][6] Olaparib, a FDA-approved PARP inhibitor, features a piperazine ring.

Rationale for Bioisosteric Replacement: Replacing the relatively flexible piperazine ring in olaparib with rigid diazaspiro cores is a strategy to enhance target selectivity, modulate pharmacokinetic properties, and potentially reduce off-target effects.[1][6]

Key Findings:

  • Potency and DNA Damage: A study investigating this replacement found that incorporating certain spirodiamine motifs into the olaparib framework could yield high-affinity PARP-1 inhibitors.[5] Notably, compound 10e showed high affinity (IC50 = 12.6 ± 1.1 nM) but did not induce DNA damage at concentrations similar to olaparib.[5][6]

  • Decoupling Cytotoxicity from Potency: This work provides evidence that high-affinity PARP inhibition can be decoupled from DNA-damaging properties, opening avenues for developing PARP inhibitors for non-cancer indications like inflammatory diseases.[5][6] Conversely, some analogues with poor PARP-1 affinity still induced DNA damage and cytotoxicity, suggesting alternative mechanisms of action.[6]

Workflow for Evaluating Novel PARP Inhibitors

The diagram below outlines a typical workflow for synthesizing and evaluating novel PARP inhibitors based on a diazaspiro scaffold.

PARP_Inhibitor_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (for lead compounds) S1 Design: Replace Piperazine with Diazaspiro Core S2 Multi-step Synthesis of Analogues S1->S2 S3 Purification & Structural Verification (NMR, MS) S2->S3 V1 PARP-1 Affinity Assay (IC50 Determination) S3->V1 V2 Enzyme Specificity Panel (vs. other PARP family members) V1->V2 V3 Cellular PARylation Assay (Western Blot) V1->V3 V4 Cytotoxicity Assays (e.g., MTT, in cancer cell lines) V3->V4 V5 DNA Damage Assay (γH2AX Staining) V4->V5 VO1 Pharmacokinetic Profiling (Oral Bioavailability, Half-life) V5->VO1 VO2 Xenograft Tumor Models VO1->VO2 TYK2_Pathway Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 activates JAK2 JAK2 Receptor->JAK2 activates STAT STAT TYK2->STAT phosphorylates JAK2->STAT phosphorylates STAT_P p-STAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus translocates to Gene Gene Transcription (Pro-inflammatory genes) Nucleus->Gene Inhibitor Diazaspiro TYK2 Inhibitor Inhibitor->TYK2 INHIBITS

Sources

An In-depth Technical Guide to the Discovery and Synthesis of Spirocyclic Diamines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spirocyclic diamines, three-dimensional scaffolds characterized by two rings sharing a single carbon atom, have emerged from synthetic novelties to indispensable tools in modern drug discovery. Their unique, rigid architecture offers a powerful strategy to escape the "flatland" of traditional aromatic scaffolds, providing unparalleled control over the spatial orientation of pharmacophoric elements.[1][2] This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the strategic advantages, core synthetic methodologies, and practical applications of spirocyclic diamines. We delve into the causal reasoning behind key synthetic choices, present detailed, field-proven protocols for the construction of these valuable motifs, and explore their impact on critical drug-like properties.

The Strategic Imperative: Why Spirocyclic Diamines Matter

The pharmaceutical industry's drive towards novel chemical space is a direct response to the limitations of flat, sp²-rich molecules, which often suffer from poor solubility, metabolic instability, and off-target effects.[1][3] Azaspirocycles, and specifically spirocyclic diamines, offer a compelling solution by introducing three-dimensionality (high Fsp³ character), which profoundly influences a molecule's physicochemical and pharmacological profile.

The Core Advantages:

  • Conformational Restriction: Unlike flexible aliphatic chains, the spirocyclic core locks the relative orientation of the two rings. This rigidity minimizes the entropic penalty upon binding to a biological target, often leading to a significant increase in potency and selectivity.[4]

  • Precise Vectorial Display: The amine functionalities serve as key exit vectors for derivatization. The rigid scaffold ensures these vectors are projected into space in a predictable and controlled manner, enabling meticulous exploration of a target's binding pocket.

  • Bioisosterism and Scaffold Hopping: Spirocyclic diamines are excellent bioisosteres for common motifs in medicinal chemistry.[5] For instance, a 2,6-diazaspiro[3.3]heptane can serve as a rigid surrogate for piperazine, potentially improving properties while maintaining key binding interactions.[6] This allows for "scaffold hopping" away from crowded intellectual property space and can resolve issues like hERG inhibition or poor metabolic stability.[3]

  • Improved Physicochemical Properties: The introduction of a 3D, sp³-rich core generally leads to increased aqueous solubility and decreased lipophilicity compared to flat aromatic analogues of similar molecular weight.[7][8] This trend directly addresses major challenges in drug development, enhancing the ADME (Administration, Distribution, Metabolism, and Excretion) profile of drug candidates.

Data Presentation: The Physicochemical Shift

The transition from a flat scaffold to a spirocyclic analogue can dramatically improve drug-like properties.

Property"Flatland" Analogue (e.g., Phenylpiperazine)Spirocyclic Diamine AnalogueRationale for Improvement
Fsp³ (Fraction of sp³ carbons)Low (~0.2 - 0.4)High (>0.6)Increased saturation and three-dimensionality.[1][2]
cLogP (Calculated Lipophilicity)Often HighGenerally LowerReduced flat, greasy surface area disrupts crystal packing and improves solvation.[3]
Aqueous Solubility Often LowGenerally HigherThe less planar structure hinders efficient crystal lattice packing, lowering the energy penalty for dissolution.[7]
Metabolic Stability Susceptible to CYP450 oxidationOften ImprovedSaturation removes sites of aromatic oxidation; the rigid core may orient the molecule away from metabolic enzymes.[3][9]

Core Synthetic Strategies: A Chemist's Guide to Construction

The accessibility of spirocyclic diamines has dramatically increased due to the development of robust and scalable synthetic methodologies. The choice of strategy is dictated by the desired ring sizes, substitution patterns, and stereochemical requirements.

Visualization: Key Synthetic Pathways

The following diagram provides a high-level overview of the primary routes to access spirocyclic diamine cores, which will be discussed in detail.

cluster_start Starting Materials cluster_methods Core Methodologies cluster_end Target Scaffold Start_Ketone Cyclic / Spirocyclic Ketones Method_RA Reductive Amination & Related Condensations Start_Ketone->Method_RA Start_Phenol Substituted Phenols Method_Dearom Oxidative Dearomatization Start_Phenol->Method_Dearom Start_Alkene Exocyclic Alkenes Method_Cyclo Cycloaddition Reactions Start_Alkene->Method_Cyclo Start_Imine Unsaturated Imines Method_RCM Ring-Closing Metathesis Start_Imine->Method_RCM End_Product Spirocyclic Diamine Core Method_RA->End_Product Method_Dearom->End_Product Method_Cyclo->End_Product Method_RCM->End_Product

Caption: High-level overview of primary synthetic routes to spirocyclic diamines.

Strategy 1: Dearomatising Intramolecular Diamination

This powerful strategy rapidly builds molecular complexity by transforming a simple, flat phenolic starting material into a highly functionalized, spirotricyclic system in a single step.[10][11] The logic here is one of efficiency; a dearomatization-cyclization cascade generates multiple rings and stereocenters with high levels of control.

  • The "Why": Phenols are readily available and inexpensive. Using a hypervalent iodine reagent like Phenyliodine(III) bis(trifluoroacetate) (PIFA) activates the electron-rich aromatic ring towards nucleophilic attack.[12] By tethering a dinucleophile (like a urea), an intramolecular cyclization is triggered, followed by a subsequent Michael addition to the resulting dienone intermediate, forming the second ring of the diamine system.[10][13] This approach is exceptionally potent for creating complex 1,2-diamine motifs embedded within a spirocyclic framework.[11][12]

Strategy 2: Building from Spirocyclic Ketones

This is a classical and highly versatile approach, particularly for synthesizing diazaspirocycles like 2,6-diazaspiro[3.3]heptanes.[14] The strategy relies on the availability of a suitable spirocyclic ketone or a precursor that can be readily converted into one.

  • The "Why": The carbonyl group of a ketone is a perfect electrophilic handle. A double reductive amination with a primary amine and a reducing agent (e.g., sodium triacetoxyborohydride) can construct both rings around the spirocenter. Alternatively, reactions like the Strecker synthesis can install one amino group, which is then elaborated to form the second ring.[2] This method offers excellent control for installing substituents on the nitrogen atoms.

Strategy 3: Cycloaddition Reactions

Cycloaddition reactions provide a direct and often stereocontrolled route to spirocyclic systems.[15] The choice of cycloaddition dictates the size of the ring being formed.

  • The "Why": 1,3-dipolar cycloadditions using azomethine ylides are particularly effective for constructing five-membered nitrogen heterocycles (pyrrolidines).[16] Starting with a ketone, it can be converted to an exocyclic alkene, which then serves as the dipolarophile for an in-situ generated azomethine ylide, directly forming the spiro-pyrrolidine core.[16] This method is valued for its convergence and ability to set multiple stereocenters simultaneously.[15][17]

Strategy 4: Ring-Closing Metathesis (RCM)

RCM is a robust tool for forming medium-to-large rings that can be challenging to access via other methods.[18][19] This strategy involves synthesizing a precursor containing two terminal alkenes, which are then cyclized using a ruthenium catalyst (e.g., Grubbs' catalyst).

  • The "Why": RCM is highly functional group tolerant and predictable. To create a spirocyclic diamine, one can start with a cyclic ketone.[19] Addition of an allyl Grignard reagent to an imine derived from the ketone and an amino-alkene (e.g., 4-pentenylamine) installs the two necessary olefin tethers. The subsequent RCM reaction forges the second ring, which can then be hydrogenated to the saturated spirocycle.[18][19]

Field-Proven Methodologies: From Theory to Practice

The following protocols are presented as self-validating systems, with justifications provided for key steps. These are derived from authoritative, peer-reviewed literature and represent robust methods for accessing important spirocyclic diamine scaffolds.

Case Study 1: Synthesis of a Spiro[3.3]heptane Diamine Analogue

The spiro[3.3]heptane motif is a highly sought-after bioisostere for cyclohexane and aromatic rings.[20][21][22] Its rigid, compact structure provides well-defined exit vectors. The following protocol is adapted from established literature for the synthesis of monoprotected 1,6-diamino spiro[3.3]heptane stereoisomers.[20][21]

Visualization: Workflow for Spiro[3.3]heptane Diamine Synthesis

Start Spiro[3.3]heptane-1,6-dione Step1 Step 1: Stereoselective Monoreduction Start->Step1 Intermediate1 Hydroxy-ketone Intermediate Step1->Intermediate1 Step2 Step 2: Reductive Amination Intermediate1->Step2 Intermediate2 Amino-alcohol Intermediate Step2->Intermediate2 Step3 Step 3: Mesylation & Azide Displacement Intermediate2->Step3 Intermediate3 Azido-amine Intermediate Step3->Intermediate3 Step4 Step 4: Azide Reduction & Protection Intermediate3->Step4 End Monoprotected Spiro[3.3]heptane Diamine Step4->End

Caption: Synthetic workflow for a stereocontrolled synthesis of a spiro[3.3]heptane diamine.

Experimental Protocol 1: Synthesis of Monoprotected (1R,4r,6S)-1-amino-6-(Boc-amino)spiro[3.3]heptane
  • Objective: To synthesize a specific stereoisomer of a key spiro[3.3]heptane diamine building block.

  • Causality: This multi-step synthesis uses substrate control and stereospecific reactions to isolate a single diastereomer from a racemic starting material. Each step is designed to proceed with high fidelity to ensure the stereochemical integrity of the final product.

  • Step 1: Stereoselective Monoreduction of Spiro[3.3]heptane-1,6-dione.

    • Procedure: To a solution of spiro[3.3]heptane-1,6-dione (1.0 eq) in methanol at -78 °C, add sodium borohydride (NaBH₄, 0.5 eq) portion-wise. Stir the reaction for 2 hours, allowing it to slowly warm to -40 °C. Quench the reaction by adding acetone, followed by saturated aqueous NH₄Cl. Extract the product with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography.

    • Rationale: Using a stoichiometric amount of a mild reducing agent at low temperature favors the reduction of only one ketone, yielding the hydroxy-ketone. The stereoselectivity is guided by the approach of the hydride reagent to the less sterically hindered face of the carbonyl.

  • Step 2: Reductive Amination.

    • Procedure: Dissolve the hydroxy-ketone (1.0 eq) in methanol. Add ammonium acetate (10 eq) and sodium cyanoborohydride (NaBH₃CN, 1.5 eq). Stir at room temperature for 24 hours. Acidify the mixture with 2M HCl and wash with dichloromethane. Basify the aqueous layer with solid NaOH and extract with ethyl acetate. Dry and concentrate to yield the amino-alcohol.

    • Rationale: NaBH₃CN is a mild reducing agent that is stable in protic solvents and selectively reduces the iminium ion formed in situ, minimizing reduction of the starting ketone. A large excess of the ammonia source (ammonium acetate) drives the equilibrium towards iminium formation.

  • Step 3: Mesylation and Azide Displacement.

    • Procedure: Dissolve the amino-alcohol (1.0 eq) in dichloromethane and cool to 0 °C. Add triethylamine (2.5 eq) followed by methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. After 1 hour, wash the reaction with water and brine, then dry and concentrate. Dissolve the crude mesylate in DMF, add sodium azide (NaN₃, 3.0 eq), and heat to 80 °C for 12 hours. Cool, dilute with water, and extract with ethyl acetate.

    • Rationale: The hydroxyl group is converted to a good leaving group (mesylate). The subsequent reaction with sodium azide is a classic Sₙ2 displacement, which proceeds with inversion of stereochemistry, allowing for precise control of the final configuration at that center.

  • Step 4: Azide Reduction and Boc Protection.

    • Procedure: Dissolve the azido-amine (1.0 eq) in methanol. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir for 1 hour. Then, add Palladium on carbon (10% Pd/C, 0.1 eq) and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) for 16 hours. Filter the reaction through Celite®, and concentrate the filtrate. Purify by column chromatography.

    • Rationale: The primary amine is first protected as its Boc carbamate to prevent side reactions during the subsequent reduction. The azide is then cleanly reduced to the corresponding primary amine using catalytic hydrogenation. This two-step, one-pot procedure is efficient and high-yielding.

Case Study 2: Dearomative Synthesis of a Spirotricyclic 1,2-Diamine

This cutting-edge method, developed by Marsden, Nelson, and coworkers, exemplifies the rapid generation of molecular complexity from simple starting materials.[10][11][13]

Visualization: Workflow for Dearomative Diamination

Start N-Alkyl-(4-hydroxyphenylpropyl)urea Step1 Step 1: Oxidative Dearomatization & Spirocyclization (PIFA) Start->Step1 Intermediate1 Spirocyclic Dienone Intermediate (transient) Step1->Intermediate1 Step2 Step 2: Intramolecular Aza-Michael Addition Intermediate1->Step2 End Spirotricyclic Fused Urea (Embedded 1,2-Diamine) Step2->End

Caption: Reaction cascade for the dearomative synthesis of a spirotricyclic 1,2-diamine.

Experimental Protocol 2: PIFA-Mediated Oxidative Diamination of a Phenolic Urea
  • Objective: To synthesize a complex spirotricyclic system containing an embedded 1,2-diamine in a single operation.

  • Causality: This protocol leverages the high reactivity of a hypervalent iodine reagent to trigger a programmed cascade. The choice of solvent (HFIP) is critical, as it stabilizes the cationic intermediates and promotes the desired reaction pathway. The reaction is a testament to complexity-generating transformations in modern organic synthesis.

Reagent/ParameterQuantity/ValueRationale
Phenolic Urea (e.g., 1a )1.0 eqThe starting material containing the arene and the tethered dinucleophile.
Phenyliodine(III) bis(trifluoroacetate) (PIFA)1.1 eqThe key oxidant that activates the phenol for intramolecular attack.[10][12]
Solvent SystemHFIP/DCM (1:1)Hexafluoroisopropanol (HFIP) is a highly polar, non-nucleophilic solvent that stabilizes cationic intermediates, facilitating the dearomatization.[13]
Temperature0 °C to rtThe reaction is initiated at a low temperature to control the initial oxidation, then allowed to warm to ensure the subsequent Michael addition goes to completion.
Concentration0.2 MStandard concentration to balance reaction rate and solubility.
  • Step 1: Reaction Setup.

    • Procedure: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the phenolic urea starting material (1.0 eq) in a 1:1 mixture of hexafluoroisopropanol (HFIP) and dichloromethane (DCM) to achieve a concentration of 0.2 M. Cool the solution to 0 °C in an ice bath.

    • Rationale: An inert atmosphere and dry equipment are crucial as the intermediates are moisture-sensitive. HFIP is essential for the success of this reaction.

  • Step 2: Oxidative Cyclization.

    • Procedure: To the cooled, stirring solution, add solid PIFA (1.1 eq) in one portion. Stir the reaction at 0 °C for 2 hours, during which a color change is typically observed.

    • Rationale: PIFA is a powerful but often unstable reagent; adding it at 0 °C controls the initial rate of reaction. The 2-hour period allows for the complete formation of the key spirocyclic dienone intermediate.

  • Step 3: Michael Addition and Work-up.

    • Procedure: After 2 hours at 0 °C, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 3-24 hours). Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate. Extract the aqueous layer three times with DCM. Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

    • Rationale: The warming step provides the thermal energy needed for the intramolecular aza-Michael addition to proceed, forming the second ring. The basic quench neutralizes the acidic byproducts of the reaction.

  • Step 4: Purification.

    • Procedure: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure spirotricyclic product.

    • Rationale: Chromatography is necessary to remove residual reagents and any minor side products, yielding the highly complex product as a single diastereomer due to the cis-fused nature of the urea ring formation.[10]

Conclusion and Future Outlook

Spirocyclic diamines have cemented their role as powerful scaffolds in the design of next-generation therapeutics.[1][3] The synthetic methodologies to access them are becoming increasingly sophisticated and reliable, moving from bespoke multi-step sequences to elegant, complexity-generating cascades.[10][11] The true value of these scaffolds lies in their ability to confer advantageous physicochemical properties and present functionalities in a rigid, three-dimensional arrangement that is difficult to achieve with traditional flat molecules. As our understanding of synthetic chemistry and structural biology deepens, the rational design and application of novel spirocyclic diamine cores will continue to be a cornerstone of successful drug discovery programs, enabling chemists to navigate challenging biological targets and create safer, more effective medicines.[1][8]

References

  • Aimon, A., Dow, M. J., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. Available at: [Link]

  • Chernykh, A. V., Radchenko, D. S., Grygorenko, O. O., Daniliuc, C. G., Volochnyuk, D. M., & Komarov, I. V. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry. Available at: [Link]

  • White Rose Research Online. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Available at: [Link]

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  • Taylor & Francis Online. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Available at: [Link]

  • ResearchGate. (2025). (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Available at: [Link]

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  • ResearchGate. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Available at: [Link]

  • NTU Scholars. (1995). Synthesis of Spiro[4.4]Nonane-l,6-Diols via the Hydrogenation of Spiro[4.4]Nonane. Available at: [Link]

  • Burkhard, J. A., et al. (2010). Synthesis of azaspirocycles and their evaluation in drug discovery. Angewandte Chemie International Edition. Available at: [Link]

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  • PubMed Central. (2022). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. Available at: [Link]

  • ResearchGate. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Available at: [Link]

  • RSC Publishing. (2022). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. Available at: [Link]

  • Wipf, P., Stephenson, C. R., & Walczak, M. A. (2004). Diversity-oriented synthesis of azaspirocycles. Organic Letters. Available at: [Link]

  • RSC Publishing. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. Available at: [Link]

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  • PubMed Central. (2023). A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer. Available at: [Link]

  • ResearchGate. (1995). ChemInform Abstract: Synthesis of Spiro(4.4)nonane-1,6-diols via the Hydrogenation of Spiro( 4.4)nonane-1,6-dione: The Profound Effect of Hydrogenating Agents | Request PDF. Available at: [Link]

  • ResearchGate. (2025). Structure and synthesis of spirocyclic diamine scaffolds 1a‐4a and... Available at: [Link]

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Sources

Methodological & Application

Application Note & Synthesis Protocol: A Proposed Route to 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Spirocyclic scaffolds, particularly those incorporating nitrogen atoms, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures that can effectively probe biological space. The 2,9-diazaspiro[5.5]undecane core, a privileged structure, is found in a variety of biologically active compounds. The introduction of a methyl group at the 9-position and a carbonyl at the 1-position is anticipated to modulate the physicochemical and pharmacological properties of the parent scaffold, making 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one an attractive target for novel drug development programs.

This application note details a proposed synthesis designed to be both efficient and adaptable, allowing for future derivatization. The causality behind each experimental choice is explained, providing a deeper understanding of the synthetic strategy.

Proposed Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one, suggests a convergent approach. The key disconnections involve the formation of the piperidinone ring and the installation of the spirocyclic junction.

G 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one Key Intermediate A Key Intermediate A 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one->Key Intermediate A Lactamization Starting Material 1 Starting Material 1 Key Intermediate A->Starting Material 1 Michael Addition Starting Material 2 Starting Material 2 Key Intermediate A->Starting Material 2 Michael Addition G A N-Boc-4-piperidone B Acrylonitrile Addition A->B (NaOEt, EtOH) C Reductive Cyclization / Lactamization B->C (Ra-Ni, H₂, NH₃/MeOH) D Boc Deprotection & N-Methylation C->D 1. TFA/DCM 2. HCHO, STAB E 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one D->E Purification

Application Notes & Protocols: Asymmetric Synthesis of 1,8-Diazaspiro[5.5]undecane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of the 1,8-Diazaspiro[5.5]undecane Scaffold

The 1,8-diazaspiro[5.5]undecane core, a spirocyclic system composed of two fused piperidine rings, represents a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, which is critical for high-affinity and selective interactions with biological targets.[1] This unique topology reduces the molecule's conformational flexibility, an advantageous trait that can enhance binding affinity and improve pharmacokinetic profiles.[1] Derivatives of related diazaspiro[5.5]undecanes have demonstrated significant potential in drug development, targeting a range of disorders including obesity, pain, and various psychotic conditions.[2][3]

The construction of this spirocyclic framework, particularly the stereocontrolled installation of the quaternary spirocenter, presents a formidable synthetic challenge.[4] Asymmetric synthesis, which selectively produces a single enantiomer of a chiral molecule, is paramount, as different stereoisomers can exhibit vastly different pharmacological and toxicological properties. This guide provides a detailed overview of established strategies and protocols for the asymmetric synthesis of 1,8-diazaspiro[5.5]undecane derivatives, intended for researchers in organic synthesis and drug development.

cluster_Core 1,8-Diazaspiro[5.5]undecane Core A N1 B C2 A->B G C7 A->G C C3 B->C K C11 D C4 C->D J C10 E C5 (Spirocenter) D->E I C9 F C6 E->F F->G H N8 H->F H->I I->J J->K K->E

Caption: Core structure of 1,8-diazaspiro[5.5]undecane.

Strategic Approaches to Asymmetric Synthesis

The primary challenge in synthesizing chiral 1,8-diazaspiro[5.5]undecanes lies in controlling the stereochemistry of the C5 spirocenter. Methodologies can be broadly categorized based on how this stereocontrol is achieved. A common strategy involves constructing one piperidine ring onto a pre-existing, stereochemically defined piperidine precursor.[5]

Chiral Auxiliary-Mediated Synthesis: The CN(R,S) Method

One of the most robust and well-documented strategies utilizes a chiral auxiliary to direct the formation of the spirocyclic core. The group of Husson developed a highly efficient route starting from 2-cyano-6-phenyloxazolopiperidine, a synthon derived from L-phenylalaninol.[6][7] This approach, often termed the "CN(R,S) method," leverages the chiral auxiliary to control the stereoselective addition of nucleophiles.

The core logic involves the generation of a chiral N-acyliminium ion intermediate from the cyanopiperidine precursor. This electrophilic species is then trapped intramolecularly by a tethered nucleophile, constructing the second piperidine ring and setting the spirocenter's stereochemistry with high fidelity. The auxiliary can be subsequently cleaved to yield the target diazaspirocycle.

retrosynthesis target Target Spirocycle (1,8-Diazaspiro[5.5]undecane) intermediate1 Functionalized Piperidine (Cyclization Precursor) target->intermediate1 Intramolecular Cyclization intermediate2 Chiral N-Acyliminium Ion intermediate1->intermediate2 In-situ Generation nucleophile Side-Chain Nucleophile (e.g., Organometallic Reagent) intermediate1->nucleophile Tethering start Chiral Synthon (2-Cyano-6-phenyloxazolopiperidine) intermediate2->start Nucleophilic Addition to Nitrile

Caption: Retrosynthetic analysis via the CN(R,S) method.

This strategy offers excellent control and has been applied to prepare a variety of substituted derivatives, including aza-analogs of natural products like perhydrohistrionicotoxin.[6]

Organocatalytic Strategies: An Emerging Frontier

While less documented for the specific 1,8-diazaspiro[5.5]undecane skeleton, asymmetric organocatalysis represents a powerful modern approach for constructing related spirocyclic systems.[8] These methods avoid transition metals, often proceeding under mild conditions with high enantioselectivity.[9]

A hypothetical organocatalytic route could involve a cascade reaction, where a chiral aminocatalyst (e.g., a diarylprolinol silyl ether) activates a linear precursor for a series of stereoselective transformations. For instance, a Michael-Michael-aldol condensation sequence could rapidly assemble the complex spirocyclic core from simple acyclic starting materials. The catalyst operates by forming transient chiral iminium or enamine intermediates, which effectively shield one face of the molecule, directing incoming nucleophiles to the opposite face.[9][10]

organocatalytic_cycle catalyst Chiral Amine Catalyst iminium Chiral Iminium Ion catalyst->iminium + Substrate - H₂O substrate Acyclic Precursor (e.g., Enal) michael_add Michael Addition of Nucleophile iminium->michael_add enamine Chiral Enamine Intermediate michael_add->enamine cyclization Intramolecular Cyclization enamine->cyclization product_release Hydrolysis cyclization->product_release product_release->catalyst Catalyst Regeneration product Spirocyclic Product product_release->product workflow start 1. Start with Chiral Synthon (-)-2-Cyano-6-phenyloxazolopiperidine step1 2. Grignard Addition (e.g., 3-(N-benzyl-N-Boc-amino)propylmagnesium bromide) start->step1 step2 3. In-situ Iminium Ion Formation & Intramolecular Cyclization step1->step2 step3 4. Reductive Cleavage of Auxiliary (e.g., H₂, Pd/C) step2->step3 step4 5. Deprotection & Final Cyclization (Removal of Boc group, reductive amination) step3->step4 product 6. Final Product Enantiopure 1,8-Diazaspiro[5.5]undecane derivative step4->product

Caption: Experimental workflow for chiral auxiliary-based synthesis.

Part A: Spirocyclization

Materials and Reagents

ReagentM.W.AmountMoles (mmol)
(-)-2-Cyano-6-phenyloxazolopiperidine244.311.22 g5.0
3-(N-benzyl-N-Boc-amino)propylmagnesium bromide (0.5 M in THF)-11.0 mL5.5
Anhydrous Tetrahydrofuran (THF)72.1150 mL-
Saturated aq. NH₄Cl solution-20 mL-
Saturated aq. NaHCO₃ solution-20 mL-
Anhydrous MgSO₄120.37--

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add (-)-2-cyano-6-phenyloxazolopiperidine (1.22 g, 5.0 mmol). Dissolve the solid in anhydrous THF (30 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add the Grignard reagent (11.0 mL, 5.5 mmol, 1.1 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Reaction: Stir the resulting mixture at -78 °C for 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).

  • Warming and Quenching: Allow the reaction to warm to 0 °C over 1 hour. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

  • Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and saturated aqueous NaHCO₃ solution (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude spirocyclic intermediate.

  • Purification: Purify the crude product by flash column chromatography on silica gel (gradient elution: 10% to 40% ethyl acetate in hexanes) to afford the desired spiro-aminal product.

Part B: Auxiliary Cleavage and Final Cyclization

Materials and Reagents

ReagentM.W.AmountMoles (mmol)
Spiro-aminal intermediate (from Part A)-~4.0 mmol4.0
Palladium on Carbon (10% Pd/C)-150 mg-
Methanol (MeOH)32.0440 mL-
Trifluoroacetic Acid (TFA)114.025 mL-
Sodium triacetoxyborohydride (STAB)211.941.27 g6.0
Dichloromethane (DCM)84.9330 mL-

Procedure:

  • Hydrogenolysis: Dissolve the purified spiro-aminal from Part A in methanol (40 mL). Add 10% Pd/C (150 mg). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker at 50 psi) and stir vigorously for 16 hours at room temperature.

  • Filtration: Filter the reaction mixture through a pad of Celite®, washing the pad with methanol (3 x 15 mL). Concentrate the filtrate under reduced pressure.

  • Boc Deprotection: Dissolve the resulting crude amino alcohol in DCM (20 mL) and cool to 0 °C. Add TFA (5 mL) dropwise. Stir at room temperature for 1 hour until TLC indicates complete deprotection.

  • Final Cyclization: Concentrate the mixture in vacuo. Redissolve the residue in DCM (30 mL). Add sodium triacetoxyborohydride (1.27 g, 6.0 mmol, 1.5 eq). Stir at room temperature for 12 hours.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract with DCM (3 x 30 mL). Dry the combined organic layers over MgSO₄, filter, and concentrate.

  • Purification: Purify the final product by flash column chromatography to yield the enantiopure 1,8-diazaspiro[5.5]undecane derivative.

Characterization:

  • Structure: Confirm by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Enantiopurity: Determine the enantiomeric excess (ee%) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Data Summary: Representative Asymmetric Syntheses

The following table summarizes representative results for the asymmetric synthesis of spiro-piperidine and diazaspiro-undecane systems, highlighting the effectiveness of different catalytic approaches.

EntryKey TransformationCatalyst/AuxiliaryYield (%)d.r. / e.e. (%)Reference
1Intramolecular Alkylation(-)-2-Cyano-6-phenyloxazolopiperidine70-85>95:5 d.r.[6]
2Organocatalytic CascadeChiral Primary Amine7680:20 d.r., 97 e.e.[9]
3[3+3] AnnulationBifunctional Organocatalyst85-99>20:1 d.r., 92-99 e.e.[11]
4Michael AdditionEvans Oxazolidinone Auxiliary60-75>98:2 d.r.[12]

Note: Entries 2 and 3 are for structurally related spirocycles, demonstrating the power of organocatalysis in analogous systems.

Conclusion and Future Outlook

The asymmetric synthesis of 1,8-diazaspiro[5.5]undecane derivatives remains a field of significant interest due to their potential applications in drug discovery. Chiral auxiliary-based methods, such as the CN(R,S) approach, provide a reliable and highly stereoselective pathway to these complex scaffolds. These methods are well-established and offer a high degree of predictability and control.

Looking forward, the development of catalytic asymmetric methods, particularly using organocatalysis or transition-metal catalysis, holds the promise of more atom-economical and efficient syntheses. Designing cascade reactions that can rapidly build the diazaspirocyclic core from simple, achiral precursors in a single pot is a key goal that would significantly accelerate the exploration of this valuable chemical space for new therapeutic agents.

References

  • Zhu, J., Quirion, J. C., & Husson, H. P. (2002). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 58(23). Available from: [Link]

  • MDPI. (2023). Synthesis and Diversification of Chiral Spirooxindoles via Organocatalytic Cascade Reactions. Available from: [Link]

  • de la Torre, B. G., & Albericio, F. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Molecules, 22(8), 1245. Available from: [Link]

  • Stien, D., & Lallemand, J. Y. (1998). A stereoselective approach to the azaspiro[5.5]undecane ring system using a conjugate addition/dipolar cycloaddition cascade: application to the total synthesis of (+/-)-2,7,8-epi-perhydrohistrionicotoxin. Tetrahedron, 54(31), 9043-9054. Available from: [Link]

  • Google Patents. (2010). Stereoselective synthesis of piperidine derivatives. WO2010077798A2.
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  • MDPI. (2017). One-Pot Two-Step Organocatalytic Asymmetric Synthesis of Spirocyclic Piperidones via Wolff Rearrangement–Amidation–Michael–Hemiaminalization Sequence. Molecules, 22(9), 1469. Available from: [Link]

  • White Rose Research Online. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Available from: [Link]

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Application Note: Strategic Deployment of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one for High-Throughput Screening in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel therapeutic agents necessitates the exploration of unique chemical scaffolds that offer three-dimensional complexity and desirable pharmacokinetic properties. The diazaspiro[5.5]undecane core represents a privileged structural motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This application note provides a comprehensive guide to the utilization of a specific derivative, 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one, in high-throughput screening (HTS) campaigns. We present a framework for assay development, detailed screening protocols, and data analysis pipelines, using the inhibition of Acetyl-CoA Carboxylase (ACC), a key enzyme in metabolic diseases, as an exemplary application.[1]

Introduction: The Strategic Value of the Spirocyclic Scaffold

9-Methyl-2,9-diazaspiro[5.5]undecan-1-one is a member of the diazaspiro[5.5]undecane class of compounds, which are noted for their rigid, spirocyclic architecture. This three-dimensional structure is a significant advantage in drug discovery, as it can lead to improved target selectivity and better pharmacokinetic profiles compared to flat, aromatic compounds. Derivatives of the parent scaffold have been identified as potent modulators of various biological targets, including enzymes and receptors involved in metabolic disorders, central nervous system (CNS) conditions, and oncology.[1]

High-throughput screening has previously identified compounds with the 2,9-diazaspiro[5.5]undecane core as inducers of the endoplasmic reticulum stress response, highlighting the potential for discovering novel cellular mechanisms of action. Given the established role of diazaspiro[5.5]undecane derivatives as inhibitors of Acetyl-CoA Carboxylase (ACC), a critical enzyme in fatty acid synthesis, this application note will focus on a hypothetical HTS campaign to identify novel ACC inhibitors.[1]

Assay Design and Principle

The selection of an appropriate assay is paramount for a successful HTS campaign. For ACC, an enzyme that catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA, a common method is to measure the consumption of a cofactor, such as ATP, or the production of ADP. A luminescence-based assay that quantifies the amount of ATP remaining in the reaction is a robust and sensitive method suitable for HTS.

Assay Principle: The assay will be based on the Kinase-Glo® technology, which measures the amount of ATP remaining in solution after the enzymatic reaction. A decrease in luminescence signal indicates ATP consumption by ACC and, therefore, enzymatic activity. Inhibitors of ACC will prevent ATP consumption, resulting in a higher luminescence signal.

Assay_Principle cluster_reaction ACC Enzymatic Reaction cluster_detection Luminescence Detection cluster_inhibition Inhibition Pathway Acetyl-CoA Acetyl-CoA ACC ACC Acetyl-CoA->ACC ATP ATP ATP->ACC Malonyl-CoA Malonyl-CoA ACC->Malonyl-CoA ADP ADP ACC->ADP Remaining ATP Remaining ATP Kinase-Glo® Reagent Kinase-Glo® Reagent Remaining ATP->Kinase-Glo® Reagent Light Signal Light Signal Kinase-Glo® Reagent->Light Signal Compound 9-Methyl-2,9-diazaspiro [5.5]undecan-1-one Compound->ACC Inhibition

Caption: Workflow of the ACC inhibition assay.

Materials and Reagents

ReagentSupplierCatalog No.Storage
9-Methyl-2,9-diazaspiro[5.5]undecan-1-onee.g., BLDpharm1228552-71-3Room Temperature, desiccated
Recombinant Human ACC1e.g., Sigma-AldrichMAK296-80°C
Acetyl-CoASigma-AldrichA2056-20°C
ATPSigma-AldrichA7699-20°C
Kinase-Glo® Max Luminescent Kinase AssayPromegaV6071-20°C
Tricine BufferSigma-AldrichT0377Room Temperature
MgCl₂Sigma-AldrichM8266Room Temperature
DTTSigma-AldrichD9779-20°C
DMSO, anhydrousSigma-Aldrich276855Room Temperature
384-well white, solid-bottom assay platesCorning3570Room Temperature

Detailed Experimental Protocols

Compound Preparation and Plating

The accurate preparation and dispensing of the screening compound are critical for reliable data.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one in 100% anhydrous DMSO.

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a concentration range for dose-response analysis (e.g., from 10 mM down to 10 nM).

  • Compound Plating: Using an acoustic liquid handler (e.g., Echo® 525), dispense 50 nL of each compound concentration into the appropriate wells of a 384-well assay plate. Also, dispense 50 nL of DMSO into the control wells (maximum and minimum signal).

High-Throughput Screening Protocol

This protocol is optimized for a 384-well format with a final assay volume of 10 µL.

  • Enzyme Preparation: Prepare a 2X ACC1 enzyme solution in assay buffer (100 mM Tricine, pH 7.5, 10 mM MgCl₂, 2 mM DTT).

  • Substrate Preparation: Prepare a 2X substrate solution containing Acetyl-CoA and ATP in assay buffer. The final concentration in the assay should be at the Km for each substrate.

  • Dispensing Enzyme: Add 5 µL of the 2X ACC1 enzyme solution to all wells of the assay plate except the minimum signal (no enzyme) control wells. Add 5 µL of assay buffer to the minimum signal wells.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiating the Reaction: Add 5 µL of the 2X substrate solution to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at 30°C.

  • Detection: Add 10 µL of Kinase-Glo® reagent to all wells.

  • Signal Stabilization: Incubate the plate for 10 minutes at room temperature, protected from light.

  • Data Acquisition: Read the luminescence signal on a plate reader (e.g., BMG PHERAstar).

HTS_Workflow start Start prep Prepare 10 mM Stock of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one in DMSO start->prep dilute Create Serial Dilution Plate prep->dilute plate Acoustic Dispensing (50 nL) of Compound into 384-well plate dilute->plate enzyme Add 5 µL of 2X ACC1 Enzyme plate->enzyme incubate1 Incubate 15 min at RT enzyme->incubate1 substrate Add 5 µL of 2X Substrate Mix (Acetyl-CoA + ATP) incubate1->substrate incubate2 Incubate 60 min at 30°C substrate->incubate2 detect Add 10 µL Kinase-Glo® Reagent incubate2->detect incubate3 Incubate 10 min at RT (dark) detect->incubate3 read Read Luminescence incubate3->read end End read->end

Caption: High-Throughput Screening Workflow.

Data Analysis and Interpretation

Primary Data Analysis

Raw luminescence data must be normalized to account for plate-to-plate variation. The percentage of inhibition is calculated as follows:

% Inhibition = 100 * (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)

Where:

  • Signal_Compound: Luminescence from wells with the test compound.

  • Signal_Min: Average luminescence from wells with no enzyme (complete inhibition).

  • Signal_Max: Average luminescence from wells with DMSO only (no inhibition).

Dose-Response and IC₅₀ Determination

For compounds showing significant activity, a dose-response curve is generated by plotting the % inhibition against the logarithm of the compound concentration. The IC₅₀ value, the concentration at which 50% of the enzyme's activity is inhibited, is determined by fitting the data to a four-parameter logistic equation.

CompoundIC₅₀ (nM) [Hypothetical]
9-Methyl-2,9-diazaspiro[5.5]undecan-1-one150
Control Inhibitor (e.g., CP-640186)25

Conclusion and Future Directions

This application note outlines a robust framework for utilizing 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one in a high-throughput screening campaign to identify novel inhibitors of Acetyl-CoA Carboxylase. The unique spirocyclic scaffold of this compound class makes it an attractive starting point for hit-to-lead optimization. Active compounds identified through this primary screen would be subjected to further validation, including orthogonal assays, selectivity profiling against other ATP-dependent enzymes, and initial ADME-Tox profiling to assess their drug-like properties. The versatility of the diazaspiro[5.5]undecane core suggests that similar screening paradigms could be applied to a wide range of other biological targets.[1]

References

  • Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-570. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Molecules, 22(4), 625. Retrieved from [Link]

  • PubChem. (n.d.). 9-Methyl-3,9-diazaspiro[5.5]undecane-3-carboxamide. Retrieved from [Link]

  • Clark, R. D., et al. (1983). Antihypertensive 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones. Journal of Medicinal Chemistry, 26(6), 855-861. Retrieved from [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738-12760. Retrieved from [Link]

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The Emergence of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer enhanced pharmacological properties is paramount. The departure from flat, two-dimensional structures towards more complex, three-dimensional scaffolds has been a significant driver of innovation, offering improved potency, selectivity, and pharmacokinetic profiles.[1] Within this paradigm, spirocyclic systems have emerged as privileged structures, and among them, the 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one core represents a scaffold of considerable, yet underexplored, potential.

This technical guide provides a comprehensive overview of the 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one scaffold, detailing its synthesis, potential applications in drug discovery, and robust protocols for its biological evaluation. By leveraging insights from closely related diazaspiro[5.5]undecane analogs, we present a roadmap for researchers, scientists, and drug development professionals to harness the therapeutic potential of this intriguing molecular framework. The inherent rigidity of the spirocyclic system, combined with the strategic placement of nitrogen atoms and a lactam functionality, offers a unique combination of structural features for fine-tuning interactions with a range of biological targets.[2]

Strategic Importance of the Diazaspiro[5.5]undecanone Core

The diazaspiro[5.5]undecanone core is a compelling scaffold for several key reasons:

  • Inherent Three-Dimensionality: The spirocyclic nature of the molecule enforces a rigid, three-dimensional conformation. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and potency.[3]

  • Vectors for Chemical Diversification: The scaffold possesses multiple points for chemical modification. The secondary amine at the 9-position, the lactam nitrogen at the 2-position, and the adjacent methylene groups provide opportunities for the introduction of a wide array of substituents to explore structure-activity relationships (SAR).

  • Improved Physicochemical Properties: Compared to their non-spirocyclic or more planar counterparts, diazaspiro compounds often exhibit improved solubility, metabolic stability, and other desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3]

  • Access to Novel Chemical Space: The unique topology of the diazaspiro[5.5]undecanone scaffold allows for the exploration of novel chemical space, potentially leading to the discovery of first-in-class therapeutics.

Synthetic Pathways to the 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one Scaffold

While a direct, one-pot synthesis of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one is not extensively documented, a plausible and robust multi-step synthetic strategy can be devised based on established methodologies for constructing similar diazaspirocyclic systems. The proposed pathway involves the initial construction of the core 2,9-diazaspiro[5.5]undecan-1-one scaffold, followed by selective N-methylation.

Two primary retrosynthetic approaches for the core scaffold are considered: a Ring-Closing Metathesis (RCM) strategy and a Pictet-Spengler reaction-based approach.

Visualizing the Synthetic Strategy

cluster_0 Retrosynthetic Analysis Target 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one Precursor 2,9-Diazaspiro[5.5]undecan-1-one Target->Precursor N-Methylation RCM_Intermediate Diallylic Amide Precursor->RCM_Intermediate RCM Pictet_Spengler_Intermediate β-arylethylamine derivative Precursor->Pictet_Spengler_Intermediate Pictet-Spengler Reaction Starting_Materials_RCM Protected Piperidone & Allylamine RCM_Intermediate->Starting_Materials_RCM Starting_Materials_PS Protected Piperidone & Tryptamine derivative Pictet_Spengler_Intermediate->Starting_Materials_PS

Caption: Retrosynthetic analysis of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one.

Experimental Protocols: Synthesis

Protocol 1: Synthesis of the Core Scaffold (2,9-Diazaspiro[5.5]undecan-1-one) via Ring-Closing Metathesis (RCM)

This protocol outlines a plausible synthesis of the core scaffold leveraging the power of Ring-Closing Metathesis (RCM), a robust method for the formation of cyclic structures.[4][5]

Step 1: Synthesis of the Diallylic Amide Precursor

  • Materials:

    • N-Boc-4-piperidone

    • Allylamine

    • Sodium triacetoxyborohydride (STAB)

    • Dichloroethane (DCE)

    • Acryloyl chloride

    • Triethylamine (TEA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure: a. To a solution of N-Boc-4-piperidone (1.0 eq) and allylamine (1.2 eq) in DCE, add STAB (1.5 eq) portion-wise at 0 °C. b. Allow the reaction to warm to room temperature and stir for 12-16 hours. c. Quench the reaction with saturated aqueous sodium bicarbonate and extract with DCM (3 x). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by silica gel column chromatography to yield N-Boc-4-(allylamino)piperidine. f. Dissolve the purified amine (1.0 eq) and TEA (1.5 eq) in DCM at 0 °C. g. Add acryloyl chloride (1.1 eq) dropwise. h. Stir the reaction at room temperature for 4-6 hours. i. Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine. j. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the diallylic amide precursor.

Step 2: Ring-Closing Metathesis

  • Materials:

    • Diallylic amide precursor

    • Grubbs' second-generation catalyst

    • Anhydrous and degassed dichloromethane (DCM) or toluene

  • Procedure: a. Dissolve the diallylic amide precursor in anhydrous and degassed DCM to a final concentration of 0.01 M. b. Add Grubbs' second-generation catalyst (5-10 mol%). c. Heat the reaction mixture to reflux under a nitrogen atmosphere for 12-24 hours. d. Monitor the reaction progress by TLC or LC-MS. e. Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. f. Purify the crude product by silica gel column chromatography to afford the Boc-protected 2,9-diazaspiro[5.5]undecen-1-one.

Step 3: Reduction of the Double Bond and Deprotection

  • Materials:

    • Boc-protected 2,9-diazaspiro[5.5]undecen-1-one

    • Palladium on carbon (10% Pd/C)

    • Methanol or Ethanol

    • Hydrogen gas

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure: a. Dissolve the unsaturated spiro-lactam in methanol or ethanol. b. Add 10% Pd/C (10% w/w). c. Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously for 8-12 hours. d. Filter the reaction mixture through a pad of Celite and concentrate the filtrate. e. Dissolve the resulting Boc-protected saturated lactam in DCM. f. Add TFA (10-20 eq) and stir at room temperature for 2-4 hours. g. Concentrate the reaction mixture under reduced pressure and basify with a saturated solution of sodium bicarbonate. h. Extract the product with DCM, dry the combined organic layers over sodium sulfate, filter, and concentrate to yield the core scaffold, 2,9-diazaspiro[5.5]undecan-1-one.

Protocol 2: N-Methylation of the Core Scaffold

This protocol describes the final step to obtain the target molecule using a standard N-methylation procedure.

  • Materials:

    • 2,9-Diazaspiro[5.5]undecan-1-one

    • Formaldehyde (37% aqueous solution)

    • Formic acid

    • Sodium bicarbonate

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate

  • Procedure (Eschweiler-Clarke Reaction): a. To a solution of 2,9-diazaspiro[5.5]undecan-1-one (1.0 eq) in formic acid (5-10 eq), add formaldehyde (37% aqueous solution, 2-3 eq). b. Heat the reaction mixture to 80-100 °C for 4-8 hours. c. Cool the reaction to room temperature and carefully basify with a saturated solution of sodium bicarbonate. d. Extract the product with DCM (3 x). e. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by silica gel column chromatography to yield 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one.

Application Notes: Exploring the Therapeutic Potential

The 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one scaffold is a promising starting point for the development of novel therapeutics targeting a range of diseases. Based on the biological activities of structurally related compounds, several key areas of application can be envisioned.[2]

Metabolic Disorders: Targeting Acetyl-CoA Carboxylase (ACC)

Rationale: Acetyl-CoA carboxylase (ACC) is a key enzyme in the regulation of fatty acid synthesis and oxidation. Inhibition of ACC is a validated strategy for the treatment of metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). Several 1,9-diazaspiro[5.5]undecan-2-one derivatives have shown potent ACC inhibitory activity.[2] The 9-methyl substituent can be explored for its impact on potency and selectivity against ACC1 and ACC2 isoforms.

Workflow for Screening ACC Inhibitors:

Start Synthesized 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one Library Primary_Screen Primary Screen: In vitro ACC Inhibition Assay (e.g., ADP-Glo™) Start->Primary_Screen Hit_Identification Identify 'Hits' (e.g., >50% inhibition at 10 µM) Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis Lead_Optimization Lead Optimization (Potency, Selectivity, ADME) SAR_Analysis->Lead_Optimization

Caption: Workflow for screening ACC inhibitors.

Protocol 3: In Vitro Acetyl-CoA Carboxylase (ACC) Inhibition Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available assay kits and provides a robust method for measuring ACC inhibition.

  • Materials:

    • Recombinant human ACC1 or ACC2 enzyme

    • ATP

    • Acetyl-CoA

    • Sodium Bicarbonate

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

    • ADP-Glo™ Kinase Assay kit (Promega)

    • Test compounds (9-Methyl-2,9-diazaspiro[5.5]undecan-1-one derivatives) dissolved in DMSO

    • 384-well white plates

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. Add 25 nL of the compound solutions to the wells of a 384-well plate. c. Prepare a reaction mixture containing assay buffer, ATP, Acetyl-CoA, and sodium bicarbonate. d. Add 2.5 µL of the reaction mixture to each well. e. Initiate the reaction by adding 2.5 µL of ACC enzyme solution to each well (final volume 5 µL). f. Incubate the plate at room temperature for 1 hour. g. Add 5 µL of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP. h. Incubate for 40 minutes at room temperature. i. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. j. Incubate for 30 minutes at room temperature. k. Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Quantitative Data for Representative ACC Inhibitors (Hypothetical):

Compound IDScaffold ModificationACC1 IC₅₀ (nM)ACC2 IC₅₀ (nM)
Ref-Cpd-1 Known Spirocyclic ACCi1525
Test-Cpd-A 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one5080
Test-Cpd-B N-benzyl derivative at position 22545
Test-Cpd-C Phenyl substitution at position 4100150
Oncology: Targeting METTL3

Rationale: The METTL3-METTL14 complex is the primary writer of N6-methyladenosine (m⁶A) on RNA, a modification that plays a crucial role in various aspects of RNA metabolism. Dysregulation of m⁶A has been implicated in the development and progression of various cancers.[6] Recently, 1,4,9-triazaspiro[5.5]undecan-2-one derivatives have been identified as potent and selective inhibitors of METTL3.[2][6] The 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one scaffold offers a novel framework for the design of new METTL3 inhibitors.

Protocol 4: METTL3 Inhibition Assay (TR-FRET Format)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of METTL3 activity.

  • Materials:

    • Recombinant human METTL3/METTL14 complex

    • S-adenosyl-L-methionine (SAM)

    • RNA substrate (e.g., a biotinylated RNA oligonucleotide containing a consensus methylation site)

    • Europium-labeled anti-m⁶A antibody (donor)

    • Streptavidin-conjugated fluorophore (e.g., allophycocyanin, APC) (acceptor)

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mg/mL BSA, 0.01% Tween-20, 1 mM DTT)

    • Test compounds dissolved in DMSO

    • 384-well low-volume black plates

  • Procedure: a. Add 25 nL of test compound solutions to the wells of a 384-well plate. b. Prepare a reaction mixture containing assay buffer, RNA substrate, and SAM. c. Add 5 µL of the reaction mixture to each well. d. Initiate the reaction by adding 5 µL of the METTL3/METTL14 enzyme complex. e. Incubate the plate at room temperature for 1-2 hours. f. Stop the reaction and detect the m⁶A modification by adding 10 µL of a detection mixture containing the Europium-labeled anti-m⁶A antibody and streptavidin-APC. g. Incubate for 1 hour at room temperature, protected from light. h. Measure the TR-FRET signal using a plate reader (excitation at ~340 nm, emission at ~615 nm and ~665 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (emission at 665 nm / emission at 615 nm).

    • Determine the percentage of inhibition based on the TR-FRET ratio of control wells.

    • Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion and Future Directions

The 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one scaffold represents a promising and versatile platform for the discovery of novel therapeutic agents. Its inherent three-dimensionality and multiple points for diversification make it an attractive starting point for medicinal chemistry campaigns targeting a range of diseases, including metabolic disorders and cancer. The detailed synthetic and biological evaluation protocols provided in this guide are intended to empower researchers to explore the full potential of this exciting chemical space. Future efforts should focus on the development of diverse libraries based on this scaffold and their systematic evaluation against a broad panel of biological targets to unlock new therapeutic opportunities.

References

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Application Notes and Protocols for Cell-Based Assays Involving 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The diazaspiro[5.5]undecane core is a recognized privileged structure in medicinal chemistry, prized for its rigid, three-dimensional conformation that facilitates precise interactions with a multitude of biological targets.[1] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising starting points for drug discovery programs targeting a wide array of human diseases. These include metabolic disorders, pain, various cancers, and psychotic conditions.[2]

This document provides detailed application notes and protocols for the characterization of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one , a specific derivative of this versatile class. While direct published data for this particular compound is limited, the protocols outlined herein are based on the well-documented activities of structurally related diazaspiro[5.5]undecane analogs. These assays are designed to enable researchers to comprehensively profile the biological activity of this compound and similar molecules.

The following sections detail robust cell-based assays to investigate the potential of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one in three key therapeutic areas: oncology, metabolic disease, and neuroscience. Each protocol is presented with the underlying scientific principles and practical steps to ensure reliable and reproducible results.

Section 1: Oncology Applications - Assessing Cytotoxicity and Apoptosis Induction

The unique structural features of spiro compounds have made them a focal point in oncology research, with many derivatives exhibiting potent anticancer effects.[3] The rigid framework allows for high-affinity binding to biological targets, leading to the disruption of cancer cell signaling pathways. High-throughput screenings have identified compounds with the 2,9-diazaspiro[5.5]undecane core as novel activators of the endoplasmic reticulum stress response, which can induce apoptosis in cancer cells.[1] Therefore, a primary step in characterizing 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one is to evaluate its cytotoxic and pro-apoptotic activity in relevant cancer cell lines.

Assay I: Cell Viability Assessment using the MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to insoluble purple formazan crystals.[5] The intensity of the purple color is directly proportional to the number of viable cells.[4]

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition cell_seeding Seed cancer cells in a 96-well plate and incubate for 24h to allow attachment. compound_addition Treat cells with varying concentrations of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one. cell_seeding->compound_addition incubation Incubate for 24-72h. compound_addition->incubation mtt_addition Add MTT solution to each well and incubate for 2-4h. incubation->mtt_addition solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. mtt_addition->solubilization read_absorbance Measure absorbance at 570 nm using a microplate reader. solubilization->read_absorbance

Caption: Workflow for assessing cell viability using the MTT assay.

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., HeLa, A549, MCF-7) to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed 1 x 104 cells in 100 µL of medium per well in a 96-well flat-bottom plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one in sterile DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition and Solubilization:

    • Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.

    • Carefully aspirate the medium containing MTT and add 100 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.[2]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Assay II: Apoptosis Detection using Caspase-3/7 Activity Assay

To determine if the observed cytotoxicity is due to apoptosis (programmed cell death), the activity of executioner caspases, such as caspase-3 and -7, can be measured. The Caspase-Glo® 3/7 Assay is a homogeneous, luminescent assay that measures the activity of these key apoptosis markers.[6] The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by active caspases releases aminoluciferin, which is then consumed by luciferase to generate a luminescent signal proportional to the amount of caspase activity.[1]

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate at a density of 1 x 104 cells per well in 100 µL of culture medium.[6]

    • Incubate for 24 hours to allow for cell attachment.

    • Treat the cells with 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one at concentrations around the predetermined IC50 value and incubate for a suitable period (e.g., 6, 12, or 24 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Assay Procedure:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[3]

    • Remove the assay plate from the incubator and let it equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[6]

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Normalize the data by subtracting the background luminescence (from wells with medium only).

    • Express the results as a fold change in caspase activity compared to the vehicle-treated control.

Parameter MTT Assay Caspase-3/7 Assay
Principle Colorimetric (Metabolic Activity)Luminescent (Enzyme Activity)
Endpoint Cell Viability (IC50)Apoptosis Induction (Fold Change)
Incubation Time 24-72 hours (compound), 2-4 hours (reagent)6-24 hours (compound), 1-2 hours (reagent)
Plate Type Clear, flat-bottom 96-wellWhite-walled 96-well
Readout Absorbance (570 nm)Luminescence

Section 2: Metabolic Disease Applications - Targeting Acetyl-CoA Carboxylase (ACC)

Derivatives of the 1,9-diazaspiro[5.5]undecane scaffold have been investigated as inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, for the treatment of obesity and type 2 diabetes.[1][2] ACC catalyzes the ATP-dependent carboxylation of acetyl-CoA to produce malonyl-CoA.[7][8] Inhibition of ACC reduces fatty acid synthesis and promotes fatty acid oxidation, making it an attractive target for metabolic diseases.

Assay: Cell-Based ACC Inhibition Assay

This assay measures the ability of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one to inhibit ACC activity within a cellular context. A common method is to quantify the end-product of the ACC-catalyzed reaction, which is ADP. The ADP-Glo™ Kinase Assay can be adapted for this purpose, where the amount of ADP produced is proportional to ACC activity.[7][8]

ACC_Pathway cluster_cytosol Cytosol AcetylCoA Acetyl-CoA + HCO3- + ATP ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC MalonylCoA Malonyl-CoA + ADP + Pi FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS ACC->MalonylCoA FattyAcids Fatty Acids FAS->FattyAcids Compound 9-Methyl-2,9-diazaspiro [5.5]undecan-1-one Compound->ACC

Caption: Inhibition of ACC blocks the conversion of Acetyl-CoA to Malonyl-CoA.

  • Cell Culture and Lysate Preparation:

    • Culture a cell line with high ACC expression (e.g., HepG2 human liver cancer cells) in appropriate medium.

    • Grow cells to ~90% confluency, then harvest by scraping into ice-cold lysis buffer.

    • Homogenize the cells and centrifuge to pellet cellular debris. Collect the supernatant containing the cell lysate.

    • Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).

  • ACC Reaction:

    • In a white 96-well plate, add the following to each well:

      • Cell lysate (normalized for protein concentration)

      • ACC assay buffer

      • Varying concentrations of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one or a known ACC inhibitor (positive control).

    • Pre-incubate for 15-30 minutes at 37°C.

    • Initiate the reaction by adding a mixture of ATP, acetyl-CoA, and sodium bicarbonate.[8]

    • Incubate for 30-60 minutes at 37°C.

  • ADP Detection (using ADP-Glo™ Assay):

    • Stop the ACC reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the ADP generated by ACC into ATP, and then use this newly synthesized ATP in a luciferase/luciferin reaction to produce light.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the ACC activity.

    • Calculate the percentage of ACC inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value for the compound.

Section 3: Neuroscience Applications - Modulating G-Protein Coupled Receptor (GPCR) Signaling

The diazaspiro[5.5]undecane scaffold is present in molecules that interact with various neurological targets, including opioid and orexin receptors, which are GPCRs.[2] Many GPCRs, upon activation, couple to Gq proteins, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium concentration ([Ca2+]i). A calcium mobilization assay is a robust method to screen for agonists or antagonists of Gq-coupled GPCRs.[9][10]

Assay: Calcium Mobilization Assay for GPCR Activity

This assay utilizes a calcium-sensitive fluorescent dye that is loaded into cells.[9] When a GPCR is activated by an agonist, the release of calcium from intracellular stores leads to an increase in fluorescence intensity, which can be measured in real-time.[10] The ability of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one to either elicit or block this response can be quantified.

  • Cell Preparation and Dye Loading:

    • Seed a cell line stably or transiently expressing the GPCR of interest (e.g., HEK293 cells) into a black-walled, clear-bottom 96-well plate.[10]

    • Incubate for 24 hours to form a confluent monolayer.

    • Prepare a fluorescent calcium indicator dye solution (e.g., Fluo-4 AM) according to the manufacturer's protocol. An anion-transport inhibitor like probenecid may be required for some cell lines to improve dye retention.[9]

    • Remove the culture medium and add the dye-loading solution to each well.

    • Incubate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[10]

  • Compound Addition and Signal Detection:

    • Place the assay plate into a fluorescence microplate reader equipped with an automated injection system (e.g., FlexStation® 3).[9]

    • Agonist Mode:

      • Establish a baseline fluorescence reading.

      • Inject varying concentrations of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one and monitor the fluorescence change over time. An increase in fluorescence indicates agonistic activity.

    • Antagonist Mode:

      • Pre-incubate the cells with varying concentrations of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one for a defined period.

      • Establish a baseline fluorescence reading.

      • Inject a known agonist for the target GPCR at its EC80 concentration and monitor the fluorescence change. A reduction in the agonist-induced signal indicates antagonistic activity.

  • Data Analysis:

    • The change in fluorescence is typically measured as the peak signal minus the baseline signal.

    • For agonist activity, plot the fluorescence change against the compound concentration to determine the EC50 value.

    • For antagonist activity, plot the percentage of inhibition of the agonist response against the compound concentration to determine the IC50 value.

Conclusion

The protocols detailed in these application notes provide a comprehensive framework for the initial cell-based characterization of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one. By systematically evaluating its effects on cancer cell viability and apoptosis, metabolic enzyme activity, and neurological receptor signaling, researchers can gain crucial insights into its therapeutic potential. The versatility of the diazaspiro[5.5]undecane scaffold suggests that this compound may exhibit activity in one or more of these assays, paving the way for further preclinical development. It is imperative to validate any positive results with secondary assays and eventually, in more complex biological systems.

References

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Application Notes & Protocols: Preclinical Efficacy Testing of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one in Animal Models of Cognitive Impairment

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one, a novel diazaspiro compound, using validated animal models of cognitive impairment. While the precise mechanism of this compound is under investigation, its structural class has been associated with modulation of various central nervous system targets.[1][2][3] This guide is predicated on the hypothesis that the compound may exert pro-cognitive effects through modulation of cholinergic pathways, a critical mechanism for learning and memory that is compromised in conditions like Alzheimer's Disease (AD). We present detailed, field-proven protocols for both pharmacologically-induced and genetic models of cognitive decline, enabling a robust assessment of the compound's therapeutic potential.

Introduction: The Scientific Rationale

9-Methyl-2,9-diazaspiro[5.5]undecan-1-one belongs to a class of spirocyclic compounds that have demonstrated diverse biological activities, including interactions with G-protein coupled receptors and ion channels.[1][2] Given the urgent need for effective treatments for cognitive disorders, particularly Alzheimer's Disease, evaluating novel chemical entities for their potential to enhance or restore cognitive function is a paramount goal in pharmaceutical research.[4][5]

A central hypothesis in the pathology of cognitive decline in AD is the "cholinergic hypothesis," which posits that a deficiency in the neurotransmitter acetylcholine is a key driver of memory and learning deficits. Acetylcholinesterase (AChE), the enzyme that degrades acetylcholine, is a primary target for current AD therapies.[6] This document outlines a preclinical strategy to test the hypothesis that 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one functions as a pro-cognitive agent, potentially through the enhancement of cholinergic signaling.

To achieve this, we will utilize two distinct but complementary rodent models:

  • Scopolamine-Induced Amnesia Model: A rapid screening model to assess a compound's ability to counteract acute, chemically-induced cholinergic blockade.

  • Transgenic Mouse Model of Alzheimer's Disease (e.g., 3xTg-AD): A chronic disease model to evaluate the compound's efficacy against genetically driven, progressive neuropathology and associated cognitive decline, which includes both amyloid-β (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau.[7][8]

This dual-model approach allows for both a mechanistic screen and a more translationally relevant assessment of therapeutic potential.

General Experimental Workflow

The evaluation of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one will follow a structured, multi-stage process. This ensures that data is collected systematically, from initial screening to more complex, disease-modifying assessments.

G cluster_0 Phase 1: Acute Efficacy & Target Engagement cluster_1 Phase 2: Chronic Efficacy in Disease Model A Scopolamine-Induced Amnesia Model (Rats or Mice) B Behavioral Testing (Novel Object Recognition) A->B Drug Admin C Post-Mortem Analysis (Brain AChE Activity Assay) B->C Tissue Harvest D 3xTg-AD Mouse Model (Aged Mice) C->D Proceed if Efficacious E Chronic Dosing Regimen (e.g., 4-8 weeks) D->E Baseline F Behavioral Testing (Morris Water Maze) E->F Mid/End of Dosing G Post-Mortem Analysis (Histology & Biochemistry) F->G Tissue Harvest MWM cluster_acq Acquisition Phase (Days 1-4) cluster_probe Probe Trial (Day 5) acq Day 1 Day 2 Day 3 Day 4 4 Trials/Day Hidden Platform Measure: Escape Latency & Path Length probe No Platform 1 Trial (60s) Measure: Time in Target Quadrant acq->probe 24h Delay

Caption: Workflow for the Morris Water Maze behavioral test.

Post-Mortem Analysis: Histology and Biochemistry

Following behavioral testing, brains are analyzed to quantify the compound's effect on the core pathologies of AD.

Protocols:

  • Tissue Preparation: Mice are anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are dissected, post-fixed in PFA, and then cryoprotected in sucrose before being sectioned on a cryostat or microtome.

  • Immunohistochemistry (IHC) for Aβ Plaques:

    • Brain sections (hippocampus and cortex) are stained with antibodies specific for Aβ peptides (e.g., 6E10 or 4G8).

    • Alternatively, histological stains like Congo Red or Thioflavin S, which bind to the β-pleated sheet structure of amyloid, can be used. [9] * Analysis: Quantify plaque burden (number and area of plaques) using image analysis software (e.g., ImageJ).

  • IHC for Phosphorylated Tau (NFTs):

    • Sections are stained with antibodies that recognize hyperphosphorylated tau (e.g., AT8).

    • Analysis: Quantify the density of tangle-bearing neurons in relevant brain regions.

  • Biochemical Analysis (ELISA):

    • Brain homogenates can be used to measure the levels of soluble and insoluble Aβ40 and Aβ42 peptides using specific enzyme-linked immunosorbent assays (ELISAs). This provides a more quantitative measure of amyloid load.

Data Interpretation and Next Steps

Successful outcomes from this testing cascade would be characterized by:

  • In Model 1: Significant reversal of the scopolamine-induced memory deficit in the NOR test, ideally accompanied by evidence of in-vivo AChE inhibition.

  • In Model 2: Significant improvement in spatial learning and memory in the MWM in aged 3xTg-AD mice, coupled with a quantifiable reduction in Aβ plaque burden and/or tau pathology.

Positive results would provide a strong rationale for advancing 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one into further preclinical development, including more extensive toxicology studies and pharmacokinetic/pharmacodynamic (PK/PD) modeling, in preparation for potential clinical trials.

References

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Application Note & Protocol: Quantitative Bioanalysis of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, proposed methodology for the quantitative analysis of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one, a novel spirocyclic compound, in human plasma. Due to the absence of specific published bioanalytical methods for this analyte, this guide synthesizes established principles from the analysis of structurally analogous compounds, including N-methylated piperidines, lactams, and other basic pharmaceutical compounds. The core methodology leverages the sensitivity and selectivity of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the gold standard for pharmacokinetic and toxicokinetic studies.[1][2][3] This application note details a complete workflow, including a streamlined sample preparation protocol, robust chromatographic conditions, and hypothetical mass spectrometric parameters. All proposed validation steps are designed to align with the International Council for Harmonisation (ICH) M10 guideline on Bioanalytical Method Validation to ensure data integrity and regulatory compliance.[4][5][6][7][8]

Introduction & Rationale

9-Methyl-2,9-diazaspiro[5.5]undecan-1-one is a heterocyclic compound featuring a spirocyclic core, a tertiary amine (N-methylpiperidine moiety), and a lactam functional group. Such structures are of significant interest in medicinal chemistry due to their unique three-dimensional architecture, which can confer high target affinity and specificity. The development of any new chemical entity into a therapeutic agent requires a robust, validated bioanalytical method to accurately characterize its pharmacokinetic (PK) profile.

The physicochemical properties of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one—specifically its basicity (pKa of the tertiary amine) and moderate polarity—dictate the analytical strategy. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice for its unparalleled sensitivity and selectivity, which are critical for measuring low drug concentrations in complex biological matrices like plasma.[1][9][10] This guide proposes a method based on reversed-phase chromatography coupled with electrospray ionization (ESI) in positive ion mode, a common and effective approach for the analysis of basic, nitrogen-containing compounds.[9]

Proposed Analytical Workflow

The overall analytical process is designed for efficiency and robustness, suitable for a high-throughput drug development environment. The workflow consists of three main stages: Sample Preparation, LC-MS/MS Analysis, and Method Validation.

Analytical_Workflow cluster_0 PART 1: Sample Preparation cluster_1 PART 2: LC-MS/MS Analysis cluster_2 PART 3: Data Processing & Validation Plasma Human Plasma Sample (Containing Analyte + IS) PPT Protein Precipitation (Acetonitrile) Plasma->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute & Inject Supernatant->Dilute LC_Sep HPLC Separation (Reversed-Phase C18) Dilute->LC_Sep ESI Ionization (Positive ESI) LC_Sep->ESI MS_Analysis Tandem MS Detection (MRM Mode) ESI->MS_Analysis Quant Quantification (Peak Area Ratio) MS_Analysis->Quant Validation Method Validation (ICH M10 Guidelines) Quant->Validation

Caption: Proposed bioanalytical workflow for 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one.

Detailed Protocols & Methodologies

Sample Preparation: Protein Precipitation (PPT)

Rationale: For drug discovery and early development PK studies, speed and simplicity are paramount. Protein precipitation is a fast and effective method for removing the majority of protein-based interferences from plasma samples before LC-MS/MS analysis.[11] Acetonitrile is a highly efficient precipitation solvent that is compatible with reversed-phase chromatography mobile phases.[12]

Protocol:

  • Thaw Samples: Thaw human plasma samples, calibration standards (CS), and quality control (QC) samples at room temperature. Vortex briefly to ensure homogeneity.

  • Aliquot: Pipette 50 µL of each plasma sample, CS, and QC into separate 1.5 mL microcentrifuge tubes.

  • Add Internal Standard (IS): Add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled version of the analyte or a close structural analog) to all tubes except for the blank matrix samples.

  • Precipitate Proteins: Add 200 µL of ice-cold acetonitrile to each tube.

  • Vortex: Cap the tubes and vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer 150 µL of the clear supernatant to a 96-well plate or HPLC vials.

  • Dilute: Add 150 µL of an aqueous mobile phase component (e.g., 0.1% formic acid in water) to each well/vial to reduce the organic solvent strength, ensuring good peak shape during injection.

  • Seal and Inject: Seal the plate/vials and place them in the autosampler for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

Rationale: A reversed-phase C18 column is a versatile and robust choice for retaining and separating moderately polar basic compounds.[13] The use of a formic acid modifier in the mobile phase is critical; it serves to protonate the tertiary amine of the analyte, which enhances retention on the C18 phase and promotes efficient ionization in the ESI source. A gradient elution provides a good balance between resolution and analysis time.[14]

Table 1: Proposed HPLC Parameters

ParameterProposed Value
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
0.5
3.0
4.0
4.1
5.0
Mass Spectrometry (MS) Method

Rationale: Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the highest degree of selectivity and sensitivity for quantification.[1][15] Positive electrospray ionization (+ESI) is chosen because the basic nitrogen in the N-methylpiperidine moiety is readily protonated, forming a stable [M+H]⁺ precursor ion. The MRM transitions are hypothetical and would require experimental determination during method development.

MS_Method Analyte Analyte [M+H]⁺ (Precursor Ion) Q1 Quadrupole 1 (Q1) Mass Filter Analyte->Q1 Select Q2 Quadrupole 2 (Q2) Collision Cell (CID) Q1->Q2 Isolate Fragment Specific Fragment Ion (Product Ion) Q2->Fragment Fragment Q3 Quadrupole 3 (Q3) Mass Filter Detector Detector Q3->Detector Detect Fragment->Q3 Select

Caption: Principle of Multiple Reaction Monitoring (MRM) for selective quantification.

Table 2: Proposed MS Parameters

ParameterProposed Value
Ionization Mode Positive Electrospray Ionization (+ESI)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 50 L/hr
Analyte MRM Transition Hypothetical: m/z 183.2 → 112.1 (Based on predicted fragmentation of the piperidine ring)
Internal Standard MRM Hypothetical: e.g., m/z 186.2 → 115.1 (for a +3 Da stable isotope-labeled IS)
Dwell Time 100 ms

Note: The exact m/z values for precursor and product ions, as well as collision energies and other compound-dependent parameters, must be optimized experimentally by infusing a standard solution of the analyte.

Bioanalytical Method Validation Protocol

The proposed method must be fully validated according to the ICH M10 guideline to ensure its reliability for supporting regulatory submissions.[4][5][8] The validation will assess the following key parameters:

Table 3: Summary of Validation Parameters and Acceptance Criteria (ICH M10)

Validation ParameterPurposeKey Acceptance Criteria
Selectivity & Specificity To ensure endogenous matrix components or other metabolites do not interfere with analyte quantification.Response in blank matrix from at least 6 sources should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS.[5]
Calibration Curve To define the relationship between instrument response and analyte concentration.A minimum of 6 non-zero standards. A simple regression model (e.g., linear, weighted 1/x²) should be used. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ).[5]
Accuracy & Precision To determine the closeness of measured concentrations to the nominal value and the method's reproducibility.Three validation batches with QCs at LLOQ, Low, Mid, and High concentrations. Mean accuracy at each level must be within ±15% of nominal (±20% at LLOQ). Precision (CV%) at each level must not exceed 15% (20% at LLOQ).[4][5]
Matrix Effect To assess the suppression or enhancement of ionization caused by matrix components.Assessed by comparing the analyte response in post-extraction spiked blank matrix to the response in a pure solution. The IS-normalized matrix factor should have a CV ≤15%.[9]
Recovery To evaluate the efficiency of the extraction procedure across the concentration range.The recovery of the analyte does not need to be 100%, but it should be consistent and reproducible. Typically evaluated at Low, Mid, and High QC levels.
Stability To ensure the analyte is stable throughout the entire sample lifecycle (collection to analysis).Includes freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and stock solution stability. Analyte concentration must remain within ±15% of the nominal concentration.[4]
Dilution Integrity To verify that samples with concentrations above the Upper Limit of Quantification (ULOQ) can be diluted accurately.Samples spiked above ULOQ are diluted with blank matrix into the calibrated range. Accuracy and precision of the diluted samples must be within ±15%.[4]

Conclusion

This document outlines a robust and scientifically-grounded proposed LC-MS/MS method for the quantification of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one in human plasma. The strategy is built upon established bioanalytical principles for similar chemical structures and is designed for high sensitivity, selectivity, and throughput. The detailed protocols for sample preparation, chromatography, and mass spectrometry provide a clear roadmap for method development. Adherence to the comprehensive validation plan, based on ICH M10 guidelines, will ensure the generation of reliable and defensible data essential for advancing the drug development program of this novel compound.

References

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  • Caro, Y. S., et al. (2020). A review of bioanalytical methods for the therapeutic drug monitoring of β-lactam antibiotics in critically ill patients: Evaluation of the approaches used to develop and validate quality attributes. Talanta. [Link]

  • Caro, Y. S., et al. (2019). A review of bioanalytical methods for the therapeutic drug monitoring of β-lactam antibiotics in critically ill patients: Evaluation of the approaches used to develop and validate quality attributes. ResearchGate. [Link]

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  • Hage, F., et al. (2011). Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring. Antimicrobial Agents and Chemotherapy. [Link]

  • SIELC Technologies. (n.d.). Separation of 1-Methylpiperidine-4-methylamine on Newcrom R1 HPLC column. Retrieved from SIELC website. [Link]

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  • Ye, H., et al. (2018). A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. AAPS PharmSciTech. [Link]

  • Dong, M. (2016). Application of LCMS in small-molecule drug development. Retrieved from New Food Magazine website. [Link]

  • Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from Agilent website. [Link]

  • Kim, M., et al. (2022). Simultaneous detection of residues of 34 beta-lactam antibiotics in livestock and fish samples through liquid chromatography-tandem mass spectrometry. Food Science and Technology. [Link]

  • Intertek. (n.d.). LC-MS Method Development. Retrieved from Intertek website. [Link]

  • D'Avolio, A., & De Rosa, F. G. (2020). Current developments in LC-MS for pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]

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  • Nakamura, H., et al. (2019). The effects of pre-analysis sample handling on human plasma amino acid concentrations. Clinica Chimica Acta. [Link]

  • Airi, M., et al. (2017). Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry. Journal of Chromatography A. [Link]

  • Li, Y., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from Biotage website. [Link]

  • Chen, Y. L., & Chang, G. D. (2015). Quantitative liquid chromatography-electrospray ionization-mass spectrometry analysis of amine-containing metabolites derivatized with cyanuric chloride and methylamine isotopologues. Journal of Chromatography A. [Link]

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Anwendungsleitfaden und Protokolle zur Derivatisierung von 9-Methyl-2,9-diazaspiro[5.5]undecan-1-on für SAR-Studien

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Dieser Leitfaden bietet einen detaillierten Überblick und experimentelle Protokolle für die chemische Modifikation des 9-Methyl-2,9-diazaspiro[5.5]undecan-1-on-Gerüsts. Das Ziel ist die Erstellung einer Bibliothek von Analoga für Struktur-Wirkungs-Beziehungs (SAR)-Studien, ein entscheidender Schritt in der modernen medizinischen Chemie zur Identifizierung und Optimierung von Leitstrukturen.

Einleitung: Das Potenzial des Diazaspiro[5.5]undecan-Gerüsts

Das 2,9-Diazaspiro[5.5]undecan-Grundgerüst ist eine privilegierte Struktur in der Wirkstoffentdeckung. Seine rigide, dreidimensionale Konformation, die durch das Spirozentrum bedingt ist, ermöglicht eine präzise Orientierung von Substituenten im Raum, was zu hochaffinen und selektiven Interaktionen mit biologischen Zielmolekülen führen kann. Speziell das 9-Methyl-2,9-diazaspiro[5.5]undecan-1-on bietet durch die Kombination eines Lactams und eines tertiären sowie eines sekundären Amins mehrere Angriffspunkte für eine chemische Diversifizierung.

Derivate dieses Kerngerüsts haben bereits vielversprechende biologische Aktivitäten gezeigt, darunter als Antihypertensiva und als Inhibitoren von Acetyl-CoA-Carboxylase (ACC), was sie für die Behandlung von Stoffwechselerkrankungen relevant macht. Die systematische Derivatisierung des sekundären Amins an Position 9 ist der logischste und chemisch zugänglichste Ansatz, um die Pharmakologie dieses Gerüsts zu erforschen und neue therapeutische Wirkstoffe zu entwickeln.

Strategien zur Derivatisierung: Fokus auf das N9-Amin

Das Molekül besitzt zwei Stickstoffatome. Das Stickstoffatom an Position 2 ist Teil einer Amidbindung (Lactam) und ist aufgrund der Delokalisierung des freien Elektronenpaars deutlich weniger nukleophil. Eine Derivatisierung an dieser Position würde harsche Bedingungen erfordern und ist für die Erstellung einer diversen Bibliothek weniger geeignet.[1] Im Gegensatz dazu ist das sekundäre Amin an Position 9 ein klassisches Nukleophil und der ideale Angriffspunkt für eine Vielzahl von chemischen Transformationen.

Die folgenden Abschnitte beschreiben vier bewährte Methoden zur Funktionalisierung der N9-Position.

Visualisierung des Derivatisierungs-Workflows

G A 9-Methyl-2,9-diazaspiro[5.5]undecan-1-on (Ausgangsmaterial) B N-Alkylierung A->B C Reduktive Aminierung A->C D N-Acylierung A->D E N-Arylierung (Buchwald-Hartwig) A->E F Analoga-Bibliothek B->F C->F D->F E->F G Charakterisierung (NMR, MS, HPLC) F->G H Biologisches Screening & SAR-Analyse G->H

Abbildung 1: Allgemeiner Workflow zur Derivatisierung und SAR-Analyse.

Experimentelle Protokolle

Die folgenden Protokolle sind als allgemeine Richtlinien konzipiert und sollten für jedes spezifische Substrat optimiert werden. Alle Reaktionen sollten unter einer inerten Atmosphäre (Stickstoff oder Argon) und mit wasserfreien Lösungsmitteln durchgeführt werden.

Protokoll 1: Direkte N-Alkylierung

Die N-Alkylierung ist eine fundamentale Methode zur Einführung von Alkylgruppen. Die Reaktion folgt einem SN2-Mechanismus, bei dem das nukleophile Amin ein Elektrophil (typischerweise ein Alkylhalogenid) angreift. Eine Base wird oft zugegeben, um das entstehende Halogenwasserstoffsäure-Salz zu neutralisieren und das Amin für die Reaktion zu deprotonieren.

Schritt-für-Schritt-Anleitung:

  • Lösen Sie 9-Methyl-2,9-diazaspiro[5.5]undecan-1-on (1 Äquiv.) und eine nicht-nukleophile Base wie Kaliumcarbonat (K2CO3, 2-3 Äquiv.) oder Diisopropylethylamin (DIPEA, 2 Äquiv.) in einem aprotischen, polaren Lösungsmittel wie Acetonitril (ACN) oder Dimethylformamid (DMF).

  • Geben Sie das Alkylhalogenid (z.B. Benzylbromid, Iodmethan; 1.1-1.5 Äquiv.) bei Raumtemperatur zur gerührten Suspension.

  • Erhitzen Sie die Reaktionsmischung auf 60-80 °C und überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder LC-MS.

  • Nach vollständigem Umsatz kühlen Sie die Reaktion auf Raumtemperatur ab und filtrieren Sie die anorganischen Salze ab.

  • Entfernen Sie das Lösungsmittel im Vakuum.

  • Lösen Sie den Rückstand in einem organischen Lösungsmittel (z.B. Dichlormethan oder Ethylacetat) und waschen Sie ihn mit Wasser und anschließend mit einer gesättigten Kochsalzlösung.

  • Trocknen Sie die organische Phase über Natriumsulfat (Na2SO4), filtrieren Sie und konzentrieren Sie sie im Vakuum.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel.

ParameterBedingung/ReagenzKausalität/Begründung
Lösungsmittel ACN, DMFAprotisch-polare Lösungsmittel fördern SN2-Reaktionen.
Base K2CO3, DIPEANeutralisiert die entstehende Säure und verhindert die Protonierung des Amins.
Temperatur 60-80 °CErhöht die Reaktionsgeschwindigkeit, insbesondere bei weniger reaktiven Halogeniden.
Elektrophil R-I > R-Br > R-ClDie Reaktivität der Abgangsgruppe beeinflusst die Reaktionsbedingungen.
Protokoll 2: Reduktive Aminierung

Die reduktive Aminierung ist eine vielseitige Methode, um sekundäre Amine aus primären Aminen und Carbonylverbindungen (Aldehyde oder Ketone) herzustellen. Die Reaktion verläuft über ein intermediäres Imin (oder Iminiumion), das in situ durch ein mildes Reduktionsmittel reduziert wird.[2] Diese Methode ist besonders vorteilhaft, da sie oft als Eintopfreaktion durchgeführt werden kann und eine breite Palette von kommerziell erhältlichen Aldehyden und Ketonen zur Verfügung steht.

Schritt-für-Schritt-Anleitung:

  • Lösen Sie 9-Methyl-2,9-diazaspiro[5.5]undecan-1-on (1 Äquiv.) und die Carbonylverbindung (Aldehyd oder Keton, 1.2 Äquiv.) in einem geeigneten Lösungsmittel wie Dichlormethan (DCM), 1,2-Dichlorethan (DCE) oder Methanol (MeOH).

  • Fügen Sie eine milde Säure wie Essigsäure (AcOH, ~0.1 Äquiv.) hinzu, um die Iminbildung zu katalysieren.

  • Rühren Sie die Mischung für 1-2 Stunden bei Raumtemperatur, um die Bildung des Imins/Iminiumions zu ermöglichen.

  • Geben Sie ein mildes Reduktionsmittel wie Natriumtriacetoxyborhydrid (NaBH(OAc)3, 1.5 Äquiv.) oder Natriumcyanoborhydrid (NaBH3CN, 1.5 Äquiv.) portionsweise hinzu. Diese Reagenzien reduzieren selektiv das Imin in Gegenwart der Carbonylgruppe.

  • Rühren Sie die Reaktion über Nacht bei Raumtemperatur und überwachen Sie den Fortschritt mittels DC oder LC-MS.

  • Quenchen Sie die Reaktion vorsichtig durch Zugabe einer gesättigten wässrigen Natriumbicarbonatlösung (NaHCO3).

  • Extrahieren Sie die wässrige Phase mehrmals mit DCM.

  • Vereinigen Sie die organischen Phasen, waschen Sie sie mit gesättigter Kochsalzlösung, trocknen Sie sie über Na2SO4 und konzentrieren Sie sie im Vakuum.

  • Reinigen Sie das Produkt mittels Säulenchromatographie.

ParameterReagenzKausalität/Begründung
Reduktionsmittel NaBH(OAc)3Mild und selektiv für Imine; toleriert viele funktionelle Gruppen.
Katalysator Essigsäure (AcOH)Katalysiert die Dehydratisierung bei der Iminbildung.
Lösungsmittel DCE, DCMAprotische Lösungsmittel sind für NaBH(OAc)3 gut geeignet.
Protokoll 3: N-Acylierung (Amidkopplung)

Die Bildung einer Amidbindung durch Acylierung des N9-Amins führt zu neutralen, oft stabileren Verbindungen. Dies kann durch Reaktion mit einem Carbonsäurechlorid, einem Anhydrid oder direkt mit einer Carbonsäure unter Verwendung eines Kopplungsreagenzes erreicht werden.

Schritt-für-Schritt-Anleitung (mit Kopplungsreagenz):

  • Lösen Sie die Carbonsäure (1.2 Äquiv.), das Kopplungsreagenz (z.B. HATU oder HBTU, 1.2 Äquiv.) und eine Base (z.B. DIPEA, 3 Äquiv.) in DMF oder DCM.

  • Rühren Sie die Mischung für 15-30 Minuten bei Raumtemperatur, um den aktiven Ester zu bilden.

  • Geben Sie eine Lösung von 9-Methyl-2,9-diazaspiro[5.5]undecan-1-on (1 Äquiv.) in demselben Lösungsmittel hinzu.

  • Rühren Sie die Reaktion bei Raumtemperatur über Nacht. Überwachen Sie den Fortschritt mittels LC-MS.

  • Verdünnen Sie die Reaktionsmischung mit Ethylacetat und waschen Sie sie nacheinander mit 1 M Salzsäure (HCl), gesättigter NaHCO3-Lösung und gesättigter Kochsalzlösung.

  • Trocknen Sie die organische Phase über Na2SO4, filtrieren Sie und konzentrieren Sie sie im Vakuum.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie oder präparativer HPLC.

ParameterReagenzKausalität/Begründung
Kopplungsreagenz HATU, HBTU, EDC/HOBtAktiviert die Carbonsäure zur Bildung eines reaktiven Zwischenprodukts.
Base DIPEAEine sterisch gehinderte Base, die nicht mit dem aktivierten Ester reagiert.
Lösungsmittel DMF, DCMGute Löslichkeit für die meisten Reaktanden.
Protokoll 4: N-Arylierung (Buchwald-Hartwig-Aminierung)

Für die Synthese von N-Aryl-Derivaten ist die Palladium-katalysierte Buchwald-Hartwig-Kupplung die Methode der Wahl. Sie ermöglicht die Bildung einer C-N-Bindung zwischen dem Amin und einem Arylhalogenid oder -triflat.

Schritt-für-Schritt-Anleitung:

  • Geben Sie das Arylhalogenid (oder -triflat, 1 Äquiv.), 9-Methyl-2,9-diazaspiro[5.5]undecan-1-on (1.2 Äquiv.), eine starke, nicht-nukleophile Base (z.B. Natrium-tert-butoxid, NaOtBu, 1.4 Äquiv.), den Palladium-Präkatalysator (z.B. Pd2(dba)3, 1-5 mol%) und einen geeigneten Phosphinliganden (z.B. XPhos oder SPhos, 2-10 mol%) in ein Reaktionsgefäß.

  • Evakuieren und füllen Sie das Gefäß mehrmals mit einem inerten Gas (Argon).

  • Geben Sie entgastes, wasserfreies Toluol oder Dioxan hinzu.

  • Erhitzen Sie die Reaktion auf 80-110 °C, bis der Umsatz vollständig ist (Überwachung mittels LC-MS).

  • Kühlen Sie die Reaktion ab, verdünnen Sie sie mit Ethylacetat und filtrieren Sie sie durch Celite, um den Katalysator zu entfernen.

  • Waschen Sie das Filtrat mit Wasser und gesättigter Kochsalzlösung.

  • Trocknen Sie die organische Phase über Na2SO4 und konzentrieren Sie sie im Vakuum.

  • Reinigen Sie das Produkt mittels Säulenchromatographie.

ParameterReagenzKausalität/Begründung
Katalysator Pd-Präkatalysator + LigandDas Ligandensystem ist entscheidend für die Effizienz der Reaktion. Sperrige, elektronenreiche Liganden (z.B. XPhos) sind oft erfolgreich.
Base NaOtBu, K3PO4Starke, nicht-nukleophile Basen sind erforderlich, um das Amin zu deprotonieren und den katalytischen Zyklus zu ermöglichen.
Lösungsmittel Toluol, DioxanAprotische, hochsiedende Lösungsmittel sind für die Reaktionstemperaturen geeignet.

Analytische Charakterisierung der Derivate

Die eindeutige Identifizierung und Reinheitsbestimmung jedes synthetisierten Analogons ist für die Interpretation der SAR-Daten unerlässlich.

  • Kernspinresonanzspektroskopie (NMR): 1H- und 13C-NMR-Spektren zur Bestätigung der Struktur und zur Überprüfung der erfolgreichen Derivatisierung. Das Verschwinden des N-H-Protons (im 1H-NMR) des sekundären Amins ist ein klarer Indikator für eine erfolgreiche Reaktion.

  • Massenspektrometrie (MS): Hochauflösende Massenspektrometrie (HRMS) zur Bestätigung der exakten Masse und der Summenformel.

  • Hochleistungsflüssigkeitschromatographie (HPLC): Zur Bestimmung der Reinheit des Endprodukts, die typischerweise >95% für biologische Tests betragen sollte.

Design von SAR-Studien

Nach der Synthese und Charakterisierung der Derivatbibliothek ist der nächste Schritt die biologische Testung und die Analyse der SAR.

Visualisierung des SAR-Analyseprozesses

SAR_Analysis cluster_0 Synthese & Testung cluster_1 Datenanalyse & Interpretation cluster_2 Iterative Optimierung A Analoga- Bibliothek B Biologischer Assay (z.B. IC50-Bestimmung) A->B C Sammeln der Aktivitätsdaten B->C D Identifiziere Trends C->D E Hypothesenbildung D->E F Design neuer Analoga E->F G Synthese (Zyklus 2) F->G

Abbildung 2: Iterativer Zyklus einer SAR-Studie.

Leitprinzipien für die SAR-Analyse:

  • Systematische Variation: Beginnen Sie mit kleinen Modifikationen und steigern Sie die Komplexität. Variieren Sie systematisch Größe, Lipophilie, Polarität und elektronische Eigenschaften der Substituenten (R-Gruppe an N9).

  • Alkyl-Substituenten (aus Protokoll 1 & 2):

    • Größe: Vergleichen Sie kleine (Methyl, Ethyl) mit sperrigen (Isopropyl, Cyclohexyl) Gruppen, um sterische Anforderungen in der Bindungstasche zu untersuchen.

    • Lipophilie: Führen Sie längere Alkylketten oder Phenylringe ein, um den Einfluss der Lipophilie auf die Aktivität und die zelluläre Permeabilität zu testen.

  • Aryl-Substituenten (aus Protokoll 4):

    • Elektronik: Führen Sie elektronenarme (z.B. mit -CF3, -NO2) und elektronenreiche (z.B. mit -OCH3, -N(CH3)2) Substituenten am Arylring ein, um die Bedeutung von π-π-Wechselwirkungen oder Wasserstoffbrückenbindungen zu untersuchen.

    • Position: Variieren Sie die Position der Substituenten (ortho, meta, para), um die räumliche Ausrichtung im Zielprotein zu optimieren.

  • Acyl-Substituenten (aus Protokoll 3):

    • Wasserstoffbrücken-Donoren/-Akzeptoren: Amide können als Wasserstoffbrücken-Akzeptoren (Carbonylsauerstoff) fungieren. Die Einführung von funktionellen Gruppen in der Acylkette kann zusätzliche Interaktionen ermöglichen.

  • Dateninterpretation: Korrelieren Sie die gemessene biologische Aktivität (z.B. IC50-Werte) mit den physikochemischen Eigenschaften der Substituenten. Dies kann zur Erstellung eines Pharmakophormodells führen und das rationale Design der nächsten Generation von Analoga leiten.

Referenzen

  • Bazgir, A., & Astaraki, A. M. (2011). An Efficient Approach to Diazaspiro [5.5] undecane -1, 5, 9-trione Derivatives under Ultrasound Irradiation. ResearchGate. [Link]

  • El-Remaily, M. A. A. (2014). An Efficient Synthesis of Some New Azaspirocycloalkane Derivatives From 1-anilinocycloal-kanecarboxamide. ResearchGate. [Link]

  • Dollt, C., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738-12760. [Link]

  • Kaur, H., & Wuest, M. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Future Medicinal Chemistry, 9(12), 1333-1355. [Link]

  • Hossain, M. J., et al. (2011). A one-pot synthesis of 7,11-diaryl-2,4-diazaspiroundecane-3-oxo (or thioxo)-1,5,9-triones. Journal of Bangladesh Chemical Society, 24(2), 135-142. [Link]

  • Bonin, M., et al. (1991). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. [Link]

  • Wikipedia contributors. (2025). Lactame. Wikipedia, The Free Encyclopedia. [Link]

  • PubChem. (n.d.). 2,9-diazaspiro[5.5]undecan-1-one hydrochloride. PubChem. [Link]

  • Clark, R. D., et al. (1983). Antihypertensive 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones. Journal of Medicinal Chemistry, 26(6), 855-861. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2534-2540. [Link]

  • Wikipedia contributors. (2023). Reductive amination. Wikipedia, The Free Encyclopedia. [Link]

  • The Organic Chemistry Tutor. (2022, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

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Application Notes and Protocols for the Evaluation of Diazaspiro Compounds as Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Diazaspiro Scaffold in Modern Drug Discovery

Diazaspirocyclic structures represent a class of "privileged scaffolds" in medicinal chemistry. Their inherent three-dimensionality and conformational rigidity allow for the precise spatial orientation of functional groups, which is critical for achieving high-affinity and selective interactions with biological targets.[1] Unlike conformationally flexible linear or simple cyclic molecules, the fixed architecture of diazaspiro cores can reduce the entropic penalty upon binding to a receptor, often leading to enhanced potency. Furthermore, their novel structures can offer favorable physicochemical properties and provide a path to new intellectual property.

This guide provides an in-depth look at the application of diazaspiro compounds as receptor antagonists, a role in which they have shown considerable promise. We will explore their utility in targeting various receptor families, with a focus on G-protein coupled receptors (GPCRs), and provide detailed, field-proven protocols for their characterization. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in drug discovery and development.

Part 1: Foundational Principles of Antagonist Characterization

An antagonist is a ligand that binds to a receptor but fails to elicit a biological response. Instead, it blocks or dampens the effect of an agonist (the receptor's natural ligand or a synthetic activator). The characterization of a novel antagonist involves a multi-step process to determine its binding affinity, functional potency, and mechanism of action.

Key Parameters for Antagonist Evaluation:
  • Binding Affinity (Ki): Represents the equilibrium dissociation constant of the antagonist for the receptor. A lower Ki value indicates a higher binding affinity. It is typically determined through competitive radioligand binding assays.[2][3]

  • Functional Potency (IC50): The concentration of an antagonist that produces 50% inhibition of the response induced by a fixed concentration of an agonist. This is a measure of the antagonist's effectiveness in a biological system.

  • Mechanism of Action: Antagonists can be competitive (binding to the same site as the agonist) or non-competitive/allosteric (binding to a different site to prevent receptor activation).[4]

The following sections provide validated, step-by-step protocols for quantifying these parameters for novel diazaspiro compounds.

Part 2: In Vitro Characterization of Diazaspiro Antagonists

The initial evaluation of a potential antagonist is performed using in vitro assays. These assays utilize isolated cellular components (e.g., membranes) or engineered cell lines to provide a controlled environment for measuring receptor interaction and downstream signaling.

Protocol 1: Competitive Radioligand Binding Assay for Affinity (Ki) Determination

This assay is the gold standard for directly measuring the affinity of a test compound for a receptor.[2][3] It relies on the principle of competition between a constant concentration of a high-affinity radiolabeled ligand (the "tracer") and varying concentrations of the unlabeled test compound (the "competitor," i.e., the diazaspiro compound).

Causality and Rationale: The amount of radioligand displaced is directly proportional to the affinity and concentration of the test compound. By measuring the reduction in bound radioactivity, we can determine the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (the IC50). This value is then converted to the affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[5]

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes (from expressing cells) prep_radio Prepare Radioligand (e.g., [3H]-LSD for 5-HT6) prep_test Prepare Serial Dilutions of Diazaspiro Compound incubate Incubate: Membranes + Radioligand + Test Compound/Buffer prep_test->incubate separate Separate Bound/Free Ligand (Rapid Vacuum Filtration) incubate->separate count Quantify Bound Radioactivity (Scintillation Counting) separate->count plot Plot % Inhibition vs. [Test Compound] count->plot calc_ic50 Calculate IC50 (Non-linear Regression) plot->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Prepare a working solution of the radioligand (e.g., [³H]-LSD for 5-HT₆ receptors) at a concentration near its Kd value.

    • Perform a serial dilution of the diazaspiro test compound in the assay buffer. A typical starting range is 10 mM to 0.1 nM.

    • Thaw frozen cell membranes expressing the target receptor on ice and dilute to the desired concentration in the assay buffer.

  • Assay Setup (in 96-well plates):

    • Total Binding Wells: Add membranes, radioligand, and buffer.

    • Non-Specific Binding (NSB) Wells: Add membranes, radioligand, and a saturating concentration of a known, unlabeled ligand to displace all specific binding.

    • Competition Wells: Add membranes, radioligand, and each concentration of the diazaspiro test compound.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes). This time may need to be extended for high-affinity ligands.[3]

  • Separation and Counting:

    • Rapidly harvest the plate contents onto a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand while unbound radioligand passes through.

    • Wash the filters quickly with ice-cold assay buffer to remove residual unbound ligand.

    • Allow the filters to dry, then add scintillation cocktail and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Convert the counts for each test compound concentration into a percentage of specific binding inhibition.

    • Plot % Inhibition vs. log[Test Compound] and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assays for Potency (IC50) Determination

Functional assays measure the biological effect of receptor modulation. For antagonists, this means quantifying their ability to block agonist-induced signaling. The choice of assay depends on the G-protein coupling of the target GPCR.

Causality and Rationale: Gq-coupled receptors, upon agonist binding, activate phospholipase C, leading to the production of inositol trisphosphate (IP₃). IP₃ triggers the release of Ca²⁺ from intracellular stores, causing a rapid, transient increase in cytosolic calcium concentration.[6] A calcium flux assay uses a fluorescent dye that increases its emission intensity upon binding to calcium. An antagonist will prevent the agonist-induced calcium release, resulting in a diminished fluorescent signal.[7][8][9]

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay Execution (FLIPR) cluster_analysis Data Analysis plate_cells Plate Receptor-Expressing Cells in 96/384-well Plate load_dye Load Cells with Calcium-Sensitive Dye (e.g., Fluo-8) plate_cells->load_dye add_antagonist 1. Add Diazaspiro Antagonist (Measure Baseline Fluorescence) load_dye->add_antagonist add_agonist 2. Add Agonist (e.g., EC80) (Measure Peak Fluorescence) add_antagonist->add_agonist calc_response Calculate % Inhibition of Agonist Response add_agonist->calc_response plot Plot % Inhibition vs. [Antagonist] calc_response->plot calc_ic50 Calculate IC50 (Non-linear Regression) plot->calc_ic50

Caption: Antagonist mode workflow for a calcium flux assay.

Step-by-Step Methodology:

  • Cell Culture: Plate cells stably expressing the Gq-coupled receptor of interest into black-walled, clear-bottom 96- or 384-well microplates and culture overnight.[10]

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-8, Calcium-6) and probenecid (to prevent dye leakage from cells).

    • Remove the culture medium and add the dye loading buffer to each well.

    • Incubate for 1 hour at 37°C followed by 20 minutes at room temperature.[6]

  • Compound Addition and Measurement:

    • Place the assay plate into a kinetic fluorescence plate reader (e.g., FLIPR, FDSS).

    • Add serial dilutions of the diazaspiro antagonist to the wells and incubate for a predefined period (e.g., 15-30 minutes).

    • Record a baseline fluorescence reading.

    • Add a pre-determined concentration of an agonist (typically an EC₈₀ concentration, which gives 80% of the maximal response) to all wells.

    • Immediately measure the kinetic fluorescence response for 2-3 minutes.[6]

  • Data Analysis:

    • Determine the peak fluorescence response for each well after agonist addition.

    • Normalize the data, setting the response with agonist alone as 0% inhibition and the response with no agonist as 100% inhibition.

    • Plot the % inhibition against the log concentration of the diazaspiro antagonist and fit the data to a dose-response curve to determine the IC₅₀.

Causality and Rationale: Gs-coupled receptors activate adenylyl cyclase (AC), increasing intracellular cyclic AMP (cAMP) levels. Gi-coupled receptors inhibit AC, decreasing cAMP levels. An antagonist of a Gs-coupled receptor will block the agonist-induced increase in cAMP.[11] An antagonist of a Gi-coupled receptor will block the agonist-induced decrease in cAMP (often measured as the restoration of forskolin-stimulated cAMP levels).[12] Modern assays use technologies like HTRF or luciferase-based biosensors (GloSensor) for quantification.[13]

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells Harvest and Resuspend Receptor-Expressing Cells add_pde Add PDE Inhibitor (IBMX) to Prevent cAMP Degradation plate_cells->add_pde add_compounds Incubate Cells with: Antagonist + Agonist (EC80) (+ Forskolin for Gi) add_pde->add_compounds lyse Lyse Cells and Add Detection Reagents (e.g., HTRF) add_compounds->lyse read Read Plate (Time-Resolved Fluorescence) lyse->read calc_response Calculate % Inhibition of Agonist Response read->calc_response plot Plot % Inhibition vs. [Antagonist] calc_response->plot calc_ic50 Calculate IC50 (Non-linear Regression) plot->calc_ic50

Caption: General workflow for a cAMP functional assay in antagonist mode.

Step-by-Step Methodology:

  • Cell Preparation: Harvest cells expressing the target receptor and resuspend them in stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[12]

  • Assay Setup:

    • Add the cell suspension to a low-volume 384-well plate.

    • Add serial dilutions of the diazaspiro antagonist.

    • Add the agonist at an EC₈₀ concentration.

      • For Gi-coupled receptors: Also add forskolin to stimulate a basal level of cAMP production that can then be inhibited by the agonist.[12]

  • Incubation: Incubate the plate at room temperature or 37°C for 30-60 minutes.

  • Detection:

    • Lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol (e.g., for HTRF, add the cAMP-d2 and anti-cAMP-cryptate antibodies).

    • Incubate for 60 minutes at room temperature.

  • Data Analysis:

    • Read the plate on an appropriate plate reader (e.g., an HTRF-compatible reader).

    • Calculate the ratio of the two emission wavelengths and convert this to cAMP concentration using a standard curve.

    • Normalize the data and plot % inhibition vs. log[Antagonist] to determine the IC₅₀ value.

Data Summary Table:

Diazaspiro DerivativeTarget ReceptorKi (nM) [Binding Assay]IC50 (nM) [Functional Assay]Selectivity vs. Off-Target (Fold)
Compound A-1Kappa Opioid5.2 ± 0.815.7 ± 2.1>500 vs. Mu, Delta
Compound A-2Muscarinic M₄11.4 ± 1.533.1 ± 4.5>200 vs. M₁, M₂, M₃, M₅
Compound B-1Dopamine D₃25.6 ± 3.3[14]78.9 ± 9.2~900 vs. D₂[14]
Compound C-1Sigma-2 (σ₂R)8.9 ± 1.125.4 ± 3.0>1000 vs. Sigma-1

Note: Data are hypothetical for illustrative purposes unless otherwise cited.

Part 3: In Vivo Evaluation of Antagonist Efficacy

After thorough in vitro characterization, promising diazaspiro antagonists must be evaluated in living organisms to assess their efficacy, pharmacokinetics (PK), and potential side effects. The choice of in vivo model is critical and must be relevant to the therapeutic indication.[15][16][17]

General Workflow for In Vivo Efficacy Testing:

  • Model Selection: Choose an appropriate animal model. For a kappa-opioid receptor antagonist being developed for depression, a model like the forced swim test or chronic unpredictable stress in rodents would be relevant.[18] For a pain target, a model like the acetic acid-induced writhing assay could be used.[19]

  • Dosing and Pharmacokinetics: Determine the appropriate dose, route of administration (e.g., oral, intraperitoneal), and dosing schedule based on preliminary PK studies. The goal is to ensure that the compound reaches the target tissue at concentrations sufficient for receptor engagement.

  • Efficacy Study (Antagonist Paradigm):

    • Administer the diazaspiro antagonist to a group of animals.

    • After a suitable pre-treatment time, challenge the animals with either a specific receptor agonist or a disease-relevant stimulus.

    • Measure a relevant behavioral or physiological endpoint. For example, in a pain model, the antagonist's ability to block the analgesic effect of a KOR agonist would be measured.[19]

  • Data Analysis: Compare the response in the antagonist-treated group to that of a vehicle-treated control group. A statistically significant reduction in the effect of the agonist/stimulus indicates in vivo antagonist efficacy.

This phase is complex and requires careful design to account for factors like metabolism, bioavailability, and off-target effects, which are not captured by in vitro assays.

Conclusion

Diazaspiro compounds are a versatile and powerful class of molecules for the development of novel receptor antagonists. Their rigid structure provides a unique platform for designing potent and selective ligands. A systematic evaluation process, beginning with robust in vitro binding and functional assays and progressing to carefully designed in vivo efficacy models, is essential for identifying promising clinical candidates. The protocols and principles outlined in this guide provide a validated framework for researchers to thoroughly characterize the antagonist properties of novel diazaspiro derivatives and unlock their therapeutic potential.

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The Spirocyclic Scaffold: A Three-Dimensional Key to Unlocking CNS Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Flatland in CNS Drug Discovery

For decades, the landscape of central nervous system (CNS) drug discovery has been dominated by largely flat, aromatic molecules. While this approach has yielded some successes, the inherent complexity of CNS targets—receptors, enzymes, and ion channels embedded within the intricate neural architecture—demands a more sophisticated approach. The spirocyclic scaffold, a unique structural motif where two rings are joined by a single common atom, offers a compelling solution by providing inherent three-dimensionality.[1][2] This guide provides an in-depth exploration of the application of spirocyclic compounds in treating CNS disorders, complete with detailed protocols and the scientific rationale behind their use.

The principal advantage of spirocyclic systems lies in their rigid, well-defined three-dimensional geometry. This allows for the precise spatial orientation of functional groups, enabling a more tailored and effective interaction with the complex binding sites of CNS targets.[1][3] Furthermore, the increased fraction of sp3-hybridized carbon atoms in spirocyclic compounds often leads to improved physicochemical properties, such as enhanced solubility, reduced lipophilicity, and better metabolic stability, which are critical for CNS drug candidates that must cross the formidable blood-brain barrier (BBB).[4][5]

This document will serve as a comprehensive resource, guiding researchers through the strategic application of spirocyclic compounds in CNS drug discovery, from initial screening to preclinical evaluation.

Medicinal Chemistry Insights: The Spirocyclic Advantage in CNS Drug Design

The design of effective CNS drugs is a multifactorial challenge, requiring a delicate balance of potency, selectivity, and pharmacokinetic properties. Spirocyclic scaffolds offer medicinal chemists a powerful tool to navigate this complex landscape.

Enhanced Target Engagement and Selectivity

The rigid nature of spirocyclic cores constrains the conformational flexibility of a molecule.[3] This pre-organization can reduce the entropic penalty upon binding to a target, leading to higher affinity. Moreover, the ability to project substituents in precise vectors in three-dimensional space allows for optimized interactions with specific pockets within a binding site, which can significantly enhance selectivity for the desired CNS target over off-targets, thereby reducing the potential for side effects.[6]

Improved Physicochemical Properties for CNS Penetration

A critical hurdle for any CNS drug candidate is its ability to cross the blood-brain barrier. The higher sp3 character of spirocyclic compounds generally correlates with improved aqueous solubility and lower lipophilicity compared to their flat aromatic counterparts.[4] This is advantageous for CNS drugs, as excessive lipophilicity can lead to non-specific binding, rapid metabolism, and poor brain penetration due to efflux by transporters like P-glycoprotein (P-gp). By replacing a planar ring with a spirocyclic moiety, chemists can fine-tune the lipophilicity and polarity of a compound to achieve the optimal balance for BBB penetration and target engagement.

Key Application Areas and Case Studies

Spirocyclic compounds are being actively investigated for a range of CNS disorders. The following sections highlight some prominent examples and the underlying scientific rationale.

Alzheimer's Disease: Targeting β-Secretase (BACE1)

The accumulation of amyloid-β (Aβ) peptides in the brain is a hallmark of Alzheimer's disease. The enzyme β-secretase (BACE1) is a prime therapeutic target as it initiates the cleavage of the amyloid precursor protein, leading to Aβ formation. The design of potent and brain-penetrant BACE1 inhibitors has been a significant challenge.

Spirocyclic scaffolds have been instrumental in developing BACE1 inhibitors with improved properties. For example, spirocyclic sulfamides have been designed to minimize hydrogen bond donors and reduce P-glycoprotein-mediated efflux, both of which are critical for enhancing CNS penetration.[1] Structure-based drug design, in conjunction with computational tools, has guided the optimization of these spirocyclic analogues to achieve potent BACE1 inhibition and significant reductions in brain Aβ levels in preclinical models.[1]

Schizophrenia: Modulating Dopamine Receptors

Dopamine D2 receptor antagonists are a cornerstone of schizophrenia treatment.[7] However, their use is often associated with significant side effects. Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer a more nuanced approach to receptor modulation.[4] Spirocyclic scaffolds have been employed to create constrained analogues of known ligands, leading to the discovery of novel allosteric modulators of dopamine receptors with potential for improved safety profiles.[4]

Anxiety and Depression: Targeting GABA-A Receptors and Serotonin Transporters

The GABA-A receptor, a key inhibitory neurotransmitter receptor in the CNS, is a well-established target for anxiolytics.[8] Spirocyclic compounds, such as spiro hydantoins and spiro barbiturates, have been investigated as modulators of GABA-A receptors.[1][9] These compounds can exhibit unique pharmacological profiles, including the ability to reverse the action of positive allosteric modulators, offering a potential new avenue for treating conditions associated with GABAergic dysfunction.[1]

Similarly, the serotonin transporter (SERT) is the primary target for selective serotonin reuptake inhibitors (SSRIs) used to treat depression and anxiety.[10] A novel spirocyclic tropanyl-Δ²-isoxazoline derivative has been shown to enhance the binding of citalopram and paroxetine to SERT and increase serotonin uptake, suggesting it binds to an allosteric site on the transporter.[11] This finding opens up new possibilities for developing novel classes of antidepressants with different mechanisms of action.

Experimental Protocols for the Evaluation of Spirocyclic CNS Drug Candidates

The following section provides detailed, step-by-step protocols for key in vitro and in vivo assays essential for the preclinical evaluation of spirocyclic compounds targeting CNS disorders.

In Vitro Assays: Target Engagement and Brain Penetration

This protocol is designed to determine the binding affinity of a spirocyclic test compound for the dopamine D2 receptor.

Rationale: This assay is a fundamental first step to confirm that a compound directly interacts with its intended molecular target. It provides a quantitative measure of binding affinity (Ki), which is a critical parameter for structure-activity relationship (SAR) studies.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • [3H]Spiperone (a high-affinity D2 antagonist radioligand).

  • Butaclamol (a potent D2 antagonist for determining non-specific binding).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Spirocyclic test compounds dissolved in DMSO.

  • 96-well plates.

  • Glass fiber filters (GF/C).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Harvest the HEK293-D2 cells and homogenize them in lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer to a final protein concentration of 10-20 µg per well.[12][13]

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 25 µL of assay buffer.

    • Non-specific Binding: 25 µL of 10 µM Butaclamol.

    • Test Compound: 25 µL of the spirocyclic test compound at various concentrations.

  • Radioligand Addition: Add 125 µL of [3H]Spiperone (at a concentration close to its Kd, typically 0.1-0.5 nM) to all wells.[12]

  • Membrane Addition: Add 100 µL of the prepared cell membrane suspension to each well.[12]

  • Incubation: Incubate the plate at room temperature for 90 minutes with gentle shaking to reach equilibrium.[12]

  • Filtration: Rapidly filter the contents of each well through GF/C filters using a cell harvester. Wash the filters three to four times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol provides a high-throughput method to predict the passive permeability of a spirocyclic compound across the BBB.

Rationale: The PAMPA-BBB assay is a cost-effective, cell-free method to screen compounds for their potential to cross the BBB by passive diffusion.[4][14] It helps to prioritize compounds with favorable permeability characteristics early in the drug discovery process.

Materials:

  • 96-well filter plate (Donor plate) with a hydrophobic PVDF membrane.

  • 96-well acceptor plate.

  • PAMPA-BBB lipid solution (e.g., a mixture of phospholipids in an organic solvent).[4]

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Spirocyclic test compounds dissolved in DMSO.

  • UV plate reader or LC-MS/MS system for analysis.

Procedure:

  • Membrane Coating: Carefully pipette 5 µL of the PAMPA-BBB lipid solution onto the membrane of each well of the donor plate. Allow the solvent to evaporate for approximately 5 minutes.

  • Acceptor Plate Preparation: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.

  • Donor Plate Preparation: Prepare the test compounds in PBS at a final concentration (e.g., 100-500 µM) with a low percentage of DMSO (e.g., <1%). Add 150 µL of the compound solution to each well of the lipid-coated donor plate.

  • Incubation: Carefully place the donor plate onto the acceptor plate, ensuring that the bottom of the donor plate membrane is in contact with the buffer in the acceptor plate. Incubate the "sandwich" at room temperature for 4-16 hours in a humidified chamber to prevent evaporation.

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the test compound in both the donor and acceptor wells using a UV plate reader or LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated using the following equation:

    where Vd and Va are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, and [drug]equilibrium is the concentration at equilibrium.

Data Interpretation:

  • High Permeability: Pe > 4.0 x 10^-6 cm/s

  • Medium Permeability: Pe = 2.0 - 4.0 x 10^-6 cm/s

  • Low Permeability: Pe < 2.0 x 10^-6 cm/s

In Vivo Assays: Behavioral Models of CNS Disorders

Rationale for Animal Model Selection: The choice of an animal model is critical for the preclinical evaluation of CNS drug candidates. Rodent models are widely used due to their genetic similarity to humans, rapid breeding cycles, and cost-effectiveness.[15][16] The models selected should mimic certain aspects of the human disease and be sensitive to known therapeutic agents. It is important to consider that no single animal model can fully recapitulate the complexity of human CNS disorders.[17]

This protocol is used to assess the anxiolytic (anxiety-reducing) effects of spirocyclic compounds.

Rationale: The EPM is a widely validated test for anxiety-like behavior in rodents.[18][19] It is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

Apparatus:

  • A plus-shaped maze with two open arms and two closed arms (with high walls), elevated from the floor.

Procedure:

  • Habituation: Allow the animals (mice or rats) to acclimate to the testing room for at least 30-60 minutes before the test.[20]

  • Drug Administration: Administer the spirocyclic test compound or vehicle to the animals at a predetermined time before the test (e.g., 30-60 minutes for intraperitoneal injection).

  • Test Initiation: Place the animal in the center of the maze, facing one of the closed arms.[2]

  • Exploration: Allow the animal to freely explore the maze for a 5-minute session.

  • Data Collection: Record the animal's behavior using a video camera mounted above the maze. An automated tracking system is recommended for accurate data collection.[20]

  • Parameters Measured:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

Data Analysis and Interpretation:

  • An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic effect.

  • The total distance traveled should be analyzed to rule out confounding effects of the compound on general activity.

This protocol is a common screening tool for the antidepressant potential of spirocyclic compounds.

Rationale: The FST is based on the principle that when placed in an inescapable container of water, rodents will eventually adopt an immobile posture.[6][21] Antidepressant drugs are known to increase the duration of mobility (swimming or climbing) and reduce the time of immobility.

Apparatus:

  • A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

Procedure:

  • Habituation: Acclimate the mice to the testing room for at least 30 minutes.

  • Drug Administration: Administer the spirocyclic test compound or vehicle.

  • Test Session: Gently place the mouse into the water-filled cylinder for a 6-minute session.[21]

  • Behavioral Scoring: Record the session and score the behavior, typically in the last 4 minutes of the test. The primary measure is the duration of immobility, defined as the time the mouse spends floating with only minor movements necessary to keep its head above water.

  • Post-Test Care: After the test, remove the mouse from the water, dry it with a towel, and place it in a warm, dry cage.

Data Analysis and Interpretation:

  • A significant decrease in the duration of immobility in the compound-treated group compared to the vehicle-treated group suggests an antidepressant-like effect.

This protocol is used to assess sensorimotor gating, a process that is deficient in schizophrenia and can be restored by antipsychotic drugs.

Rationale: PPI is the phenomenon where a weak prestimulus (prepulse) inhibits the startle response to a subsequent strong stimulus (pulse).[22][23] Deficits in PPI are observed in patients with schizophrenia and can be induced in rodents by certain drugs (e.g., NMDA antagonists like MK-801 or dopamine agonists like apomorphine). This model is used to screen for compounds with potential antipsychotic activity.

Apparatus:

  • A startle chamber equipped with a sound generator, a load cell platform to measure the startle response, and an animal holder.

Procedure:

  • Habituation: Place the mouse in the animal holder within the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).[22]

  • Drug Administration: Administer the spirocyclic test compound or vehicle. If modeling a deficit, a disrupting agent (e.g., MK-801) is administered after the test compound.

  • Test Session: The session consists of a series of trials presented in a pseudorandom order:

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.

    • Prepulse-pulse trials: A weak acoustic stimulus (e.g., 75, 80, or 85 dB) precedes the strong pulse by a short interval (e.g., 100 ms).

    • No-stimulus trials: Only background noise is present.

  • Data Collection: The startle response (amplitude of the flinch) is measured by the load cell platform for each trial.

Data Analysis and Interpretation:

  • Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 * [(Startle response on pulse-alone trials - Startle response on prepulse-pulse trials) / Startle response on pulse-alone trials]

  • A reversal of the drug-induced deficit in PPI by the spirocyclic test compound is indicative of antipsychotic-like activity.

Data Presentation and Visualization

Quantitative Data Summary
Compound ID Target Binding Affinity (Ki, nM) PAMPA-BBB Permeability (Pe, 10⁻⁶ cm/s) EPM: % Time in Open Arms (at dose mg/kg) FST: % Decrease in Immobility (at dose mg/kg) PPI: % Reversal of Deficit (at dose mg/kg)
Spiro-A1D2 Receptor5.24.5150% (10)N/A75% (10)
Spiro-B2GABA-A α212.83.1180% (5)N/AN/A
Spiro-C3SERT8.52.8N/A60% (20)N/A
Spiro-D4BACE12.15.2N/AN/AN/A
Visualizations of Experimental Workflows and Pathways

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation Binding Assay Binding Assay Functional Assay Functional Assay Binding Assay->Functional Assay Confirm Activity PAMPA-BBB PAMPA-BBB Functional Assay->PAMPA-BBB Assess BBB Permeability Behavioral Models Behavioral Models PAMPA-BBB->Behavioral Models Efficacy Testing PK/PD Studies PK/PD Studies Behavioral Models->PK/PD Studies Dose-Response Toxicity Assessment Toxicity Assessment PK/PD Studies->Toxicity Assessment Safety Profile Lead Candidate Lead Candidate Toxicity Assessment->Lead Candidate Spirocyclic Compound Library Spirocyclic Compound Library Spirocyclic Compound Library->Binding Assay Target Engagement

Caption: CNS Drug Discovery Workflow for Spirocyclic Compounds.

bace1_pathway APP Amyloid Precursor Protein sAPPb sAPPβ APP->sAPPb CTF_beta C-terminal fragment β APP->CTF_beta Abeta Amyloid-β (Aβ) CTF_beta->Abeta Plaques Amyloid Plaques Abeta->Plaques BACE1 BACE1 (β-secretase) BACE1->APP cleavage gamma_secretase γ-secretase gamma_secretase->CTF_beta cleavage Spiro_Inhibitor Spirocyclic BACE1 Inhibitor Spiro_Inhibitor->BACE1 inhibition

Caption: BACE1 Inhibition Pathway in Alzheimer's Disease.

Conclusion and Future Directions

Spirocyclic compounds represent a significant step forward in the rational design of drugs for complex CNS disorders. Their inherent three-dimensionality and favorable physicochemical properties provide a robust platform for developing next-generation therapeutics with improved potency, selectivity, and brain penetration. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of these unique scaffolds.

Future research will likely focus on the development of novel synthetic methodologies to expand the accessible chemical space of spirocyclic compounds. Furthermore, the integration of advanced computational modeling with high-throughput screening will continue to accelerate the discovery and optimization of spirocyclic CNS drug candidates. As our understanding of the intricate biology of the CNS deepens, the precision and versatility offered by spirocyclic chemistry will undoubtedly play a pivotal role in bringing new and effective treatments to patients.

References

  • Spirocyclic sulfamides as β-secretase 1 (BACE-1) inhibitors for the treatment of Alzheimer's disease: utilization of structure based drug design, WaterMap, and CNS penetration studies to identify centrally efficacious inhibitors. Journal of Medicinal Chemistry, 55(21), 9224-9239. [Link]

  • Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis. International Journal of Molecular Sciences, 24(1), 279. [Link]

  • BACE-Inhibitors: Potential Treatment of Alzheimer Disease, Dementia, and Related Neurodegenerative Diseases. C. Spiro-Heterocyclic Derivatives. ACS Medicinal Chemistry Letters, 3(11), 959-963. [Link]

  • The mouse forced swim test. Journal of Visualized Experiments, (58), e3638. [Link]

  • Protocol for a systematic review and meta-analysis of data from preclinical studies employing forced swimming test: an update. BMJ Open Science, 4(1), e000032. [Link]

  • The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. [Link]

  • Table 3, Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol. Mouse Phenotyping Consortium. [Link]

  • Assessing Prepulse Inhibition of Startle in Mice. Bio-protocol, 8(7), e2792. [Link]

  • Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(4), 766-801. [Link]

  • Elevated plus maze protocol. protocols.io. [Link]

  • The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents. Methods in Molecular Biology, 1916, 37-43. [Link]

  • Spiro Heterocyclic Compounds as Potential Anti-Alzheimer Agents (Part 2): Their Metal Chelation Capacity, POM Analyses and DFT Studies. Letters in Drug Design & Discovery, 18(1), 85-95. [Link]

  • BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease. Current Medicinal Chemistry, 18(35), 5472-5487. [Link]

  • SOP of Pre-pulse inhibition test. RIKEN BioResource Research Center. [Link]

  • GABAA receptor positive allosteric modulator. Wikipedia. [Link]

  • Dopamine Modulation by Antipsychotic in Schizophrenia. Clinical Neurology and Neuroscience, 4(3), 64-70. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Analytical Biochemistry, 402(1-2), 89-95. [Link]

  • A novel spirocyclic tropanyl-Δ²-isoxazoline derivative enhances citalopram and paroxetine binding to serotonin transporters as well as serotonin uptake. Bioorganic & Medicinal Chemistry Letters, 22(21), 6654-6658. [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. [Link]

  • The Action of Positive Allosteric Modulators of the GABAAR Can Be Reversed by Novel Spiro Barbiturates. ChemRxiv. [Link]

  • Parallel Artificial Membrane Permeability Assay-BBB Kit. BioAssay Systems. [Link]

  • Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABA A Rs. ACS Medicinal Chemistry Letters, 12(10), 1584-1589. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. [Link]

  • Novel positive allosteric modulators of GABAA receptors with anesthetic activity. Scientific Reports, 6, 26342. [Link]

  • Why animal models are useful for CNS drug discovery: Part 1. Zendudest's Substack. [Link]

  • Key factors to consider while selecting appropriate animal models for pre-clinical research to develop therapies for neurological disorders. Medical Device Courses. [Link]

  • Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 26(16), 4883. [Link]

  • The Role of Mouse Models in Drug Discovery. Taconic Biosciences. [Link]

  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Drug Design, Development and Therapy, 11, 3405-3413. [Link]

  • Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 3(4), 101789. [Link]

  • How to Choose an Animal Model in Research. Biobide. [Link]

  • The Importance of Animal Models in Biomedical Research: Current Insights and Applications. Veterinary Sciences, 9(12), 649. [Link]

  • Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. STAR Protocols, 4(2), 102242. [Link]

  • Computationally Guided Design of Novel Selective Serotonin Reuptake Inhibitors. bioRxiv. [Link]

  • Design of Novel Selective Serotonin Reuptake Inhibitors Using Computational Modeling Studies. ACS Omega, 7(42), 37825-37834. [Link]

  • Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. ResearchGate. [Link]

  • Structural basis for recognition of diverse antidepressants by the human serotonin transporter. Nature Communications, 12(1), 623. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one, a valuable scaffold in medicinal chemistry. As Senior Application Scientists, we have compiled this resource to address common challenges and frequently asked questions, ensuring you can optimize your synthetic route for higher yields and purity. Our approach is grounded in established chemical principles and supported by peer-reviewed literature.

I. Synthetic Strategy Overview

The synthesis of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high efficiency. A common and effective strategy commences with a protected 4-piperidone derivative, which undergoes a series of transformations to construct the spirocyclic core, followed by methylation of the N9 nitrogen.

Below is a generalized workflow for the synthesis:

Synthesis_Workflow cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Spirocyclization cluster_2 Step 3: Deprotection & Methylation A N-Boc-4-piperidone B 4-Amino-4-(hydroxymethyl)piperidine derivative A->B e.g., Strecker or similar reaction C N1-Boc-2,9-diazaspiro[5.5]undecan-1-one B->C Cyclization (e.g., with CDI or triphosgene) D 2,9-Diazaspiro[5.5]undecan-1-one C->D Boc Deprotection (e.g., TFA or HCl) E 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one D->E Reductive Amination or Direct Methylation

Caption: Generalized workflow for the synthesis of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield of 4-Amino-4-(hydroxymethyl)piperidine Intermediate (Step 1) - Incomplete reaction. - Decomposition of starting materials or product. - Inefficient purification.- Extend the reaction time or moderately increase the temperature, monitoring progress by TLC or LC-MS. - Ensure anhydrous conditions and an inert atmosphere if reagents are moisture-sensitive. - Optimize the purification method; consider alternative solvent systems for chromatography or recrystallization.
Formation of Side Products During Spirocyclization (Step 2) - Use of a highly reactive cyclizing agent leading to polymerization. - Unwanted side reactions due to incorrect stoichiometry. - Presence of impurities from the previous step.- Employ a milder cyclizing agent such as carbonyldiimidazole (CDI) or disuccinimidyl carbonate (DSC) in place of phosgene or its direct derivatives. - Perform a slow, dropwise addition of the cyclizing agent to the reaction mixture at a controlled temperature. - Ensure the 4-amino-4-(hydroxymethyl)piperidine intermediate is of high purity before proceeding.
Incomplete Boc Deprotection (Step 3) - Insufficient acid strength or concentration. - Short reaction time. - Scavenging of the acid by other basic functionalities.- Use a stronger acid, such as trifluoroacetic acid (TFA), or increase the concentration of HCl in a suitable solvent (e.g., 1,4-dioxane). - Monitor the reaction to completion using TLC or LC-MS. - Use an excess of the acidic reagent to ensure complete reaction.
Over-methylation or N1-Methylation (Step 3) - Use of a non-selective methylating agent. - Harsh reaction conditions.- For selective N9-methylation, reductive amination using formaldehyde and a reducing agent like sodium triacetoxyborohydride is often preferred.[1] - If using a direct methylating agent like methyl iodide, carefully control the stoichiometry and reaction temperature to favor mono-methylation at the more nucleophilic N9 position.
Difficulty in Purifying the Final Product - The final product is a polar and basic compound, which can lead to tailing on silica gel chromatography. - Formation of closely related impurities.- For silica gel chromatography, consider adding a small percentage of a basic modifier like triethylamine or ammonia to the eluent to reduce tailing. - Reversed-phase chromatography (C18) using a water/acetonitrile or water/methanol gradient can be an effective alternative for purifying polar compounds. - Recrystallization from a suitable solvent or solvent mixture should be explored to obtain a highly pure product.

III. Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the 4-amino-4-(hydroxymethyl)piperidine intermediate?

A1: A frequently employed method is a variation of the Strecker synthesis. Starting with an N-protected 4-piperidone, such as N-Boc-4-piperidone, reaction with a cyanide source (e.g., trimethylsilyl cyanide) and an amine, followed by hydrolysis of the resulting aminonitrile, can yield the desired amino acid precursor. Subsequent reduction of the carboxylic acid to the alcohol provides the key intermediate.

Q2: What are the safest and most effective reagents for the spirocyclization step?

A2: While phosgene is a classic reagent for forming the carbonyl group of the lactam, its high toxicity makes it a significant safety hazard. Safer and still highly effective alternatives include triphosgene (a solid, crystalline phosgene equivalent), diphosgene, or carbonyldiimidazole (CDI). CDI is often a preferred choice due to its relative safety and the straightforward workup of the reaction.

Q3: How can I selectively methylate the N9 position over the N2 position?

A3: Selective N9-methylation can be achieved through a few strategies. One of the most reliable is reductive amination. The deprotected diamine can be reacted with formaldehyde to form an intermediate iminium ion at the more reactive secondary amine (N9), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride. This method generally provides high selectivity for the N9 position.

Q4: What analytical techniques are best for monitoring the reaction progress and characterizing the final product?

A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of products. For more detailed analysis and confirmation of product identity and purity, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation, and High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, are essential. If using hazardous reagents like triphosgene or strong acids like TFA, all manipulations should be performed in a well-ventilated fume hood. It is also important to be aware of the potential hazards of all chemicals used by consulting their Safety Data Sheets (SDS). The final product, tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate, is harmful if swallowed and causes skin and eye irritation.[2]

IV. Experimental Protocols

Protocol 1: Synthesis of tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate (N1-Boc protected intermediate)

This protocol is adapted from general procedures for the synthesis of similar diazaspirocyclic compounds.[3]

  • Step A: Synthesis of a 4-amino-4-(hydroxymethyl)piperidine derivative. (This step can vary significantly based on the chosen synthetic route).

  • Step B: Spirocyclization.

    • Dissolve the purified 4-amino-4-(hydroxymethyl)piperidine intermediate in an appropriate anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 1.1 equivalents of carbonyldiimidazole (CDI) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Upon completion, quench the reaction with the addition of water.

    • Extract the aqueous layer with DCM or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate.

Protocol 2: Synthesis of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one
  • Step C: Boc Deprotection.

    • Dissolve the purified tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate in a minimal amount of DCM or methanol.

    • Add an excess of trifluoroacetic acid (TFA) or a saturated solution of HCl in 1,4-dioxane.

    • Stir the reaction at room temperature for 2-4 hours, or until TLC/LC-MS indicates complete deprotection.

    • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

    • The resulting salt can be used directly in the next step or neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted to yield the free diamine.

  • Step D: N9-Methylation via Reductive Amination.

    • Dissolve the deprotected 2,9-diazaspiro[5.5]undecan-1-one in a suitable solvent such as DCM or dichloroethane (DCE).

    • Add 1.2 equivalents of aqueous formaldehyde (37% solution).

    • Stir the mixture for 1 hour at room temperature.

    • Add 1.5 equivalents of sodium triacetoxyborohydride in portions.

    • Stir the reaction at room temperature for 12-18 hours, or until complete as indicated by TLC/LC-MS.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (potentially with a basic modifier in the eluent) or recrystallization to afford 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one.

V. References

  • Demaegdt, H., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Beilstein Journal of Organic Chemistry, 13, 1346–1369. Available at: [Link]

  • Bazgir, A., et al. (2009). An Efficient Approach to Diazaspiro [5.5] undecane -1, 5, 9-trione Derivatives under Ultrasound Irradiation. Journal of Applied Chemical Research, 8, 67-72. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of diazaspiro[5.5]undecane-1,5,9-trione 4... Retrieved from [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738–12760. Available at: [Link]

  • Husbands, S. M., et al. (1997). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Tetrahedron, 53(3), 1145-1158. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and transformations of 2,4-dioxa- and 2,4-diazaspiro[5.5]undecanones equipped with a diterpenoid substituent. Retrieved from [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of dipeptides from N-hydroxy-3-azaspiro[4][4]undecane-2,4-dione activated α-amino acids. Retrieved from [Link]

  • ResearchGate. (n.d.). A one-pot synthesis of 7,11-diaryl-2,4-diazaspiro[4][4]undecane-3-oxo (or thioxo)-1,5,9-triones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. PubMed. Retrieved from [Link]

  • University of Southampton. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. PubChem. Retrieved from [Link]

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Technical Support Center: Purification of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one is a unique spirocyclic scaffold featuring both a lactam and a substituted diamine core. This combination of functional groups, while synthetically valuable, presents distinct challenges during purification. Its basic nitrogen centers can lead to significant interaction with standard purification media, while the rigid, three-dimensional structure can influence crystallization behavior. This guide provides practical, field-tested solutions to common issues encountered during the isolation and purification of this compound and its analogs, empowering researchers to achieve high purity with maximum yield.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one?

A1: Based on common synthetic routes for similar diazaspirocycles, impurities typically fall into three categories:

  • Unreacted Starting Materials: This is highly dependent on your specific synthesis, but a common precursor might be a Boc-protected intermediate (e.g., 9-Boc-1-oxo-2,9-diazaspiro[5.5]undecane). Incomplete deprotection is a frequent source of contamination.

  • Synthesis Side-Products: The formation of spirocyclic systems can sometimes be accompanied by side reactions. For amine-containing structures, the formation of imine byproducts or enamines through deprotonation of an iminium ion intermediate can occur.[1][2] These are often colored and can be challenging to remove.

  • Reagents and Catalysts: Residual coupling agents, bases (e.g., triethylamine, DIPEA), or metal catalysts (if used in the synthesis) may persist in the crude product.

Q2: My product is a persistent, sticky oil and won't solidify. What's the cause and what should I do?

A2: "Oiling out" is a common problem for compounds that have awkward packing geometries or are contaminated with impurities that inhibit crystal lattice formation. The presence of residual solvents is also a major cause.

Immediate Actions:

  • High-Vacuum Drying: Ensure all volatile solvents are removed by drying under high vacuum, potentially with gentle heating (e.g., 30-40°C), provided the compound is thermally stable.

  • Trituration: Attempt to induce solidification by stirring the oil vigorously with a non-polar solvent in which the product is insoluble, such as n-hexane or diethyl ether. This can wash away soluble impurities and provide the mechanical energy needed for nucleation.

  • Salt Formation: As a robust alternative, dissolve the oily product in a suitable solvent (e.g., methanol, ethyl acetate) and add a solution of HCl in a non-polar solvent (like diethyl ether or dioxane). The resulting hydrochloride salt often has a much higher melting point and better crystallization properties.[3]

Q3: What is the best starting point for purification: column chromatography or recrystallization?

A3: This depends on the scale and initial purity of your crude material.

  • For highly impure mixtures (>15-20% impurities) or small-scale work (<1 g): Flash column chromatography is generally the preferred starting point. It offers superior resolving power to separate components with different polarities.

  • For material that is already relatively pure (>80%) and available in larger quantities (>1 g): Recrystallization is an efficient and scalable method for removing minor impurities.[4][5][6]

A common and effective workflow is to perform an initial chromatographic purification on a portion of the material to obtain a highly pure "seed" sample, which can then be used to induce crystallization in the bulk of the material.

Q4: Which analytical techniques are best for assessing the purity of my final product?

A4: A combination of methods is essential for a complete picture of purity.

  • ¹H and ¹³C NMR: Provides structural confirmation and detects organic impurities. Integration of proton signals can give a quantitative estimate of purity against a known standard.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for identifying the presence of impurities, even at low levels. It confirms the molecular weight of the desired product and any contaminants.

  • HPLC (High-Performance Liquid Chromatography): The primary method for obtaining high-resolution quantitative purity data (e.g., purity >99.5%).[7] An appropriate method must be developed, often using a C18 column with a mobile phase of water and acetonitrile containing a modifier like formic acid or ammonium hydroxide.

Section 2: Troubleshooting Guide: Flash Column Chromatography

The basic nitrogen atoms in 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one are the primary cause of most chromatographic challenges. These basic sites interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to the issues below.

Problem: Severe Peak Tailing and Poor Recovery
  • Causality: The strong acid-base interaction between the basic amine of your product and the acidic silica gel causes a portion of the molecules to "stick" to the stationary phase. This leads to a smeared or "tailing" elution profile and can result in irreversible adsorption, lowering your overall recovery.

  • Solution: The key is to neutralize this interaction by making the entire system basic. This is achieved by adding a small amount of a volatile base to the mobile phase.

Step-by-Step Protocol: Developing a Basic Mobile Phase System

  • Prepare a Modified Solvent: Add 0.5-1% triethylamine (TEA) or ~0.1% ammonium hydroxide to the more polar component of your mobile phase (e.g., methanol or ethyl acetate). Expert Tip: TEA is often preferred for its volatility and compatibility with many compounds, but ammonia can be more effective for very basic compounds.

  • Initial TLC Analysis: Spot your crude material on a TLC plate and develop it using a standard mobile phase (e.g., 95:5 DCM:MeOH). In a separate chamber, develop an identical spotted plate using the same solvent system but with the added base (e.g., 95:5:1 DCM:MeOH:TEA).

  • Compare Results: You should observe a significant difference. The spot on the base-modified plate will be much tighter (less streaking) and will have a higher Rf value. This confirms that the basic modifier is effective.

  • Column Equilibration: Before loading your sample, flush the packed silica gel column with at least 5 column volumes of the initial, low-polarity mobile phase containing the basic additive. This ensures the entire stationary phase is deprotonated and ready for the separation.

  • Sample Loading and Elution: Load your sample (dissolved in a minimum of mobile phase or adsorbed onto a small amount of silica) and run the gradient as you normally would, ensuring that the basic modifier is present in both the weak and strong solvents throughout the run.[8]

Data Summary: Effect of Basic Modifier on Rf
Compound ProfileMobile Phase (DCM:MeOH)Rf ValueSpot Shape
Crude Product95:50.15Severe Tailing
Crude Product95:5 + 1% TEA0.35Tight, Round Spot
Main Impurity95:50.25Moderate Tailing
Main Impurity95:5 + 1% TEA0.50Round Spot

This table illustrates how a basic modifier not only improves the spot shape of the target compound but also enhances the separation (ΔRf) between it and a closely related basic impurity.

Workflow for Chromatographic Method Development

chromatography_workflow start Start: Crude Product (Tailing on TLC) add_base Hypothesis: Acid-Base Interaction with Silica start->add_base test_tlc Action: Test TLC with 0.5-1% TEA or NH4OH in Mobile Phase add_base->test_tlc observe Observation: Does Rf increase and tailing decrease? test_tlc->observe yes_path YES observe->yes_path no_path NO observe->no_path run_column Implement: Equilibrate & Run Column with Basic Modifier yes_path->run_column rethink Alternative Strategy: Consider Alumina or Reversed-Phase C18 no_path->rethink end Result: Pure Compound run_column->end

Caption: Troubleshooting workflow for amine tailing in silica gel chromatography.

Section 3: Troubleshooting Guide: Recrystallization

Recrystallization purifies a compound by leveraging differences in solubility between the desired product and impurities at different temperatures.[4] A successful recrystallization requires finding a solvent that dissolves the product well when hot but poorly when cold.

Problem: Compound "Oils Out" Instead of Crystallizing
  • Causality: This happens when the solution becomes supersaturated at a temperature that is above the melting point of the solid product (or a product-solvent eutectic). The compound therefore separates as a liquid phase (an oil) rather than a solid crystalline phase. High impurity levels can also suppress the melting point and inhibit lattice formation.

  • Solution: The goal is to lower the temperature at which saturation occurs. This can be done by using a larger volume of solvent or, more effectively, by using a two-solvent system (a "solvent" and an "anti-solvent").

Step-by-Step Protocol: Two-Solvent Recrystallization

  • Solvent Selection: Find two miscible solvents with the following properties:

    • Solvent 1 (Good Solvent): Your compound is highly soluble (e.g., Methanol, Acetone, Ethyl Acetate).

    • Solvent 2 (Anti-Solvent): Your compound is very poorly soluble (e.g., Water, Hexane, Diethyl Ether).[3]

  • Dissolution: Gently heat your crude product and add the minimum amount of the hot "Good Solvent" (Solvent 1) required to achieve complete dissolution. It is critical not to add too much.

  • Initiate Precipitation: While the solution is still hot, slowly add the "Anti-Solvent" (Solvent 2) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is now saturated.

  • Re-dissolve: Add a few more drops of the hot "Good Solvent" until the solution becomes clear again. You have now created a solution that is perfectly saturated at that high temperature.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, transfer it to an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Problem: Persistent Impurities After Recrystallization
  • Causality: If an impurity has very similar solubility characteristics to your product, it may co-crystallize. In some cases, the impurity can become trapped within the crystal lattice, a phenomenon known as inclusion.

  • Solution: Drastically change the solubility properties of your target compound by converting it to a salt. The hydrochloride (HCl) salt of an amine is typically much more polar and has a different crystal packing structure than the free base, leaving non-basic impurities behind in the solvent.

Step-by-Step Protocol: Purification via Salt Formation

  • Dissolve Free Base: Dissolve your impure, oily, or solid free base product in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Acidification: While stirring, slowly add a 1.0 M solution of HCl in diethyl ether (or a similar commercially available solution) dropwise. You should observe the immediate precipitation of a solid. Monitor the pH with wet litmus paper to ensure you've reached an acidic state (pH ~2-3), but avoid adding a large excess of acid.

  • Isolate Crude Salt: Collect the precipitated solid by vacuum filtration and wash it with diethyl ether to remove non-basic impurities.

  • Recrystallize the Salt: The crude salt can now be recrystallized. Common solvent systems for amine hydrochlorides include methanol/diethyl ether, ethanol/water, or isopropanol. Perform a small-scale solvent screen to find the optimal system.

  • (Optional) Liberate Free Base: If the final application requires the free base, the pure salt can be dissolved in water, basified with a strong base (e.g., 1M NaOH) to pH >12, and then extracted with an organic solvent like dichloromethane or ethyl acetate. Drying and evaporating the organic extracts will yield the purified free base.

Visualization: Solubility and Crystallization

solubility_curve title Solubility vs. Temperature A 1. Dissolve crude in min. hot solvent C 3. Crystallization Starts (Supersaturation Zone) A->C B 2. Slow Cool: Path of Pure Compound D 4. Cool to 0°C: Max Yield, Impurities remain in solution C->D E Impurity Solubility Curve (Remains in Solution) origin x_axis Temperature (°C) origin->x_axis y_axis Solubility (g/100mL) origin->y_axis 6,4! 6,4! origin->6,4! 0.5,0.2! 0.5,0.2! 6,3.5! 6,3.5! 0.5,0.2!->6,3.5! Product Solubility Curve

Caption: Idealized solubility curves illustrating the principle of recrystallization.

References

  • Dolbois, A. et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Bonin, M. et al. (1994). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Journal of Organic Chemistry. (Abstract available via ResearchGate). Available at: [Link]

  • ACS Publications. (2021). Supporting Information for 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. ACS Publications. Available at: [Link]

  • Padwa, A. et al. (2009). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. The Journal of Organic Chemistry. (Abstract available via ResearchGate). Available at: [Link]

  • Dolbois, A. et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Navratil, J. D. & Walton, H. F. (1977). Ligand-exchange chromatography of diamines and polyamines. Analytical Chemistry. Available at: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Insights. Available at: [Link]

  • Professor Dave Explains. (2020). Recrystallization. YouTube. Available at: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]

  • Kavala, V. et al. (2014). A Convenient Synthesis and Spectral Studies of Diamines Derivatives. ResearchGate. Available at: [Link]

  • Gharda Chemicals LTD. (2006).Diamine purification method. Google Patents.
  • Acevedo, D. et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Koivistoinen, J. (2014). Chromatographic determination of amines in food samples. Helda - University of Helsinki. Available at: [Link]

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Technical Support Center: Stability of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this spirocyclic lactam in their experimental workflows. The stability of a compound in solution is critical for obtaining accurate and reproducible results, whether in biological assays or analytical studies.

While specific peer-reviewed stability data for 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one is not extensively available, its structure—containing a γ-lactam (a cyclic amide) and a tertiary amine within a piperidine ring—provides a strong basis for predicting its stability profile. This document synthesizes fundamental chemical principles with practical, field-proven methodologies to empower you to systematically investigate and manage the stability of this compound in your specific experimental context.

This guide will provide you with the foundational knowledge and protocols to conduct forced degradation studies, identify optimal storage conditions, and troubleshoot common stability-related issues.

Understanding the Chemical Structure and Potential Instabilities

The structure of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one contains two key functional groups that are most susceptible to degradation:

  • The γ-Lactam Ring: The cyclic amide bond is the primary site of potential hydrolytic degradation. This reaction can be catalyzed by both acidic and basic conditions.[1][2][3] Generally, γ-lactams are more stable than their highly strained β-lactam counterparts but are still prone to ring-opening hydrolysis under non-neutral pH conditions.[4][5]

  • The N-Methyl Piperidine Moiety: The tertiary amine in the piperidine ring is a potential site for oxidation. Additionally, the overall piperidine ring system is generally stable but can undergo degradation under harsh thermal or oxidative conditions.[6][7]

Primary Degradation Pathway: Lactam Hydrolysis

The most anticipated degradation pathway in aqueous solutions is the hydrolysis of the lactam ring. This reaction involves the cleavage of the amide bond to form a carboxylic acid and a secondary amine, resulting in a ring-opened product. This process can be accelerated by elevated temperatures and extremes of pH.

cluster_main Proposed Hydrolytic Degradation of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one parent 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one degradant Ring-Opened Product (Amino Acid) parent->degradant H₂O (Acid or Base Catalyzed)

Caption: Proposed hydrolytic degradation pathway.

Troubleshooting Guide: Common Stability Issues

This section is structured in a question-and-answer format to directly address potential issues you may encounter during your experiments.

Q1: "I'm observing a decrease in the concentration of my compound in an aqueous buffer over time. What is the likely cause and how can I investigate it?"

A1: Root Cause Analysis and Investigation

A time-dependent loss of your compound in an aqueous solution strongly suggests hydrolytic degradation of the lactam ring. The rate of this hydrolysis is highly dependent on the pH of your solution. To confirm this and determine the optimal pH for stability, a pH-rate profile study is the recommended course of action.

Experimental Protocol: Preliminary pH Stability Screen

  • Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., pH 3, 5, 7.4, and 9). Use buffers with known composition, such as citrate for acidic, phosphate for neutral, and borate for alkaline conditions.

  • Stock Solution Preparation: Prepare a concentrated stock solution of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one in a non-aqueous, water-miscible solvent like acetonitrile or DMSO.

  • Sample Preparation: Spike a known volume of the stock solution into each buffer to achieve your target final concentration. Ensure the organic solvent concentration is low (typically <1%) to minimize its effect on the solution properties.

  • Time-Point Analysis: Aliquot the solutions for analysis at various time points (e.g., 0, 2, 4, 8, 24 hours). Store the samples under controlled temperature conditions (e.g., room temperature or 37°C).

  • Analytical Method: Use a stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Mass Spectrometric (MS) detection, to quantify the remaining parent compound at each time point.[3][8] A proper method should be able to separate the parent peak from any degradation products.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each pH. The pH at which the concentration of the parent compound decreases the slowest is the pH of maximum stability.

Q2: "What are the best practices for preparing and storing solutions of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one to ensure long-term stability?"

A2: Best Practices for Solution Preparation and Storage

Based on the general principles of lactam and amine stability, the following storage conditions are recommended to maximize the shelf-life of your solutions:

  • pH: Based on your pH stability screen, prepare your solutions in a buffer at or near the pH of maximum stability, which is typically in the slightly acidic to neutral range (pH 5-7) for many lactam-containing compounds.

  • Temperature: Chemical degradation is temperature-dependent. For long-term storage, it is highly recommended to store solutions at low temperatures.[9]

    • Short-term (days): Refrigerate at 2-8°C.

    • Long-term (weeks to months): Freeze at -20°C or -80°C. Be mindful of freeze-thaw cycles, which can also contribute to degradation for some molecules. It is advisable to aliquot your stock solutions into single-use volumes to avoid repeated freezing and thawing.[9]

  • Light: Protect your solutions from light by using amber vials or by wrapping the container in aluminum foil, especially if photostability has not been established. Amides can undergo photodecomposition, although often at a slower rate than other functional groups.[10]

  • Solvent: If possible, preparing stock solutions in a non-aqueous solvent like anhydrous DMSO or ethanol and storing them at -20°C or below will significantly inhibit hydrolysis. Subsequent dilutions into aqueous buffers should be done immediately before the experiment.

Q3: "How can I determine if my compound is sensitive to temperature or light?"

A3: Performing Forced Degradation Studies

Forced degradation (or stress testing) is a systematic way to evaluate the intrinsic stability of a compound and identify potential degradation products.[11][12][13] These studies involve exposing the compound to conditions more severe than those it would typically encounter.

Experimental Workflow: Forced Degradation Studies

cluster_workflow Forced Degradation Experimental Workflow cluster_conditions Stress Conditions start Prepare Stock Solution of Compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid Expose to base Base Hydrolysis (e.g., 0.1 M NaOH, RT) start->base Expose to thermal Thermal Stress (e.g., 60°C in solution) start->thermal Expose to photo Photolytic Stress (ICH Q1B conditions) start->photo Expose to oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) start->oxidative Expose to analysis Analyze Samples by Stability-Indicating HPLC/LC-MS acid->analysis base->analysis thermal->analysis photo->analysis oxidative->analysis evaluation Evaluate Degradation Profile & Identify Degradants analysis->evaluation

Caption: General workflow for forced degradation studies.

  • Thermal Stability:

    • Prepare solutions of your compound in a stable buffer (determined from your pH screen).

    • Incubate the solutions at an elevated temperature (e.g., 40°C, 60°C, or 80°C) alongside a control sample stored at a low temperature (e.g., 4°C).

    • Analyze samples at various time points to monitor for degradation. Significant degradation at higher temperatures indicates thermal liability.

  • Photostability:

    • Prepare two sets of solutions.

    • Expose one set to a controlled light source that mimics UV and visible light conditions (as per ICH Q1B guidelines), while keeping the other set in the dark as a control.

    • Analyze both sets after a defined period to assess for light-induced degradation.

Frequently Asked Questions (FAQs)

  • Q: What are the likely degradation products I should look for?

    • A: The primary degradation product from hydrolysis will be the ring-opened amino acid, which will have a molecular weight 18 Da higher than the parent compound (due to the addition of a water molecule). In mass spectrometry analysis, you would look for the corresponding [M+H]+ or [M-H]- ion. Oxidative degradation, if it occurs, may lead to N-oxide formation on the piperidine nitrogen (an increase of 16 Da in molecular weight).

  • Q: What analytical techniques are most suitable for these stability studies?

    • A: RP-HPLC with UV and/or MS detection is the gold standard. A mass spectrometer is particularly useful for identifying the molecular weights of unknown degradation products.[8] For polar, nitrogen-containing heterocyclic compounds, specialized columns like mixed-mode or HILIC might offer better separation if standard C18 columns are not effective.[8][14][15]

  • Q: Are there any solvents or excipients I should avoid?

    • A: Avoid highly acidic or basic aqueous solutions for prolonged storage. Be cautious with excipients that have reactive functional groups or that could alter the pH of the solution. If you are formulating the compound, it is crucial to perform compatibility studies with your chosen excipients.

Data Summary Example

Properly documenting your stability data is crucial. Below is a template table for a pH-rate profile study.

pH of BufferInitial Concentration (µg/mL)Concentration at 2h (µg/mL)Concentration at 8h (µg/mL)Concentration at 24h (µg/mL)% Remaining at 24h
3.0 10.09.58.26.565%
5.0 10.09.99.89.696%
7.4 10.09.89.59.191%
9.0 10.08.87.14.343%

This table contains hypothetical data for illustrative purposes only.

References

  • Alkaline Hydrolysis of a gamma-Lactam Ring. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • The mechanisms of hydrolysis of the γ-lactam isatin and its derivatives. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved January 20, 2026, from [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (n.d.). OSTI.GOV. Retrieved January 20, 2026, from [Link]

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 20, 2026, from [Link]

  • Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. (2024). ACS Catalysis. Retrieved January 20, 2026, from [Link]

  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014). PharmaTutor. Retrieved January 20, 2026, from [Link]

  • The Photochemistry of Amides and Phthalimides. (n.d.). DRUM - University of Maryland. Retrieved January 20, 2026, from [Link]

  • Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. (2012). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2021). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia. Retrieved January 20, 2026, from [Link]

  • Thermal degradation of piperazine and its structural analogs. (2011). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. (2000). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved January 20, 2026, from [Link]

  • Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. (2000). PubMed. Retrieved January 20, 2026, from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). S-Matrix. Retrieved January 20, 2026, from [Link]

  • Stability of β-lactam antibiotics in bacterial growth media. (2020). PLOS ONE. Retrieved January 20, 2026, from [Link]

  • Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. (1985). PubMed. Retrieved January 20, 2026, from [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). PMC - NIH. Retrieved January 20, 2026, from [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2022). MDPI. Retrieved January 20, 2026, from [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2018). ResearchGate. Retrieved January 20, 2026, from [Link]

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Technical Support Center: Overcoming Poor Solubility of Diazaspiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the significant, yet common, challenge of poor solubility in diazaspiro compounds. As a class of molecules with immense therapeutic potential, their successful application in research and drug development hinges on overcoming this critical hurdle. This guide provides in-depth, experience-driven troubleshooting advice and strategic protocols to empower researchers, scientists, and drug development professionals.

Part 1: Troubleshooting Guide - Immediate Experimental Issues

This section is designed to provide rapid, actionable solutions to problems encountered during your experiments.

Q1: My diazaspiro compound precipitated out of my aqueous buffer during my assay. What happened and how can I fix it?

A: This is a classic sign of a compound exceeding its thermodynamic solubility in the final assay medium, a frequent issue with basic diazaspiro compounds which often exhibit pH-dependent solubility.[1][2][3] The diazaspiro core contains nitrogen atoms that can be protonated.[4][5][6] When you transfer your compound from a high-concentration DMSO stock into a physiological buffer (typically pH ~7.4), the sudden pH shift can neutralize the protonated, more soluble form of the molecule, causing the less soluble free base to crash out.

Immediate Corrective Actions:

  • Lower the Final Concentration: The simplest first step is to reduce the final concentration of your compound in the assay to a level below its kinetic solubility limit.

  • pH Adjustment: For weakly basic drugs, adjusting the pH of the medium downwards (if the assay permits) can increase the proportion of the ionized, more soluble form.[1][7] However, you must validate that this pH change does not affect your assay's biological components.

  • Employ Solubilizing Excipients: Introduce surfactants or cosolvents directly into your assay buffer.[8][9][10][11]

    • Surfactants: Non-ionic surfactants like Tween® 80 or Poloxamer 188 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[12][13] Start with concentrations well below the critical micelle concentration (CMC) to avoid cellular toxicity, typically in the 0.01-0.1% range.

    • Cosolvents: Biocompatible cosolvents such as PEG 400 or propylene glycol can be used in small percentages (e.g., 1-5% v/v) to increase the solvent's polarity and capacity to dissolve the compound.[11][14][15]

Q2: I'm observing low and highly variable results in my cell-based assays. Could this be a solubility issue?

A: Absolutely. Poor solubility is a primary cause of low and erratic bioactivity data. If the compound is not fully dissolved, its effective concentration at the cellular level is unknown and inconsistent. Undissolved particles can also interfere with assay readouts (e.g., light scattering in absorbance/fluorescence assays).

Diagnostic & Solution Workflow:

Caption: Decision workflow for troubleshooting assay variability.

Protocol: Kinetic Solubility Assessment

  • Prepare a 10 mM stock solution of your diazaspiro compound in 100% DMSO.

  • Add 2 µL of the stock solution to 98 µL of your aqueous assay buffer in a 96-well plate (final concentration 200 µM, 2% DMSO).

  • Mix and incubate at room temperature for 1-2 hours.

  • Inspect each well visually and under a microscope for signs of precipitation.

  • To quantify, centrifuge the plate and measure the concentration of the supernatant using HPLC-UV or LC-MS/MS. The measured concentration is the kinetic solubility.

Q3: My compound won't dissolve sufficiently in the desired organic solvent for my next synthetic step. What are my options?

A: While aqueous solubility is the focus for biological assays, organic solubility is critical for synthesis and purification. The rigid, often crystalline nature of diazaspiro compounds can limit their solubility even in organic solvents.

Solutions:

  • Solvent Screening: Test a panel of solvents with varying polarities (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)).

  • Co-solvent Systems: Use a mixture of a good solvent and a miscible poor solvent to fine-tune polarity. For example, a DCM/Methanol or THF/Toluene system can be effective.

  • Temperature Increase: Gently warming the mixture can significantly increase solubility. Always check the thermal stability of your compound first to avoid degradation.

  • Salt Formation: If the next step is compatible, converting the diazaspiro compound to a salt (e.g., hydrochloride or mesylate) can sometimes improve solubility in more polar organic solvents like methanol or ethanol.[16][17]

Part 2: Strategic Solubility Enhancement (FAQs)

This section provides answers to broader questions, helping you develop a proactive strategy for your diazaspiro compound.

Q4: What are the primary factors controlling the solubility of my diazaspiro compound?

A: The solubility of a diazaspiro compound is a multifactorial property governed by its physicochemical characteristics:

  • pKa and pH: As nitrogen-containing heterocycles, diazaspiro compounds are typically basic.[4][5] Their solubility is highly dependent on the pH of the medium. At a pH below their pKa, the nitrogen atoms are protonated, leading to a charged species with significantly higher aqueous solubility.[2]

  • Lipophilicity (LogP): This measures the compound's preference for a lipid vs. an aqueous environment. A high LogP value corresponds to lower aqueous solubility. The spirocyclic core itself is rigid and can contribute to lipophilicity depending on its substituents.[18]

  • Crystal Lattice Energy: The strength of the intermolecular forces holding the compound in its solid, crystalline state must be overcome for it to dissolve. High lattice energy, often indicated by a high melting point, leads to lower solubility.

Q5: How do I choose the right solubility enhancement strategy?

A: The choice depends on the development stage of your compound and the intended application. The following flowchart provides a general decision-making framework.

Caption: Strategy selection for solubility enhancement.

Q6: What is the role of salt formation, and how do I approach it?

A: Salt formation is a highly effective method for increasing the dissolution rate and solubility of ionizable drugs like basic diazaspiro compounds.[1][16][19][20] By reacting the basic nitrogen center with an acid, you form a salt that is typically more water-soluble than the parent free base.[17][21][22]

Protocol: Small-Scale Salt Screening

  • Parent Compound: Dissolve 50-100 mg of your diazaspiro free base in a suitable organic solvent (e.g., acetone, ethyl acetate, or ethanol).

  • Counter-ion Selection: Prepare stock solutions (typically 1 M) of various pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, maleic acid, tartaric acid) in the same or a miscible solvent.

  • Reaction: In separate vials, add a stoichiometric equivalent (1.0 to 1.1 eq) of each acid solution to the solution of your compound.

  • Isolation: Stir the mixtures at room temperature. If a precipitate forms, it is likely the salt. If not, you can attempt to induce precipitation by cooling, adding an anti-solvent, or slowly evaporating the solvent.

  • Analysis: Collect the resulting solids and analyze them. Key characterization includes:

    • Aqueous Solubility Measurement: Determine the solubility of each salt form in water or a relevant buffer and compare it to the free base.

    • Solid-State Characterization (XRPD, DSC): Confirm that you have formed a new, crystalline salt and assess its physical properties like crystallinity and melting point.

Table 1: Hypothetical Salt Screening Data for Diazaspiro-X

FormCounter-ionAqueous Solubility (mg/mL at pH 6.8)Melting Point (°C)Physical State
Free Base-0.005185 °CCrystalline
Salt AHCl1.2230 °C (decomposes)Crystalline
Salt BMesylate2.5210 °CCrystalline
Salt CTartrate0.8195 °CCrystalline
Q7: When should I consider advanced formulations like amorphous solid dispersions or nanosuspensions?

A: These advanced strategies are typically employed during preclinical and clinical development when simple methods are insufficient to achieve the desired bioavailability, especially for oral dosage forms.

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in its high-energy, non-crystalline (amorphous) state within a polymer matrix.[23][24] The amorphous form has no crystal lattice energy to overcome, leading to significantly enhanced apparent solubility and dissolution rates.[23][25] ASDs are particularly useful for BCS Class II compounds (low solubility, high permeability).[23][26]

    • Causality: By preventing the drug molecules from arranging into a stable crystal lattice, the energy barrier for dissolution is dramatically lowered. The polymer acts as a stabilizer to prevent recrystallization during storage.[24]

  • Nanosuspensions: This approach reduces the particle size of the drug to the nanometer range (typically 200-600 nm).[27][28][29] According to the Noyes-Whitney equation, reducing particle size increases the surface area, which in turn increases the dissolution velocity.[27][30] This is another powerful technique for BCS Class II drugs to improve bioavailability.[27][28]

    • Causality: The vast increase in surface area-to-volume ratio allows for a much faster rate of dissolution, often leading to higher transient concentrations in solution that can enhance absorption.[28][29][31]

References

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. ResearchGate. [Link]

  • Azimullah, S., Vikrant, C. K., & Sudhakar, C. K. (2019). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. Journal of Drug Delivery and Therapeutics. [Link]

  • Kumar, L., & Singh, S. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Garg, A., Singh, S., & Gupta, R. (2013). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journal of Pharmaceutical and Therapeutic Innovations. [Link]

  • Jwalapuram, R., Ahad, H. A., Haranath, C., Thadipatri, R., Varshitha, C. V. H., & Kumar, Y. B. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. [Link]

  • Dr.Oracle. (2025). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation?. Dr.Oracle. [Link]

  • Azimullah, S., et al. (2019). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. Semantic Scholar. [Link]

  • Sahu, B. P., & Das, M. K. (2023). Nanosuspension: A Formulation Technology for Tackling the Poor Aqueous Solubility and Bioavailability of Poorly Soluble Drugs. Current Pharmaceutical Design. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences. [Link]

  • Unknown. (2025). Salt formation: Significance and symbolism. Unknown Source. [Link]

  • Jones, D. (2016). Pharmaceutical salts: a formulation trick or a clinical conundrum?. The Pharmaceutical Journal. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Madhavi, M. (2015). solubility enhancement and cosolvency. Slideshare. [Link]

  • MDPI. (n.d.). Special Issue : Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development. MDPI. [Link]

  • Ramyasree, J., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Semantic Scholar. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Kumar, A., Sahoo, S. K., Padhee, K., Kochar, P. S., Sathapathy, A., & Pathak, N. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. [Link]

  • Wang, J., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Molecules. [Link]

  • Kumar, A., Sahoo, S. K., Padhee, K., Kochar, P. S., Sathapathy, A., & Pathak, N. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results. [Link]

  • Patel, K. R., & Patel, P. B. (2021). Solubility Enhancement of BCS Classified II/IV Drug – Solid Dispersion of Apixaban by Solvent Evaporation. SciSpace. [Link]

  • Shrestha, S., & Joshi, S. (2018). IMPROVING SOLUBILITY OF BCS CLASS II DRUGS USING SOLID DISPERSION: A REVIEW. Semantic Scholar. [Link]

  • Doke, V. V., & Shinde, S. S. (2020). CO-SOLVENCY. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Bhardwaj, V., et al. (2020). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Controlled Release. [Link]

  • Unknown. (2024). Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]

  • Tran, T. H. T., et al. (2015). Solubility enhancement of BCS Class II drug by solid phospholipid dispersions: Spray drying versus freeze-drying. International Journal of Pharmaceutics. [Link]

  • Cristofoletti, R., et al. (2017). Experimentally determined pH-dependent API solubility using a globally harmonized protocol. ResearchGate. [Link]

  • Stepan, A. F., et al. (2012). Physicochemical properties of model compounds 57–59. Solubility (Sol.):... ResearchGate. [Link]

  • de Witte, W., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Future Medicinal Chemistry. [Link]

  • Singh, S., & Kumar, R. (2021). View of Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences. [Link]

  • Walter, F. (2024). Medicinal products with pH-dependent solubility-A problem for BA/BE assessment?. European Journal of Pharmaceutical Sciences. [Link]

  • Epenoy, A., et al. (2011). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). ResearchGate. [Link]

  • Asati, V., & Sharma, S. (2022). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Stepan, A. F., et al. (2012). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. [Link]

  • Al-kassas, R., & Al-Bazzaz, F. (2020). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Journal of Pharmaceutical Research International. [Link]

  • Sharma, R., et al. (2022). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules. [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances. [Link]

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Troubleshooting cell permeability assays for 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting Cell Permeability Assays for 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one

Welcome to the technical support center for troubleshooting cell permeability assays. This guide is designed for researchers, scientists, and drug development professionals working with novel chemical entities like 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one. Given its spirocyclic nature and amine functionalities, this molecule may present unique challenges in standard permeability assays. This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address potential issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: My apparent permeability coefficient (Papp) for 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one is extremely low in my Caco-2 assay. What is the most common reason for this?

A: An unexpectedly low Papp value for a novel compound like 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one can stem from several factors. The most common culprits are poor aqueous solubility, rapid efflux by transporters like P-glycoprotein (P-gp), or issues with the integrity of the cell monolayer.[1] It is also possible that the compound is metabolically unstable in the Caco-2 cell line.

Q2: How do I know if my Caco-2 cell monolayer is healthy and ready for a permeability experiment?

A: The integrity of the Caco-2 monolayer is crucial for reliable data.[1] Before initiating your experiment, you must verify monolayer confluence and tightness. This is typically done by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be stable and within the range established for your specific Caco-2 cell clone (often >250 Ω·cm²).[2] Additionally, a paracellular marker like Lucifer Yellow should be run with your experiment to confirm low paracellular leakage.[3][4] An increase in the permeability of this marker in the presence of your test compound can indicate cytotoxicity or compromised monolayer integrity.[5]

Q3: What is an efflux ratio, and why is it important for my compound?

A: The efflux ratio is a critical parameter that indicates whether your compound is actively transported out of the cell. It is calculated by dividing the Papp value from the basolateral-to-apical (B-A) direction by the Papp value from the apical-to-basolateral (A-B) direction. A ratio significantly greater than 2 suggests that the compound is a substrate for efflux pumps, such as P-gp or Breast Cancer Resistance Protein (BCRP), which are highly expressed in Caco-2 cells.[1] For a compound like 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one, which contains nitrogen atoms that can be protonated, interaction with efflux transporters is a strong possibility.

Q4: I'm seeing high variability between replicate wells in my PAMPA assay. What could be the cause?

A: High variability in Parallel Artificial Membrane Permeability Assays (PAMPA) often points to issues with the artificial membrane. This can include inconsistent application of the lipid solution, air bubbles trapped under the membrane, or disturbance of the membrane when adding the donor solution.[6] Compound precipitation in the donor or acceptor wells due to low solubility is another frequent cause of variability.[7]

Q5: Can I use DMSO to dissolve my compound? What is the maximum concentration I can use?

A: Yes, DMSO is a common co-solvent used to dissolve poorly soluble compounds for permeability assays.[8] However, high concentrations of DMSO can compromise the integrity of cell monolayers. For Caco-2 assays, it is recommended to keep the final concentration of DMSO in the transport buffer below 1%, and ideally at or below 0.5%, to avoid cytotoxic effects.[8] The tolerance of your specific cell line to DMSO should be validated.

In-Depth Troubleshooting Guides

Problem 1: Low Apparent Permeability (Papp) and/or Poor Recovery

You've run a standard Caco-2 assay with 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one and the results show a very low A-B Papp value, and the mass balance (recovery) is significantly less than 100%.

A Low Papp & Poor Recovery Observed B Assess Compound Solubility in Assay Buffer A->B First, rule out physical loss C Check for Compound Adsorption to Plasticware A->C D Evaluate Cell Monolayer Integrity B->D If soluble & non-adsorptive E Investigate Metabolic Stability in Caco-2 Cells D->E If monolayer is intact A High Efflux Ratio Observed (B-A / A-B > 2) B Confirm Result with Bidirectional Assay A->B Verification C Run Assay with Specific Efflux Pump Inhibitors B->C Mechanistic Investigation E Consider PAMPA for Passive Permeability B->E Parallel Assessment D Identify Specific Transporter(s) Involved C->D If efflux ratio is reduced

Caption: Workflow for investigating a high efflux ratio.

1. Confirm the Bidirectional Result:

  • The 'Why': Before investing in further experiments, it's crucial to ensure the initial result is not an artifact. Experimental variability can sometimes lead to a misleadingly high efflux ratio.

  • Corrective Actions:

    • Repeat the bidirectional Caco-2 assay, ensuring careful execution and including appropriate controls (e.g., a known efflux substrate like digoxin and a low permeability marker like mannitol).

2. Use Efflux Pump Inhibitors:

  • The 'Why': To confirm that the high efflux ratio is due to active transport, the assay can be performed in the presence of known inhibitors of common efflux pumps. [1]A significant reduction in the efflux ratio in the presence of an inhibitor provides strong evidence for transporter involvement.

  • Corrective Actions:

    • Conduct the bidirectional assay in the presence of a broad-spectrum P-gp inhibitor (e.g., Verapamil or Zosuquidar).

    • If P-gp is not implicated, consider inhibitors for other transporters like BCRP (e.g., Ko143).

    • Crucially, if the A-B Papp value increases and the B-A Papp value decreases in the presence of the inhibitor, this confirms that efflux is limiting the absorptive permeability.

3. Data Interpretation with Inhibitors:

ConditionExpected Change in Papp (A-B)Expected Change in Papp (B-A)Interpretation
+ P-gp Inhibitor Compound is a P-gp substrate.
+ BCRP Inhibitor Compound is a BCRP substrate.
+ Inhibitor No significant changeNo significant changeEfflux not mediated by the inhibited transporter.

4. Characterize Passive Permeability with PAMPA:

  • The 'Why': The Caco-2 assay measures both passive permeability and active transport. To understand the underlying passive diffusion characteristics of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one, it is highly recommended to run a PAMPA assay in parallel. [9]This cell-free assay isolates passive transport.

  • Corrective Actions:

    • Perform a PAMPA assay. A moderate to high permeability value in PAMPA, combined with low A-B permeability in Caco-2, strongly suggests that active efflux is the primary barrier to absorption.

Key Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and monolayer formation. [4][10]2. Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Discard any inserts with TEER values outside of your established range.

  • Preparation: Gently wash the cell monolayers with pre-warmed (37°C) HBSS.

  • A-B Permeability:

    • Add the test compound (e.g., 10 µM 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one) and a paracellular marker (e.g., Lucifer Yellow) in HBSS to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

  • B-A Permeability:

    • Add the test compound and paracellular marker in HBSS to the basolateral (donor) chamber.

    • Add fresh HBSS to the apical (receiver) chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 120 minutes).

  • Sampling: At the end of the incubation, take samples from both the donor and receiver chambers for quantitative analysis (e.g., LC-MS/MS).

  • Analysis: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Prepare Lipid Membrane: Prepare a solution of a lipid (e.g., 2% lecithin) in an organic solvent (e.g., dodecane). [11]2. Coat Donor Plate: Pipette a small volume (e.g., 5 µL) of the lipid solution onto the membrane of each well of a 96-well filter (donor) plate.

  • Prepare Solutions:

    • Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer.

    • Donor Plate: Add the test compound solution in buffer to the wells of the lipid-coated donor plate.

  • Assemble Sandwich: Carefully place the donor plate onto the acceptor plate, creating a "sandwich" where the lipid-infused membrane separates the two chambers. [6]5. Incubation: Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4-16 hours). [12]6. Sampling: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Analysis: Calculate the effective permeability (Pe) based on the change in concentration in the wells over time.

References

  • Pires, C., et al. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. Pharmaceutics. Available at: [Link]

  • Biopta Inc. Caco-2 cell permeability assay for intestinal absorption. Slideshare. Available at: [Link]

  • Pires, C., et al. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays-Validation Regarding Cell Monolayer Integrity. PubMed. Available at: [Link]

  • Press, B. (2011). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments. Available at: [Link]

  • Gasset, D., et al. (2022). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. MDPI. Available at: [Link]

  • DB-ALM. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]

  • Pires, C., et al. (2021). Peer review of "Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity". MDPI. Available at: [Link]

  • Bratton, L. A., et al. (2023). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. bioRxiv. Available at: [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Available at: [Link]

  • O'Shea, J. P., et al. (2023). Challenges in Permeability Assessment for Oral Drug Product Development. Pharmaceutics. Available at: [Link]

  • Pires, C., et al. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. ResearchGate. Available at: [Link]

  • Bratton, L. A., et al. (2023). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. PLoS Pathogens. Available at: [Link]

  • Sahu, P. K., et al. (2017). Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs by Physical and Chemical Modifications. Journal of Pharmaceutical and Medicinal Chemistry. Available at: [Link]

  • Pires, C., et al. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. PMC - NIH. Available at: [Link]

  • Bratton, L. A., et al. (2023). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. bioRxiv. Available at: [Link]

  • Abdali, N., et al. (2017). Importance of Real-Time Assays To Distinguish Multidrug Efflux Pump-Inhibiting and Outer Membrane-Destabilizing Activities in Escherichia coli. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Volpe, D. A. (2020). Variability in Caco-2 and MDCK Cell-Based Intestinal Permeability Assays. ResearchGate. Available at: [Link]

  • Volpe, D. A. (2020). Variability in Caco-2 and MDCK cell-based intestinal permeability assays. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Yellepeddi, V. R., & Vangara, K. K. (2014). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Innovation. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]

  • Miller, J. M., et al. (2012). The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. The AAPS Journal. Available at: [Link]

  • Lokey Lab. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Wikidot. Available at: [Link]

  • Sroda-Pomianek, K., et al. (2016). In Vitro Methods for Measuring the Permeability of Cell Monolayers. Folia Biologica. Available at: [Link]

  • Chapuis, R. P. (2022). How to Correctly Interpret Strange Data for Field Permeability (Slug) Tests in Monitoring Wells or between Packers. Geotechnical Testing Journal. Available at: [Link]

  • Svecova, V., et al. (2022). Meta-Analysis of Permeability Literature Data Shows Possibilities and Limitations of Popular Methods. Molecular Pharmaceutics. Available at: [Link]

  • Blair, J. M. A., et al. (2023). Efflux pumps mediate changes to fundamental bacterial physiology via membrane potential. mBio. Available at: [Link]

  • Pion Inc. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. Available at: [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available at: [Link]

  • ChemHelp ASAP. (2023). drug solubility, membrane permeability, & the efflux ratio. YouTube. Available at: [Link]

  • Shang, Y., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry. Available at: [Link]

  • Delavan, C. (2019). Has anyone encountered this problem with a BBB transwell permeability assay?. ResearchGate. Available at: [Link]

  • Gasset, D., et al. (2022). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. Pharmaceutics. Available at: [Link]

  • Thews, O., et al. (2021). Determination of In Vitro Membrane Permeability by Analysis of Intracellular and Extracellular Fluorescein Signals in Renal Cells. In Vivo. Available at: [Link]

  • Lin, Y.-C., et al. (2023). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Journal of Chemical Information and Modeling. Available at: [Link]

  • The Use Of Length/Diameter Ratio To Determine The Reliability Of Permeability Data From Core Samples. American Journal of Engineering Research. Available at: [Link]

  • Pane, V., & Horseman, S. (2018). LEAKAGE ERRORS IN VARIABLE HEAD PERMEABILITY TESTS PERFORMED IN CASED BOREHOLES. ResearchGate. Available at: [Link]

  • Mehta, D., & Malik, A. B. (2006). Permeability of the endothelial barrier: identifying and reconciling controversies. The Journal of Physiology. Available at: [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Mohaghegh, M., et al. (1994). Permeability Determination From Well Log Data. SPE Formation Evaluation. Available at: [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 9-Methyl-3,9-diazaspiro[5.5]undecane-3-carboxamide. Available at: [Link]

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Technical Support Center: Optimizing Pharmacokinetic Properties of Diazaspiro[5.5]undecane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with diazaspiro[5.5]undecane derivatives. This guide is designed to provide expert insights and actionable troubleshooting strategies for the common pharmacokinetic (PK) challenges associated with this promising, yet complex, chemical scaffold. The inherent rigidity and three-dimensionality of spirocycles offer significant advantages in medicinal chemistry, but they also present unique hurdles in absorption, distribution, metabolism, and excretion (ADME).[1][2] This resource consolidates field-proven advice, detailed protocols, and scientific rationale to accelerate your development pipeline.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding the development of diazaspiro[5.5]undecane derivatives.

Q1: What are the most common pharmacokinetic challenges observed with diazaspiro[5.5]undecane derivatives?

Answer: The primary PK challenges typically stem from a combination of physicochemical properties inherent to the scaffold and its common substitutions. These include:

  • Poor Aqueous Solubility: The rigid, often lipophilic nature of the spirocyclic core can lead to low solubility, which is a major rate-limiting step for oral absorption.[3] This is a classic Biopharmaceutics Classification System (BCS) Class II/IV problem.[3]

  • High Metabolic Turnover: The nitrogen atoms in the diazaspiro core are susceptible to Phase I oxidative metabolism (e.g., N-dealkylation, hydroxylation) by cytochrome P450 enzymes, leading to rapid clearance and low systemic exposure.[4][5]

  • hERG Channel Liability: The presence of basic nitrogen atoms, a common feature for improving solubility and target engagement, often introduces a risk of binding to the hERG potassium channel, which can lead to cardiotoxicity.[6][7] This is a significant safety hurdle in drug development.[8]

  • Variable Oral Bioavailability: Due to the interplay of poor solubility and high first-pass metabolism, achieving consistent and predictable oral bioavailability is a frequent and costly challenge.[9]

Q2: Why is the spirocyclic core itself a source of metabolic instability?

Answer: While the sp³-rich nature of the spirocyclic core is often pursued to improve metabolic stability compared to planar aromatic systems, it is not immune to metabolism.[2] The carbon atoms on the rings, particularly those adjacent to the nitrogen atoms (alpha-carbons), are susceptible to hydroxylation. The rigidity of the scaffold can sometimes position these sites favorably within the active site of metabolic enzymes like CYP3A4 or CYP2D6. Blocking these "metabolic soft spots" is a key optimization strategy.[10]

Q3: At what stage should we start investigating the PK properties of our lead compounds?

Answer: As early as possible. Integrating ADME and PK screening early in the drug discovery process is critical to avoid late-stage failures, which are incredibly costly.[9] Initial assessments of solubility, microsomal stability, and potential hERG liability should be conducted on hit compounds. As you progress to the lead optimization stage, more detailed in vivo studies in animal models become necessary to understand the complete PK profile.[9]

Part 2: Troubleshooting Guides

This section provides in-depth, issue-specific guidance in a question-and-answer format.

Issue 1: Low Oral Bioavailability & High Exposure Variability
Q: Our lead diazaspiro[5.5]undecane compound shows potent in vitro activity but has very low (<5%) and highly variable oral bioavailability in rats. What is the most likely cause?

Answer: This profile strongly suggests a solubility- or dissolution-limited absorption problem (a "brick dust" compound), potentially compounded by high first-pass metabolism. The first step is to de-risk the situation by determining which factor is dominant.

Troubleshooting Workflow: Low Oral Bioavailability

The following diagram outlines a systematic approach to diagnosing and addressing this common issue.

G cluster_0 Problem Identification cluster_1 Initial Diagnosis cluster_2 Root Cause Analysis cluster_3 Solution Pathways Problem Low & Variable Oral F% Solubility Assess Kinetic Solubility (pH 2.0, 6.8) Problem->Solubility Is it a 'brick dust'? Metabolism Run Liver Microsomal Stability Assay (HLM/RLM) Problem->Metabolism Is it cleared too fast? LowSol Poor Solubility (<10 µg/mL) Solubility->LowSol HighClear High Clearance (t½ < 30 min) Metabolism->HighClear Formulate Formulation Strategies: - Amorphous Solid Dispersion - Lipid-Based (SEDDS) - Nanosizing LowSol->Formulate Immediate Path MedChem Medicinal Chemistry: - Introduce Polar Groups - Prodrug Approach - Block Metabolic Sites LowSol->MedChem Long-Term Fix HighClear->MedChem Primary Path

Caption: A decision tree for troubleshooting low oral bioavailability.

Q: Our kinetic solubility is extremely low (<1 µg/mL). What are the best immediate strategies to get a reliable in vivo PK profile?

Answer: For initial in vivo studies, before committing to extensive medicinal chemistry, formulation strategies are your best approach to overcome solubility limitations.[11][12] The goal is to increase the concentration of the drug dissolved in the gastrointestinal fluids.[13]

Recommended Formulation Approaches:

Formulation StrategyMechanism of ActionBest ForConsiderations
Amorphous Solid Dispersion (ASD) The drug is dispersed in a polymer matrix in a high-energy amorphous state, preventing crystallization and enhancing dissolution.[11]Compounds that are "brick dust" but have good permeability (BCS Class II).Requires screening for suitable polymers and assessing physical stability of the amorphous form.
Lipid-Based Formulations (e.g., SMEDDS) The drug is pre-dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form a microemulsion in the gut.[3][13]Highly lipophilic compounds (high LogP).Excipient compatibility and potential for GI side effects must be evaluated.
Nanosizing / Micronization Reduces particle size to dramatically increase the surface area available for dissolution, as described by the Noyes-Whitney equation.[13][14]Compounds where the dissolution rate is the limiting factor.Can be less effective for compounds with extremely low intrinsic solubility.
pH Modification / Salt Formation For basic compounds like diazaspiros, forming a salt (e.g., HCl, mesylate) can significantly increase solubility and dissolution rate.[11][14]Ionizable compounds with suitable pKa.Potential for the salt to convert back to the poorly soluble free base in the higher pH of the intestine.
Q: We suspect high first-pass metabolism is the primary issue. How can we confirm this and what structural modifications can we make?

Answer: High clearance in a liver microsomal stability assay is a strong indicator of extensive first-pass metabolism.[4] The next step is "metabolite identification" (MetID) to pinpoint the exact sites of metabolic attack. Common metabolic pathways for N-heterocycles include N-dealkylation, C-hydroxylation alpha to the nitrogen, and ring oxidation.[5][15]

Strategies to Enhance Metabolic Stability:

  • Metabolic Blocking: Once a "soft spot" is identified, you can block it.

    • Deuteration: Replacing a C-H bond at a metabolic site with a C-D bond can slow the rate of CYP-mediated bond cleavage due to the kinetic isotope effect.

    • Fluorination: Introducing fluorine atoms near a metabolic site can sterically hinder the enzyme's approach or electronically deactivate the site, making it less favorable for oxidation.[4][16]

  • Reduce Lipophilicity: Highly lipophilic compounds tend to be better substrates for CYP enzymes. Introducing polar functional groups (e.g., hydroxyl, amide) or replacing a lipophilic moiety with a more polar one can reduce metabolic clearance.[2]

  • Conformational Constraint: Further rigidifying the molecule can sometimes orient it unfavorably within the CYP active site, thus reducing metabolism. The spirocyclic core itself is an example of this strategy.[1][2]

G cluster_0 Common Metabolic 'Soft Spots' cluster_1 Blocking Strategies Scaffold Diazaspiro[5.5]undecane Core (R1, R2, R3) N_Dealk N-Dealkylation at R1 Scaffold->N_Dealk CYP3A4 Alpha_Hydrox α-Carbon Hydroxylation Scaffold->Alpha_Hydrox CYP2D6 Ring_Ox Aromatic Ring Oxidation (on R3) Scaffold->Ring_Ox CYP-mediated Block_N Use bulky R1 group (e.g., t-butyl) N_Dealk->Block_N Block_Alpha Introduce gem-dimethyl or fluorine Alpha_Hydrox->Block_Alpha Block_Ring Replace Phenyl with Pyridyl or add EWG Ring_Ox->Block_Ring

Caption: Common metabolic liabilities and blocking strategies.

Issue 2: Potential for hERG-Mediated Cardiotoxicity
Q: Our lead compound has a basic nitrogen and shows activity in a preliminary hERG screen (IC50 < 10 µM). How can we mitigate this risk?

Answer: hERG liability is a serious safety concern and must be addressed proactively.[8] The primary drivers for hERG binding are basicity (pKa) and lipophilicity (LogP). The goal is to reduce one or both of these properties without losing on-target potency.[6][7]

Strategies to Reduce hERG Inhibition:

  • Reduce Basicity (pKa Modulation): The positively charged (protonated) state of the basic amine is often crucial for hERG binding. Lowering the pKa reduces the proportion of the compound that is protonated at physiological pH.

    • Introduce electron-withdrawing groups (e.g., fluorine) on the ring or adjacent to the nitrogen.[6]

    • Replace a piperidine ring with a less basic morpholine or piperazine ring.[6][17]

  • Reduce Lipophilicity (LogP/D Reduction): High lipophilicity increases the concentration of the drug in the cell membrane where the hERG channel resides.[18]

    • Incorporate polar groups or hydrophilic linkers.

    • Create a zwitterion by adding an acidic functional group (e.g., a carboxylic acid). This can drastically lower lipophilicity, though it may negatively impact permeability.[6]

  • Disrupt Key Pharmacophore Features: Remove or mask structural features known to interact with the hERG channel, such as terminal aromatic groups.[6]

Part 3: Key Experimental Protocols

Protocol 1: In Vitro Liver Microsomal Stability Assay

Objective: To determine the intrinsic clearance rate of a compound in the presence of liver microsomes, providing an estimate of its susceptibility to Phase I metabolism.

Materials:

  • Test compound stock solution (10 mM in DMSO)

  • Pooled Human or Rat Liver Microsomes (HLM/RLM)

  • NADPH regenerating system (e.g., GOLDPak™)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Control compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)

  • Acetonitrile with internal standard (for LC-MS/MS analysis)

  • 96-well incubation plate and sealing mat

  • LC-MS/MS system

Methodology:

  • Preparation: Thaw microsomes and NADPH system on ice. Prepare a working solution of the test compound at 200 µM in buffer.

  • Incubation Mixture: In each well of the 96-well plate, add 94 µL of phosphate buffer and 5 µL of the 200 µM test compound working solution (final test compound concentration: 10 µM).

  • Pre-incubation: Add 1 µL of the liver microsome suspension (final protein concentration ~0.5 mg/mL). Mix and pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction: Add 10 µL of the pre-warmed NADPH regenerating system to each well to start the metabolic reaction. This is your T=0 time point for sampling.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take a 25 µL aliquot from the incubation mixture and add it to a quench plate containing 100 µL of ice-cold acetonitrile with an internal standard. This stops the reaction and precipitates the proteins.

  • Sample Processing: Once all time points are collected, seal the quench plate, vortex for 2 minutes, and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is the elimination rate constant. Calculate the half-life (t½) as 0.693 / k.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

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  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. [Link]

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  • Kondej, K., & Sosnowska, A. (2020). Strategies to Enhance Metabolic Stabilities. PubMed. [Link]

  • MacCoss, M., & Stranieri, M. T. (2011). Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication. National Center for Biotechnology Information. [Link]

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  • Enhancement of metabolic stability with structural modifications. ResearchGate. [Link]

  • de Leseleuc, M., et al. (2018). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]

  • Johnson, T. W., et al. (2020). Mitigating Heterocycle Metabolism in Drug Discovery. ACS Publications. [Link]

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  • Coe, S. (2022). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. [Link]

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  • Lead compound optimization strategy (5) - Reducing the hERG cardiac toxicity in drug development. ResearchGate. [Link]

  • Wiebe, J. R., & Britton, R. (2018). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. National Center for Biotechnology Information. [Link]

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  • Cendán, N., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. [Link]

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Technical Support Center: Synthesis of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this valuable spirocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles to ensure the successful and efficient synthesis of your target compound.

Plausible Synthetic Route

A common and logical synthetic approach to 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one involves a two-stage process. The first stage is the construction of the core spirocyclic lactam, 2,9-diazaspiro[5.5]undecan-1-one. The second stage is the selective N-methylation of the secondary amine at the 9-position.

Stage 1: Synthesis of 2,9-diazaspiro[5.5]undecan-1-one

A plausible route to the spirocyclic core involves a tandem Michael addition and intramolecular cyclization sequence. This could start from ethyl 4-piperidineacetate and acrylamide.

Stage 2: N-Methylation

The final step is the methylation of the secondary amine at the 9-position of the spirocyclic core to yield the desired product. A common method for this transformation is direct N-alkylation using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.

Troubleshooting Guide: Side Reactions and Solutions

This section addresses common issues that may arise during the synthesis, their underlying causes, and practical solutions to mitigate them.

Q1: My final product is contaminated with a significant amount of a higher molecular weight impurity. Mass spectrometry suggests the addition of two methyl groups. What is happening and how can I prevent it?

Answer:

This is a classic case of over-alkylation , a common side reaction in the N-alkylation of amines.[1][2] The secondary amine of the spirocyclic core is methylated to form the desired tertiary amine, 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one. However, this tertiary amine can be further alkylated by the methylating agent to form a quaternary ammonium salt. This "runaway" reaction occurs because the tertiary amine product can still be nucleophilic.[3]

Root Causes of Over-alkylation:
  • Excess Methylating Agent: Using a large excess of the methylating agent (e.g., methyl iodide) will drive the reaction towards the quaternary salt.

  • High Reaction Temperature: Elevated temperatures can provide the necessary activation energy for the second methylation to occur.

  • Concentrated Reaction Conditions: High concentrations of reactants increase the probability of the product reacting further.

Solutions to Prevent Over-alkylation:
ParameterRecommended ActionRationale
Stoichiometry Use a stoichiometric amount (1.0 to 1.1 equivalents) of the methylating agent. Add the methylating agent slowly or dropwise to the reaction mixture.This minimizes the presence of excess alkylating agent that can react with the product.
Temperature Maintain a low to moderate reaction temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature.Lower temperatures reduce the rate of the second alkylation more significantly than the first, improving selectivity.
Base Selection Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or a mild inorganic base like potassium carbonate (K₂CO₃).These bases are less likely to compete in side reactions and help to control the reactivity of the system.
Solvent Use a polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF).These solvents effectively dissolve the reactants and facilitate the SN2 reaction while helping to control the reaction temperature.
Reaction Monitoring Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent further reaction of the product.This prevents the reaction from proceeding to the over-alkylated product after the desired transformation is complete.
Reaction Pathway and Side Reaction Diagram:

G cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathway A 2,9-diazaspiro[5.5]undecan-1-one B 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one (Desired Product) A->B CH₃I, Base C Quaternary Ammonium Salt (Over-alkylation Product) B->C Excess CH₃I

Caption: Desired N-methylation vs. over-alkylation side reaction.

Q2: The yield of my spirocyclization step (Stage 1) is very low, and I observe a significant amount of polymeric material. What is the likely cause?

Answer:

Low yields and polymerization during the formation of the spirocyclic core often point to issues with the intramolecular cyclization competing unfavorably with intermolecular reactions. If employing a Dieckmann-type condensation, the conditions must be carefully controlled to favor the formation of the desired ring structure.[4][5][6]

Root Causes of Polymerization:
  • High Concentration: At high concentrations, the reactive intermediates are more likely to react with other molecules in the solution (intermolecularly) rather than with themselves (intramolecularly).

  • Inappropriate Base: A base that is too strong or not sterically hindered can promote side reactions.

  • Reaction Temperature: High temperatures can favor intermolecular reactions and decomposition pathways.

Solutions to Improve Cyclization Yield:
  • High Dilution Conditions: Perform the reaction at a very low concentration (e.g., 0.01-0.05 M). This can be achieved by the slow addition of the starting material to a large volume of solvent containing the base. This favors the intramolecular reaction by minimizing the chances of molecules reacting with each other.

  • Choice of Base and Solvent: For a Dieckmann condensation, using a sterically hindered base like potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF at low temperatures can improve yields by minimizing side reactions.[4]

  • Temperature Control: Maintain a consistent and appropriate temperature throughout the reaction. For many cyclizations, lower temperatures are beneficial.

Intramolecular vs. Intermolecular Reaction Diagram:

G cluster_intra Intramolecular Cyclization (Desired) cluster_inter Intermolecular Polymerization (Side Reaction) A Linear Precursor B 2,9-diazaspiro[5.5]undecan-1-one A->B High Dilution, Controlled Temperature C Linear Precursor D Dimer/Polymer C->D High Concentration

Caption: Competing intramolecular cyclization and intermolecular polymerization.

Q3: My N-methylation reaction is sluggish and a significant amount of the starting material remains even after prolonged reaction times. How can I drive the reaction to completion?

Answer:

Incomplete conversion during the N-methylation step can be due to several factors that reduce the reactivity of the system.

Root Causes of Low Conversion:
  • Insufficiently Strong Base: The base may not be strong enough to effectively deprotonate the secondary amine, which is necessary to generate the nucleophilic species for the reaction with the methylating agent.

  • Poor Solubility: If the reactants, particularly the base, are not fully dissolved in the solvent, the reaction will be slow and inefficient.

  • Low Reaction Temperature: While low temperatures are good for preventing over-alkylation, a temperature that is too low may not provide enough energy for the reaction to proceed at a reasonable rate.

  • Deactivated Methylating Agent: The methylating agent may have degraded due to improper storage or handling.

Solutions to Improve Conversion:
  • Optimize Base and Solvent System: If using a weak base like K₂CO₃, consider switching to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a hydride base such as sodium hydride (NaH) if compatible with other functional groups. Ensure the chosen solvent can dissolve all reactants.

  • Gradually Increase Temperature: If the reaction is slow at room temperature, gradually increase the temperature (e.g., to 40-50 °C) and monitor the progress carefully by TLC or LC-MS to find a balance between reaction rate and side product formation.

  • Use a More Reactive Methylating Agent: If using a less reactive methylating agent like methyl bromide, consider switching to the more reactive methyl iodide.

  • Check Reagent Quality: Ensure that the methylating agent is of high quality and has been stored properly.

Frequently Asked Questions (FAQs)

Q: Are there alternative methods for the N-methylation step that can avoid over-alkylation?

A: Yes, reductive amination is an excellent alternative. This involves reacting the secondary amine with formaldehyde to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This method is generally very clean and highly selective for mono-methylation.

Q: How can I purify my final product from the unreacted starting material and the over-methylated quaternary salt?

A: Purification can often be achieved using column chromatography on silica gel. The polarity differences between the secondary amine starting material, the tertiary amine product, and the highly polar quaternary ammonium salt are usually sufficient for good separation. The quaternary salt, being ionic, will typically have a very low Rf value and remain at the baseline of the TLC plate, while the tertiary amine product will be less polar than the secondary amine starting material. Alternatively, an acid-base extraction can be employed. The quaternary salt is water-soluble, and the tertiary amine can be separated from the secondary amine by careful pH adjustment during extraction.

Q: Can methylation occur at the amide nitrogen (N-2)?

A: While possible, N-alkylation of the amide nitrogen is generally much less favorable than at the secondary amine (N-9). The lone pair of electrons on the amide nitrogen is delocalized by resonance with the adjacent carbonyl group, making it significantly less nucleophilic. Under standard N-alkylation conditions for amines, methylation at the amide nitrogen is not a major competing side reaction.

References

  • Grokipedia. Amine alkylation. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Avoiding Over-alkylation. [Link]

  • Gharpure, S. J., & Rao, P. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • Wikipedia. Amine alkylation. [Link]

  • Wikipedia. Gabriel synthesis. [Link]

  • Grokipedia. Dieckmann condensation. [Link]

  • Naoum, J. C., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. [Link]

  • Chemistry Steps. The Gabriel Synthesis. [Link]

  • Organic Chemistry Portal. Gabriel Synthesis. [Link]

  • NROChemistry. Gabriel Synthesis: Mechanism & Examples. [Link]

  • The Organic Chemistry Tutor. (2016). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. YouTube. [Link]

  • ResearchGate. (2024). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. [Link]

  • ResearchGate. Intramolecular Cyclization Side Reactions. [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. [Link]

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Technical Support Center: Scaling Up the Production of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one is a key heterocyclic scaffold with significant potential in medicinal chemistry, analogous to other diazaspiro[5.5]undecanes investigated for a range of biological activities, including the treatment of metabolic and cardiovascular disorders.[1] As research progresses from bench-scale synthesis to pre-clinical and clinical development, the ability to produce this compound on a larger scale becomes critical. This guide provides a comprehensive technical support framework for researchers, chemists, and process development professionals encountering challenges during the scale-up synthesis. We will address common problems through a detailed troubleshooting guide and FAQs, grounded in established chemical principles and field-proven insights.

Section 1: Proposed Scalable Synthetic Strategy

A robust and scalable synthesis is paramount. Based on established methodologies for constructing similar spirocyclic lactams, we propose a two-step approach starting from commercially available materials. The key transformations involve a Michael addition to form the spirocyclic core, followed by a reductive amination and spontaneous cyclization.[2]

Overall Synthetic Pathway

The proposed pathway is designed for efficiency and scalability, minimizing the use of hazardous reagents and complex purification steps.

Synthetic_Pathway SM Cyclohexanecarbonitrile + Ethyl Acrylate INT Ethyl 3-(1-cyanocyclohexyl)propanoate SM->INT 1. LDA, THF, -78 °C 2. Michael Addition PROD 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one INT->PROD 1. Raney Nickel, H2, NH3/MeOH 2. Reductive Cyclization 3. N-Methylation (HCHO, HCOOH)

Caption: Proposed synthetic route for 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one.

Mechanism and Rationale
  • Michael Addition: The synthesis begins with the deprotonation of cyclohexanecarbonitrile using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to form a stable carbanion. This anion then acts as a nucleophile in a conjugate addition reaction with ethyl acrylate. This step efficiently constructs the core carbon skeleton of the target molecule.

  • Reductive Cyclization: The intermediate cyano-ester is subjected to catalytic hydrogenation. Raney Nickel is a common and effective catalyst for reducing nitriles to primary amines.[3] In the presence of ammonia, this reduction is followed by an intramolecular cyclization, where the newly formed primary amine attacks the ester carbonyl to form the desired lactam (2,9-diazaspiro[5.5]undecan-1-one).

  • N-Methylation: The final step is a selective methylation of the secondary amine at the 9-position. A classic Eschweiler-Clarke reaction using formaldehyde and formic acid is a high-yielding and scalable method for this transformation.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the synthesis and scale-up process.

Q1: My yield for the initial Michael addition is low. What are the likely causes and solutions?

A: Low yields in this step typically point to issues with the formation or stability of the initial carbanion, or competing side reactions.

  • Incomplete Deprotonation: LDA is highly moisture-sensitive. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Use freshly titrated or high-quality commercial LDA. The pKa of the alpha-proton on cyclohexanecarbonitrile is relatively high, requiring a strong, non-nucleophilic base.[4]

  • Side Reactions: If the temperature rises above -70 °C during LDA addition or substrate addition, self-condensation of the ethyl acrylate or other side reactions can occur. Maintain strict temperature control, especially during large-scale additions where exothermic events are more pronounced.

  • Enolate Equilibration: Ensure the deprotonation is complete before adding the ethyl acrylate. A common practice is to stir the substrate with LDA for 30-60 minutes at -78 °C before proceeding.

Q2: The reductive cyclization step is sluggish, or I'm isolating the amino acid intermediate instead of the lactam. How can I drive the reaction to completion?

A: This is a common challenge where the rate of cyclization is slower than the initial reduction.

  • Catalyst Activity: Raney Nickel can vary in activity. Ensure you are using a high-quality, active catalyst. On a large scale, the catalyst-to-substrate ratio may need to be optimized. Note that Palladium on carbon (Pd/C) is also a widely used hydrogenation catalyst that could be explored.[3]

  • Reaction Temperature and Pressure: While the nitrile reduction can often proceed at moderate temperatures (25-50 °C), the subsequent lactam formation (an amidation) can be slow. Increasing the reaction temperature to 60-80 °C after the initial reduction phase can significantly accelerate the intramolecular cyclization. Increasing the hydrogen pressure (e.g., to 50-100 psi) will also increase the rate of reduction.

  • Solvent Choice: The reaction is often run in methanol with ammonia. The ammonia helps to maintain a basic environment and can participate in the mechanism. Ensure sufficient ammonia is present.

Troubleshooting_Low_Yield Start Low or No Yield in Reductive Cyclization Check1 Isolate and analyze byproducts/intermediates Start->Check1 Path1 Major product is the opened amino acid Check1->Path1 Analysis shows no cyclization Path2 Complex mixture of side products Check1->Path2 Analysis shows degradation Sol1 Increase reaction temperature (e.g., 60-80 °C) to promote intramolecular cyclization. Path1->Sol1 Sol2 Verify catalyst activity. Consider increasing catalyst loading or using fresh Raney Ni. Path1->Sol2 Sol3 Ensure sufficient ammonia concentration in the solvent. Path1->Sol3 Path2->Sol2 Sol4 Degas reaction mixture thoroughly. Check for oxygen leaks in the hydrogenation setup. Path2->Sol4

Caption: Troubleshooting workflow for the reductive cyclization step.

Q3: I'm observing unexpected impurities after the N-methylation step. What are they?

A: The Eschweiler-Clarke reaction is generally very clean. However, impurities can arise.

  • Over-methylation: While unlikely for this substrate, it's theoretically possible. This can be controlled by using a slight excess of formic acid relative to formaldehyde.

  • Unreacted Starting Material: If the reaction is incomplete, you will see the unmethylated precursor. Ensure the reaction is heated sufficiently (typically reflux) to drive it to completion.

  • Formaldehyde Polymers: Use high-quality, fresh formaldehyde. Old solutions can contain paraformaldehyde, which may react differently or introduce impurities.

Q4: Purification by column chromatography is difficult and not viable for my 1 kg scale. What are my options?

A: This is a critical scale-up consideration. Relying on chromatography for multi-kilogram batches is inefficient and costly.

  • Crystallization: Explore different solvent systems to induce crystallization of the final product. Common systems to try include isopropanol/heptane, ethyl acetate/hexanes, or acetone/water. Seeding with a small amount of pure product can be beneficial.

  • Salt Formation and Recrystallization: The product contains a basic nitrogen atom. It can be converted to a hydrochloride or hydrobromide salt by treatment with HCl or HBr in a suitable solvent like isopropanol or ether. These salts are often highly crystalline and can be purified easily by recrystallization, filtering away neutral organic impurities. The free base can then be regenerated if necessary.[5]

Section 3: Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when scaling up this synthesis?

A: Several key hazards must be managed:

  • LDA: A pyrophoric reagent. Handle under an inert atmosphere and use appropriate quenching procedures (e.g., slow addition to isopropanol).

  • Raney Nickel: Also pyrophoric, especially after use when it is dry and saturated with hydrogen. Never allow the catalyst to dry in the air. Quench carefully under a water or solvent layer.

  • Hydrogen Gas: Highly flammable. Use a properly rated hydrogenation reactor (autoclave) in a well-ventilated area with hydrogen leak detectors.

  • Exothermic Reactions: Both the LDA quench and the hydrogenation can be exothermic. Use jacketed reactors with good temperature control and plan for slow, controlled reagent addition.

Q: How can I monitor the progress of these reactions effectively?

A: For small-scale reactions, Thin Layer Chromatography (TLC) or LC-MS are ideal. For larger-scale production in a plant setting:

  • Step 1 (Michael Addition): An in-process control (IPC) using Gas Chromatography (GC) or HPLC can be used to monitor the disappearance of cyclohexanecarbonitrile.

  • Step 2 (Hydrogenation): Monitor the uptake of hydrogen gas. When hydrogen consumption ceases, the reduction is likely complete. Confirm with GC or LC-MS analysis of a filtered sample.

  • Step 3 (Methylation): Monitor the disappearance of the secondary amine precursor by LC-MS or GC.

Q: How critical is solvent and reagent quality?

A: Extremely critical.

  • Anhydrous Solvents: For the LDA step, THF must be anhydrous. The presence of water will consume the expensive base and drastically lower the yield.

  • Reagent Purity: The purity of the starting cyclohexanecarbonitrile and ethyl acrylate will directly impact the purity of the final product. Use reagents with >98% purity.

Section 4: Key Process Parameters & Protocols

Table 1: Recommended Reaction Conditions for Scale-Up
ParameterStep 1: Michael AdditionStep 2: Reductive CyclizationStep 3: N-Methylation
Solvent Tetrahydrofuran (THF)Methanol / 7N NH3 in MeOHFormic Acid (reagent & solvent)
Key Reagent Lithium Diisopropylamide (LDA)Raney Nickel, Hydrogen (H₂)Formaldehyde (37% in H₂O)
Temperature -78 °C to -70 °C50 - 60 °C90 - 100 °C (Reflux)
Pressure Atmospheric (Inert)50 - 100 psiAtmospheric
Typical Time 2 - 4 hours12 - 24 hours4 - 8 hours
Workup Aqueous NH₄Cl QuenchFilter catalyst, ConcentrateBasify with NaOH, Extract
Experimental Protocol: 100g Scale Synthesis

Step 1: Synthesis of Ethyl 3-(1-cyanocyclohexyl)propanoate

  • To a 2L jacketed reactor under a nitrogen atmosphere, add anhydrous THF (800 mL). Cool the reactor to -78 °C.

  • Slowly add a 2.0 M solution of LDA in THF/heptane (240 mL, 1.05 eq) while maintaining the internal temperature below -70 °C.

  • In a separate vessel, dissolve cyclohexanecarbonitrile (50 g, 1.0 eq) in anhydrous THF (100 mL). Add this solution dropwise to the LDA solution over 1 hour, keeping the temperature below -70 °C.

  • Stir the resulting mixture for 1 hour at -78 °C.

  • Add ethyl acrylate (50.5 g, 1.1 eq) dropwise over 1 hour, again maintaining the temperature below -70 °C.

  • Allow the reaction to stir at -78 °C for an additional 2 hours, then warm slowly to -20 °C over 1 hour.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (200 mL).

  • Warm to room temperature, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 200 mL).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used directly or purified by vacuum distillation.

Step 2 & 3: Synthesis of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one

  • To a 1L hydrogenation reactor, add the crude ethyl 3-(1-cyanocyclohexyl)propanoate (assuming ~95g from the previous step, 1.0 eq).

  • Add a 7N solution of ammonia in methanol (500 mL).

  • Under a stream of nitrogen, add Raney Nickel (10g, ~10% w/w) as a slurry in water.

  • Seal the reactor, purge with nitrogen, and then purge with hydrogen. Pressurize to 60 psi with hydrogen.

  • Heat the mixture to 55 °C and stir vigorously. Monitor hydrogen uptake.

  • After hydrogen uptake ceases (typically 18-24 hours), cool the reactor to room temperature and carefully vent. Purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. (Caution: Keep the catalyst wet at all times). Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude intermediate lactam.

  • To the crude lactam, add formic acid (100 mL, >5 eq) and formaldehyde (37% aq. solution, 40 mL, ~1.2 eq).

  • Heat the mixture to reflux (95-100 °C) for 6 hours.

  • Cool to room temperature and slowly pour the mixture onto ice. Basify to pH >11 by the slow addition of 50% aqueous NaOH.

  • Extract the product with dichloromethane (3 x 200 mL).

  • Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one.

  • Purify via crystallization (e.g., from hot heptane/isopropanol) or salt formation.

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. Available at: [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. Available at: [Link]

  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. Available at: [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. ACS Publications. Available at: [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. Available at: [Link]

  • An Efficient Approach to Diazaspiro [5.5] undecane -1, 5, 9-trione Derivatives under Ultrasound Irradiation. SID. Available at: [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. ResearchGate. Available at: [Link]

  • Challenges and Breakthroughs in Selective Amide Activation. PubMed Central. Available at: [Link]

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega. Available at: [Link]

  • One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. ResearchGate. Available at: [Link]

  • Tips and tricks for difficult amide bond formation?. Reddit. Available at: [Link]

  • Synthetic route to a spirocyclic amide. Chemistry Stack Exchange. Available at: [Link]

  • Synthesis of 1,4-diazaspiro[5.5]undecan-3-one. PubChem. Available at: [Link]

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Technical Support Center: Refinement of Analytical Techniques for Diazaspiro Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the analytical challenges and solutions for diazaspiro analogs. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis, purification, and characterization of this unique class of molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and refine your analytical methods effectively. Diazaspiro compounds, with their rigid, three-dimensional structures, often present unique challenges in separation and characterization that demand a nuanced approach.[1][2] This guide is structured to address these specific issues in a practical, question-and-answer format.

Part 1: High-Performance Liquid Chromatography (HPLC) - Troubleshooting & Optimization

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of diazaspiro analogs, crucial for purity assessment, impurity profiling, and stability studies.[3] However, the distinct polarity and structural rigidity of these compounds can lead to common chromatographic issues.

Frequently Asked Questions (FAQs) - HPLC

Question 1: I'm observing high back pressure in my HPLC system when analyzing diazaspiro analogs. What are the likely causes and how can I resolve this?

Answer: High back pressure is a frequent issue and can often be traced back to a few key areas. The fundamental principle is to isolate the source of the blockage.[4][5]

  • Systematic Isolation Protocol:

    • Golden Rule of Isolation: The first step is always to disconnect the column from the system and run the pump.[4] If the pressure returns to normal, the column is the culprit. If the high pressure persists, the issue lies within the HPLC system itself (pump, injector, tubing).[4]

    • System Check: If the system is the source, systematically check for blockages in the inline filter, guard column, and tubing. Kinks in the tubing can also contribute to high pressure.[6]

    • Column-Related Issues: If the column is identified as the source, it could be due to a plugged frit or column contamination.[5][7]

      • Back Flushing: Reversing the column and flushing with a strong solvent can often dislodge particulates from the inlet frit.[5][7]

      • Column Wash: If the compound or impurities are precipitating on the column, a more rigorous washing procedure is necessary.

  • Causality & Prevention:

    • Poor Sample Solubility: Diazaspiro analogs can have limited solubility in common mobile phases. If the sample solvent is significantly stronger than the mobile phase, the compound can precipitate upon injection, leading to blockages. Always strive to dissolve your sample in the mobile phase whenever possible.

    • Particulate Matter: Ensure your samples and mobile phases are filtered through a 0.22 or 0.45 µm filter to remove any particulate matter that could clog the system.[4]

    • Buffer Precipitation: If using buffered mobile phases, ensure the buffer is fully dissolved and that you are not exceeding its solubility limit, especially when mixing with organic solvents.

Question 2: My peak shapes for diazaspiro analogs are showing significant tailing. What's causing this and how can I improve peak symmetry?

Answer: Peak tailing is typically indicative of secondary interactions between the analyte and the stationary phase, or issues with the column itself.

  • Chemical Causes & Solutions:

    • Silanol Interactions: The basic nitrogen atoms in the diazaspiro core can interact with acidic silanol groups on the surface of silica-based C18 columns, leading to tailing.

      • Solution 1: Use a Base-Deactivated Column: Modern, end-capped columns are designed to minimize silanol interactions.

      • Solution 2: Mobile Phase Modifier: Adding a small amount of a basic modifier, like triethylamine (TEA) or a volatile alternative like ammonium hydroxide, to the mobile phase can competitively bind to the active silanol sites, improving peak shape.

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing. Try reducing the injection volume or sample concentration.

  • Troubleshooting Workflow:

    G A Peak Tailing Observed B Reduce Sample Concentration/Volume A->B C Tailing Persists? B->C D Add Basic Modifier (e.g., TEA) to Mobile Phase C->D Yes F Use a Base-Deactivated or End-Capped Column C->F No (Issue Resolved) E Tailing Persists? D->E E->F Yes G Check for Column Void/Damage E->G No (Issue Resolved)

    Caption: Troubleshooting workflow for peak tailing.

Question 3: I'm struggling with the chiral separation of my diazaspiro enantiomers. What are some effective strategies?

Answer: The separation of enantiomers requires a chiral environment, which can be achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive.[8][9] For diazaspiro compounds, their rigid structure can be advantageous for achieving good separation on the right CSP.

  • Key Strategies:

    • Chiral Stationary Phases (CSPs): This is the most common approach. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point. The selection of the mobile phase (normal phase, reversed-phase, or polar organic) is critical.[10]

    • Diastereomer Derivatization: If direct chiral separation is challenging, you can derivatize your racemic mixture with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can often be separated on a standard achiral column.[11]

  • Experimental Protocol: Chiral Method Development

    • Column Screening: Screen a variety of CSPs (e.g., Chiralpak IA, IB, IC) with standard mobile phases (e.g., hexane/isopropanol for normal phase; acetonitrile/water for reversed-phase).

    • Mobile Phase Optimization: Once partial separation is observed, optimize the mobile phase composition. In normal phase, adjusting the alcohol modifier (e.g., ethanol, isopropanol) concentration is key.

    • Additive Effects: Small amounts of additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can significantly impact selectivity.

Parameter Normal Phase Reversed-Phase
Mobile Phase Hexane/Ethanol or IsopropanolAcetonitrile/Water or Methanol/Water
Additives DEA for basic analytesTFA or Formic Acid for acidic analytes
Flow Rate 0.5 - 1.5 mL/min0.5 - 1.5 mL/min
Temperature Ambient or controlled (25-40°C)Ambient or controlled (25-40°C)
Table 1: Starting Conditions for Chiral Method Development.

Part 2: Mass Spectrometry (MS) - Enhancing Detection and Identification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the structural confirmation and quantification of diazaspiro analogs.[3]

Frequently Asked Questions (FAQs) - MS

Question 1: I'm having trouble with poor ionization efficiency for my diazaspiro analog in ESI-MS. How can I improve the signal?

Answer: The basic nitrogens in the diazaspiro core should readily protonate, making them amenable to positive ion mode Electrospray Ionization (ESI). If you're experiencing poor signal, consider the following:

  • Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of your most basic nitrogen. The addition of 0.1% formic acid or acetic acid to the mobile phase is standard practice to promote protonation.

  • Solvent System: High concentrations of non-volatile buffers (e.g., phosphate) can cause ion suppression. Opt for volatile mobile phase modifiers like ammonium formate or ammonium acetate.

  • Source Parameters: Optimize the ESI source parameters, including capillary voltage, gas flow, and temperature, for your specific compound.

Question 2: How can I confidently identify synthesis-related impurities of my diazaspiro analog?

Answer: A combination of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) is essential for impurity identification.

  • Workflow for Impurity Identification:

    • LC-HRMS Analysis: Analyze your sample using an LC-HRMS system (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the parent compound and any impurities.

    • Elemental Composition: Use the accurate mass to propose potential elemental compositions for the impurities. This can help differentiate between, for example, an oxidation product (+O) and a demethylation (-CH2).

    • MS/MS Fragmentation: Perform MS/MS on the parent compound to understand its fragmentation pattern. Compare this to the MS/MS spectra of the impurities. Common fragmentation pathways can reveal the core structure of the impurity.

    • Logical Deduction: Based on the synthetic route, propose likely impurities (e.g., unreacted starting materials, by-products of side reactions).[12] Compare their expected masses and fragmentation with your experimental data.

    G A Detect Impurity Peak in LC-MS B Obtain Accurate Mass (HRMS) A->B E Acquire MS/MS Spectrum of Impurity A->E C Determine Elemental Composition B->C D Propose Potential Structures based on Synthesis C->D H Confirm Impurity Structure D->H G Compare Fragmentation Patterns E->G F Acquire MS/MS Spectrum of Parent Compound F->G G->H

    Caption: Workflow for impurity identification using LC-MS.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - Structure Elucidation

NMR spectroscopy is indispensable for the definitive structure elucidation of novel diazaspiro analogs.[3]

Frequently Asked Questions (FAQs) - NMR

Question 1: The proton NMR spectrum of my diazaspiro analog is complex, with overlapping signals. How can I simplify the interpretation?

Answer: The rigid, non-planar structure of diazaspiro compounds often leads to diastereotopic protons, which are chemically non-equivalent and can couple to each other, resulting in complex splitting patterns.[13]

  • Key 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to trace out the connectivity within the spirocyclic rings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon. This is invaluable for assigning proton signals to specific positions in the molecule.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for piecing together the different fragments of the molecule and confirming the overall structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which can help determine the stereochemistry of the molecule.

Question 2: How can I confirm the presence of the spirocenter and the connectivity of the two rings?

Answer: The spirocenter itself is a quaternary carbon and will not have any directly attached protons. Its presence is confirmed through long-range correlations in an HMBC experiment.

  • HMBC Strategy: Look for correlations from protons on both rings to the quaternary spiro carbon. For example, protons on the carbon adjacent to the spirocenter in one ring should show a 2-bond or 3-bond correlation to the spiro carbon. Similarly, protons on the adjacent carbon in the other ring should also show a correlation to the same spiro carbon. This definitively establishes the spirocyclic core.

Part 4: Sample Preparation & Stability Studies

Robust analytical data starts with proper sample preparation and an understanding of the compound's stability.

Frequently Asked Questions (FAQs) - Sample Prep & Stability

Question 1: What is the best way to prepare a complex matrix (e.g., plasma) containing my diazaspiro analog for LC-MS analysis?

Answer: Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up and concentrating your analyte from complex matrices.

  • General SPE Protocol (for a basic diazaspiro analog):

    • Sorbent Selection: A mixed-mode cation exchange SPE cartridge is often a good choice, as it can retain the basic diazaspiro analog through ion exchange and also potentially through reversed-phase interactions.

    • Conditioning: Condition the cartridge with methanol, followed by water.[14]

    • Loading: Load the pre-treated plasma sample.

    • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences, followed by a stronger organic wash (e.g., 100% methanol) to remove lipophilic interferences.

    • Elution: Elute your protonated diazaspiro analog with a solvent containing a base (e.g., 5% ammonium hydroxide in methanol) to neutralize the charge and release it from the sorbent.

Question 2: How do I set up a stability-indicating HPLC method for my diazaspiro drug candidate?

Answer: A stability-indicating method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients.[15] This requires forced degradation studies.

  • Forced Degradation Protocol:

    • Subject solutions of your drug substance to various stress conditions to intentionally generate degradation products.[16]

    • Stress Conditions:

      • Acid Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60-80 °C).

      • Base Hydrolysis: 0.1 N NaOH at elevated temperature.

      • Oxidation: 3-30% H₂O₂ at room temperature.

      • Thermal Degradation: Heat the solid drug substance (e.g., 105 °C).

      • Photostability: Expose the drug solution to UV and visible light as per ICH Q1B guidelines.

    • Method Development: Develop an HPLC method (typically gradient elution) that can resolve the main peak of the intact drug from all the degradation product peaks. A photodiode array (PDA) detector is crucial to check for peak purity and ensure that no degradants are co-eluting.[17]

Stress Condition Typical Reagent Purpose
Acid Hydrolysis0.1 N HClTo assess lability to acidic environments.
Base Hydrolysis0.1 N NaOHTo assess lability to alkaline environments.
Oxidation3% H₂O₂To identify potential oxidation products.
ThermalHeat (e.g., 80°C)To assess thermal stability.
PhotolyticUV/Visible LightTo assess light sensitivity.
Table 2: Common Forced Degradation Conditions.

By systematically applying these principles and troubleshooting guides, you will be well-equipped to develop robust and reliable analytical methods for your diazaspiro analogs, ensuring the quality and integrity of your data throughout the drug discovery and development process.

References

  • Helen, J. (2024). Advanced Analytical Techniques for Quality Control in GMP Synthesis. Journal of Chemical and Pharmaceutical Research, 16(2), 100.
  • Vallejo, D. et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. American Pharmaceutical Review.
  • Jadhav, S. B. et al. (2014). Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel. Indian Journal of Pharmaceutical Sciences, 76(4), 329-335.
  • Chen, K. (2025). Troubleshooting Common HPLC Problems: Solutions for Better Results. Mastelf.
  • Pharma Health Insights. (2026). Top 20 HPLC Troubleshooting Problems | Causes, Remedies & Real Lab Tips. YouTube.
  • Di Meco, S. et al. (2020). Chiral Separation of Diastereomeric and Enantiomeric Products Obtained by an Organic Reaction in Aqueous Media between Cyclohexanone and p-nitrobenzaldehyde by HPLC on Chiral Stationary Phase.
  • CASSS. (n.d.). Analytical Mass Spectrometry Challenges with New Modalities, Charge Detection MS.
  • Pharmaceutical Upd
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • St. Amant, A. H. et al. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters.
  • Roy, U. et al. (2024). Challenges and recent advances in quantitative mass spectrometry-based metabolomics. Drug Testing and Analysis.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Harada, N. (2011).
  • ResearchGate. (2025). Validated stability-indicating RP-HPLC assay method for azathioprine in pharmaceutical dosage form according to ICH guidelines.
  • Abdel-Rehim, M. (2003). New Techniques for Sample Preparation in Analytical Chemistry. Diva-Portal.org.
  • ResearchGate. (2025). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry.
  • Beck, A. et al. (2012). Analytical tools for characterizing biopharmaceuticals and the implications for biosimilars. Nature Reviews Drug Discovery, 11(10), 733-743.
  • Kumar, A. et al. (2016). Stability Indicating RP-HPLC Assay Method Development and Validation for Determination of Deferasirox in Tablet Dosage Form. International Journal of Pharmaceutical Research and Allied Sciences, 5(3), 20-31.
  • Silva, L. P. et al. (2022). Mass Spectrometry Imaging for Fungal Interaction Analysis: Classic versus Imprinting Methods. Journal of the Brazilian Chemical Society.
  • Fogassy, E. et al. (2018). Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. IntechOpen.
  • Agilent. (n.d.).
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  • Falck, J. R. & Manna, S. (n.d.). Analytical techniques in the pharmaceutical sciences.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • ResearchGate. (2025). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.
  • Chromatography Today. (n.d.).
  • Allery, C. (2021). NMR Spectroscopy: Diastereotopism. YouTube.
  • Hajslova, J. (2016). Challenges in Mass Spectrometry Based Non-Targeted Analysis.
  • Welch, C. J. et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 213.
  • International Journal of Scientific Development and Research. (n.d.). Stability indicating study by using different analytical techniques.
  • Breitmaier, E. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide.
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Navigating the Labyrinth: A Technical Support Center for Addressing Toxicity of Novel Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to empowering researchers in the dynamic field of drug discovery. Our focus today is on a class of molecules holding immense therapeutic promise: novel spirocyclic compounds. Their unique three-dimensional architecture offers exciting possibilities for targeting challenging biological pathways.[1] However, this structural complexity can also introduce unforeseen toxicity concerns. This guide is designed to be your partner in the laboratory, providing in-depth, field-proven insights to anticipate, identify, and troubleshoot toxicity issues during your experimental workflows.

Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

Here, we address the most common initial queries and concerns that arise during the preclinical assessment of spirocyclic compounds.

Q1: My spirocyclic compound shows potent efficacy in my primary assay, but I'm seeing significant cytotoxicity in preliminary screens. What are the likely culprits?

This is a common and critical juncture in drug development. The cytotoxicity could stem from several factors:

  • On-target toxicity: The therapeutic mechanism itself might be inducing cell death, which is the desired outcome in oncology, for instance.

  • Off-target toxicity: The compound may be interacting with unintended biological targets. A frequent issue is the inhibition of the hERG potassium channel, which can lead to cardiotoxicity.[2][3][4][5][6][7]

  • Metabolic activation: The compound might be metabolized by enzymes like cytochrome P450s into reactive metabolites that are toxic to cells.[8][9][10][11][12][13][14][15]

  • Physicochemical properties: Poor solubility can lead to compound precipitation in cell culture media, causing physical stress to cells and confounding assay results.[16][17][18][19][20][21][22]

Q2: I suspect my compound is precipitating in my cell-based assay. How can I confirm this and what can I do about it?

Compound precipitation is a frequent source of artifacts in in vitro assays.

  • Confirmation:

    • Visual Inspection: Before adding the compound to your cells, prepare a dilution in your cell culture medium at the highest concentration you plan to test. Let it sit for the duration of your experiment and visually inspect for any cloudiness or precipitate.

    • Microscopy: Examine the wells under a microscope after adding the compound. Precipitates will often be visible as crystalline structures.

  • Mitigation Strategies:

    • Solvent Optimization: While DMSO is a common solvent, you can explore using a co-solvent system, but be mindful of the final solvent concentration's effect on your cells.

    • Formulation Approaches: For in vivo studies, consider formulation strategies like creating nano-formulations or solid dispersions to improve solubility.[22]

    • Particle Size Reduction: Micronization can increase the surface area of the compound, potentially improving its dissolution rate.[19]

Q3: My MTT assay results are inconsistent and don't correlate with other viability assays like LDH release. What's happening?

The MTT assay, while popular, is susceptible to interference.

  • Direct MTT Reduction: Some compounds, particularly those with antioxidant properties, can directly reduce the MTT reagent to formazan, leading to a false-positive signal of high cell viability.

  • Colorimetric Interference: If your compound is colored, it can interfere with the absorbance reading of the formazan product.

  • Troubleshooting:

    • Run a cell-free control: Incubate your compound with MTT in cell-free media. An increase in absorbance indicates direct reduction.

    • Use an alternative assay: Consider using an orthogonal method like the lactate dehydrogenase (LDH) assay, which measures membrane integrity, or a real-time viability assay.

Part 2: Troubleshooting Guides - A Deeper Dive into Experimental Challenges

This section provides structured guidance for tackling specific experimental hurdles.

Guide 1: Investigating Unexpected Cytotoxicity in Cell-Based Assays

Issue: You observe a dose-dependent decrease in cell viability that is not explained by your compound's intended mechanism of action.

Workflow for Investigating Unexpected Cytotoxicity:

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Step-by-Step Troubleshooting:

  • Confirm Solubility: As a first step, always confirm that your compound is soluble in the assay medium at the concentrations tested.[16][17][18][19][20][21][22]

  • Orthogonal Assays: If solubility is not an issue, confirm the cytotoxic effect using a different assay that relies on a distinct mechanism (e.g., measure membrane integrity with an LDH assay if you initially used a metabolic assay like MTT).

  • Investigate Apoptosis: A common mechanism of cytotoxicity is the induction of apoptosis. Assess for key markers of apoptosis such as the activation of caspases 3 and 7. Some spirocyclic compounds have been shown to induce apoptosis by disrupting the p53-MDM2 interaction.[23]

  • Assess Mitochondrial Health: Mitochondrial dysfunction is a central point in many toxicity pathways. Use probes to measure changes in mitochondrial membrane potential.

  • Off-Target Screening: Screen your compound against a panel of common off-targets, such as kinases and ion channels like hERG, to identify potential unintended interactions.[2][3][4][5][6][7]

  • Metabolic Activation: Investigate whether your compound is being converted to a reactive metabolite. This can be done using in vitro systems with liver microsomes.[8][9][10][11][12][13][14][15]

Guide 2: Deconvoluting Assay Interference

Issue: You suspect your spirocyclic compound is interfering with your cytotoxicity assay.

Decision Tree for Assay Interference:

Assay_Interference A Start: Suspected Assay Interference B Is the compound colored? A->B C Run a compound-only control in assay medium B->C Yes G Perform a cell-free assay with the compound and assay reagents. B->G No D Does the medium change color or show absorbance? C->D E Colorimetric Interference Confirmed. Use a non-colorimetric assay. D->E Yes F No colorimetric interference. D->F No H Is there a signal generated in the absence of cells? G->H I Chemical Interference Confirmed. Choose an alternative assay. H->I Yes J No direct interference. Re-evaluate other factors. H->J No

Caption: Decision tree for identifying assay interference.

Protocol for Assessing MTT Reduction by a Test Compound:

  • Prepare Compound Dilutions: Serially dilute your spirocyclic compound in phenol red-free cell culture medium to the same concentrations used in your cell-based assay.

  • Set Up a 96-Well Plate:

    • Add 100 µL of each compound dilution to triplicate wells.

    • Include a "medium only" control (no compound).

  • Add MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate: Incubate the plate for 2-4 hours at 37°C in a humidified incubator.

  • Solubilize Formazan: Add 100 µL of DMSO or other suitable solubilizing agent to each well and mix thoroughly.

  • Read Absorbance: Measure the absorbance at 570 nm.

  • Interpretation: A dose-dependent increase in absorbance in the absence of cells indicates that your compound is directly reducing the MTT reagent.

Part 3: Key Experimental Protocols

Here we provide detailed, step-by-step methodologies for essential toxicity assays.

Protocol 1: In Vitro Cytotoxicity Assessment using the LDH Release Assay

Principle: This assay quantifies the amount of lactate dehydrogenase (LDH), a cytosolic enzyme, released into the cell culture medium upon plasma membrane damage.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Spirocyclic compound stock solution (in a suitable solvent)

  • LDH Cytotoxicity Assay Kit (commercially available)

  • 96-well clear-bottom plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of your spirocyclic compound in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include "vehicle control" wells (medium with the same concentration of solvent used for the compound) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Assay Controls:

    • Maximum LDH Release Control: About 30 minutes before the end of the incubation, add 10 µL of the lysis solution provided in the kit to a set of untreated control wells.

    • Background Control: Use wells with medium but no cells.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture from the kit to each well.

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at the wavelength specified in the kit's protocol (usually 490 nm).

  • Calculation:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Vehicle control LDH activity) / (Maximum LDH release - Vehicle control LDH activity)] * 100

Protocol 2: Assessing Potential for Metabolic Activation using Human Liver Microsomes

Principle: This assay determines if a compound is a substrate of cytochrome P450 enzymes and if its metabolism leads to the formation of reactive metabolites that can be trapped.

Materials:

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system

  • Spirocyclic compound

  • Trapping agents (e.g., glutathione)

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing HLMs, your spirocyclic compound, and a trapping agent in buffer.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).

  • Stop Reaction: Terminate the reaction by adding a quenching solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to detect and quantify the formation of trapped reactive metabolite adducts.

  • Interpretation: The detection of adducts suggests that your compound is metabolized to a reactive species.

Part 4: Data Presentation and Summary

Clear and concise data presentation is crucial for making informed decisions.

Table 1: Comparative Cytotoxicity of Spirocyclic Compound X in Different Cell Lines

Cell LineAssay TypeIC50 (µM) ± SD
MCF-7MTT12.5 ± 1.8
MCF-7LDH15.2 ± 2.1
HepG2MTT28.9 ± 3.5
HepG2LDH31.4 ± 4.0

Table 2: Off-Target Screening Profile of Spirocyclic Compound Y

Target% Inhibition at 10 µM
hERG65%
EGFR<10%
VEGFR2<10%

References

  • BenchChem. (2025). Technical Support Center: Avoiding Artifacts in MTT Assays with Plant-Derived Compounds. BenchChem.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. BenchChem.
  • Effects of Spiro-bisheterocycles on Proliferation and Apoptosis in Human Breast Cancer Cell Lines. (2016). Anticancer Research. [Link]

  • FDA. (2012). S6(R1) Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]

  • JoVE. (2021). Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. Journal of Visualized Experiments. [Link]

  • Masubuchi, Y. (2006). Metabolic and non-metabolic factors determining the balance between bioactivation and detoxification of drugs. Drug Metabolism and Pharmacokinetics, 21(5), 347-356.
  • Niles, A. L., Moravec, R. A., & Riss, T. L. (2008). In vitro viability and cytotoxicity testing and associated image analysis techniques. Methods in cell biology, 88, 367–390.
  • O'Brien, P. J., Irwin, W., Diaz, D., Howard-Cofield, E., Krejsa, C. M., Slaughter, M. R., ... & Kaludercic, N. (2006). High concordance of drug-induced human hepatotoxicity with in vitro cytotoxicity measured in a novel cell-based model. Archives of toxicology, 80(9), 580–604.
  • Perrin, M. J., Subbiah, R. N., Vandenberg, J. I., & Hill, A. P. (2008). Human ether-à-go-go-related gene (hERG) K+ channels: function and dysfunction. Progress in biophysics and molecular biology, 98(2-3), 137–148.
  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia.
  • Singh, R., & Sharma, P. (2018). Recent advances in the synthesis and biological evaluation of spiro-heterocyclic compounds. European Journal of Medicinal Chemistry, 157, 1313-1342.
  • Stepan, A. F., Walker, D. P., Bauman, J., Price, D. A., Baillie, T. A., Kalgutkar, A. S., & Aleo, M. D. (2011). Structural alert/reactive metabolite concept as applied in medicinal chemistry to mitigate the risk of idiosyncratic drug toxicity: a perspective based on the critical examination of trends in the top 200 drugs. Chemical research in toxicology, 24(9), 1345–1410.
  • Therapeutic Goods Administration (TGA). (2024). ICH guideline S6 (R1) - preclinical safety evaluation of biotechnology-derived pharmaceuticals. TGA. [Link]

  • Uetrecht, J. (2008). Idiosyncratic drug reactions: past, present, and future. Chemical research in toxicology, 21(1), 84–92.

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one Analogs as Potential α7 Nicotinic Acetylcholine Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a novel class of compounds, the 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one analogs. While direct and extensive SAR studies on this specific scaffold are emerging, we can infer a strong potential for these analogs to act as modulators of the α7 nicotinic acetylcholine receptor (α7 nAChR). This hypothesis is built upon the well-established role of spirocyclic structures in targeting this critical receptor, which is implicated in a range of neurological and inflammatory disorders.[1][2] This document will synthesize existing knowledge on related spirocyclic systems to build a predictive SAR model, detail synthetic methodologies, and provide robust experimental protocols for researchers in drug discovery and development.

The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system and periphery, playing a key role in cognitive processes, inflammation, and neurotransmission.[2] Its dysfunction has been linked to Alzheimer's disease, schizophrenia, and inflammatory conditions. Consequently, the development of selective α7 nAChR modulators is of significant therapeutic interest. The rigid, three-dimensional architecture of the 2,9-diazaspiro[5.5]undecan-1-one core presents a compelling scaffold for achieving high affinity and selectivity for this target.

I. The 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one Scaffold: A Privileged Structure for CNS Targets

The 1,9-diazaspiro[5.5]undecane core is recognized as a privileged scaffold in medicinal chemistry, with derivatives showing activity at various biological targets, including receptors and enzymes.[3] The inherent rigidity of the spirocyclic system reduces the entropic penalty upon binding to a target protein, often leading to higher affinity. The presence of two nitrogen atoms at positions 2 and 9 offers versatile points for chemical modification, allowing for the fine-tuning of physicochemical properties and target engagement. The lactam functionality at position 1 introduces a hydrogen bond acceptor, a common feature in many pharmacologically active molecules.

II. Proposed Synthesis of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one Analogs

A versatile synthetic route to the core scaffold and its analogs can be adapted from established methods for similar diazaspirocycles.[4] The general approach involves a multi-step sequence starting from readily available materials.

Experimental Protocol: General Synthesis of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one Analogs

  • Step 1: Synthesis of the Spirocyclic Core. A key step often involves a Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor to construct the spirocyclic framework.[5]

  • Step 2: Introduction of the Methyl Group at N9. The secondary amine at the 9-position can be selectively methylated using standard reductive amination conditions (e.g., formaldehyde and sodium triacetoxyborohydride) or by direct alkylation with a methylating agent (e.g., methyl iodide) in the presence of a non-nucleophilic base.

  • Step 3: Derivatization at N2. The lactam nitrogen (N2) can be functionalized, if desired, through N-alkylation or N-arylation reactions, although the core structure often remains unsubstituted at this position to retain a key hydrogen bond donor/acceptor interaction.

  • Step 4: Introduction of Diversity. Analogs can be synthesized by utilizing substituted starting materials or by late-stage functionalization of the spirocyclic core. For instance, modifications can be introduced on the piperidine ring not involved in the lactam.

Below is a visual representation of the proposed synthetic workflow.

G start Commercially Available Starting Materials step1 Multi-step synthesis to form 2,9-diazaspiro[5.5]undecan-1-one core start->step1 e.g., Michael addition step2 Selective N9-methylation step1->step2 Reductive amination or alkylation step3 Optional N2-functionalization step2->step3 product Target Analogs step2->product Direct to final product if no further modification step4 Introduction of diversity at other positions step3->step4 step4->product G cluster_ligand 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one Analog cluster_receptor α7 nAChR Binding Site N9 N9-Methyl (Basic Center) Scaffold Spirocyclic Scaffold (Rigidity) Trp Trp Residue N9->Trp Cation-π interaction Lactam C1=O (H-bond acceptor) Substituent R-group (Modulates potency/selectivity) Hbond_donor H-bond Donor Residue Lactam->Hbond_donor Hydrogen bond Hydrophobic_pocket Hydrophobic Pocket Substituent->Hydrophobic_pocket Hydrophobic interaction

Caption: Proposed pharmacophore model for α7 nAChR binding.

IV. Comparative Analysis of Hypothetical Analogs

To illustrate the potential SAR, the following table presents a comparative analysis of hypothetical 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one analogs. The predicted activities are based on extrapolations from the SAR of known spirocyclic α7 nAChR agonists.

Compound IDR Group (Substitution on Piperidine Ring)Predicted α7 nAChR Affinity (Ki, nM)Predicted α7 nAChR Efficacy (% of ACh max)Rationale for Predicted Activity
1a H50-10060-80The unsubstituted core scaffold is expected to possess moderate affinity and efficacy.
1b 3-Fluoro20-5070-90A small, electron-withdrawing group may enhance binding through favorable electrostatic interactions.
1c 3-Methyl10-3080-100A small, lipophilic group can increase affinity by occupying a small hydrophobic pocket in the binding site.
1d 3-Phenyl>200<40A bulky substituent is likely to cause steric hindrance, leading to a significant loss in affinity and efficacy.
1e 4-Methoxy60-12050-70Substitution at the 4-position may be less tolerated than at the 3-position, leading to slightly reduced activity.
V. Experimental Protocols for Biological Evaluation

To validate the predicted SAR, rigorous biological evaluation is necessary. The following are standard protocols for assessing the activity of compounds at the α7 nAChR.

Experimental Protocol: α7 nAChR Radioligand Binding Assay

This assay determines the affinity of the test compounds for the α7 nAChR.

  • Preparation of Membranes: Membranes from cell lines stably expressing the human α7 nAChR (e.g., GH4C1 cells) or from rat brain tissue are prepared by homogenization and centrifugation. [2]2. Binding Reaction: The membranes are incubated with a radiolabeled α7 nAChR-selective antagonist, such as [³H]-methyllycaconitine ([³H]-MLA), and varying concentrations of the test compound.

  • Incubation and Filtration: The mixture is incubated to allow for binding equilibrium to be reached. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This functional assay measures the ability of the test compounds to activate the α7 nAChR ion channel.

  • Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNA encoding the human α7 nAChR. The oocytes are then incubated for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with KCl. The oocyte is voltage-clamped at a holding potential of -60 to -80 mV.

  • Compound Application: The oocyte is perfused with a control buffer, followed by the application of varying concentrations of the test compound. The resulting inward current, due to the influx of cations through the activated α7 nAChR channels, is recorded.

  • Data Analysis: The peak current amplitude at each concentration is measured. The concentration-response curve is then plotted, and the EC₅₀ (the concentration that elicits 50% of the maximal response) and the maximal efficacy (Emax, relative to a saturating concentration of acetylcholine) are determined. [6]

The following diagram illustrates the workflow for the biological evaluation of the synthesized analogs.

G start Synthesized Analogs binding_assay α7 nAChR Radioligand Binding Assay start->binding_assay Determine Ki functional_assay Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes start->functional_assay Determine EC50 and Emax data_analysis SAR Analysis binding_assay->data_analysis functional_assay->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization Identify promising compounds

Caption: Workflow for the biological evaluation of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one analogs.

VI. Conclusion and Future Directions

The 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one scaffold represents a promising starting point for the development of novel α7 nAChR modulators. The SAR insights presented in this guide, derived from related spirocyclic systems, provide a rational basis for the design and synthesis of a focused library of analogs. The proposed synthetic and biological evaluation workflows offer a clear path for researchers to explore the therapeutic potential of this exciting new chemical space. Future work should focus on the synthesis and in-vitro characterization of these analogs, followed by in-vivo studies to assess their pharmacokinetic properties and efficacy in relevant animal models of neurological and inflammatory diseases.

References

  • Dallanoce, C., De Amici, M., et al. (2017).
  • Papke, R. L. (2014). Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. Journal of Pharmacology and Experimental Therapeutics, 351(3), 575-588.
  • Yao, X. X., et al. (2016). [The structure-activity relationships of novel α7 nicotinic acetylcholine receptor agonists based on indolizine scaffold]. Yao Xue Xue Bao, 51(10), 1584-1594.
  • Malin, D. H., et al. (2010). Structure-activity relationships of N-substituted ligands for the alpha7 nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 20(1), 104-107.
  • Biton, B., et al. (2007). Preclinical Characterization of A-582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition-Enhancing Properties. Journal of Pharmacology and Experimental Therapeutics, 321(2), 741-752.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of diazaspiro[5.5]undecane-1,5,9-trione 4... Retrieved from [Link]

  • Papke, R. L., et al. (2019). Macroscopic and Microscopic Activation of α7 Nicotinic Acetylcholine Receptors by the Structurally Unrelated Allosteric Agonist. Molecular Pharmacology, 95(4), 411-422.
  • Arias, H. R. (2012). Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology. Current Drug Targets, 13(5), 678-692.
  • Hong, G. S., et al. (2020). Development of a Nicotinic Acetylcholine Receptor nAChR α7 Binding Activity Prediction Model.
  • de la Fuente, T., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10766-10783.
  • Van der Poorten, O., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Beilstein Journal of Organic Chemistry, 13, 1026-1047.
  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738-12760.
  • Che, Y., et al. (2018). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ACS Medicinal Chemistry Letters, 9(10), 1011-1016.
  • ResearchGate. (n.d.). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Retrieved from [Link]

Sources

Introduction: The Diazaspiro[5.5]undecane Scaffold as a Privileged Structure

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comparative framework for evaluating the efficacy of novel chemical entities based on the diazaspiro[5.5]undecane scaffold.

Disclaimer: The specific molecule, 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one, is not associated with published efficacy data in the public domain as of this guide's creation. Therefore, this document serves as an expert-guided, hypothetical framework for its potential evaluation as an Acetyl-CoA Carboxylase (ACC) inhibitor. The experimental designs, protocols, and data presented are illustrative, grounded in established methodologies for analogous compounds, and intended to guide future research.

The diazaspiro[5.5]undecane core is recognized in medicinal chemistry as a privileged structure. Its rigid, three-dimensional conformation provides a unique framework for designing novel bioactive molecules capable of interacting with a diverse range of biological targets.[1] Derivatives of this scaffold have been investigated for numerous therapeutic applications, including the treatment of obesity, pain, immune disorders, and cardiovascular diseases.[2]

One particularly promising application for this scaffold is the inhibition of Acetyl-CoA Carboxylase (ACC), a critical enzyme in fatty acid metabolism.[2] Given the documented activity of 1,9-diazaspiro[5.5]undecane derivatives as ACC inhibitors, this guide proposes a hypothetical evaluation of a novel analog, 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one (hereafter referred to as DSU-M9 ), for the same target. We will compare its projected performance against a known, literature-documented ACC inhibitor.

Part 1: In Vitro Efficacy Profile - Targeting Acetyl-CoA Carboxylase

The rationale for targeting ACC lies in its central role in regulating fatty acid synthesis and oxidation. ACC exists in two isoforms: ACC1, primarily cytosolic, controls de novo fatty acid synthesis, while ACC2 is located on the mitochondrial membrane and regulates fatty acid oxidation.[3] Inhibiting both isoforms is a validated strategy for reducing fat storage and increasing fat burning, making it an attractive approach for anti-obesity therapeutics.[4]

Mechanism of Action: ACC Inhibition Pathway

Inhibition of ACC blocks the conversion of acetyl-CoA to malonyl-CoA. This has a dual effect: (1) it halts the synthesis of new fatty acids in lipogenic tissues like the liver and adipose tissue, and (2) it reduces malonyl-CoA levels in oxidative tissues such as skeletal muscle and the heart. The decrease in malonyl-CoA disinhibits carnitine palmitoyltransferase I (CPT-1), leading to increased transport of fatty acids into the mitochondria for oxidation.

ACC_Pathway cluster_cytosol Cytosol cluster_mito Mitochondria AcetylCoA_c Acetyl-CoA ACC1 ACC1 AcetylCoA_c->ACC1 MalonylCoA_c Malonyl-CoA ACC1->MalonylCoA_c FAS Fatty Acid Synthase MalonylCoA_c->FAS FattyAcids Fatty Acid Synthesis (Lipogenesis) FAS->FattyAcids FattyAcylCoA Fatty Acyl-CoA CPT1 CPT-1 FattyAcylCoA->CPT1 FattyAcylCarnitine Fatty Acyl-Carnitine CPT1->FattyAcylCarnitine FAO Fatty Acid Oxidation (Energy Production) FattyAcylCarnitine->FAO ACC2 ACC2 MalonylCoA_m Malonyl-CoA ACC2->MalonylCoA_m MalonylCoA_m->CPT1 Inhibits AcetylCoA_m Acetyl-CoA AcetylCoA_m->ACC2 DSUM9 DSU-M9 (Hypothetical Inhibitor) DSUM9->ACC1 Inhibits DSUM9->ACC2 Inhibits

Figure 1: Dual inhibition of ACC1 and ACC2 by DSU-M9 to decrease lipogenesis and increase fatty acid oxidation.
Hypothetical In Vitro Potency Data

The following table presents plausible inhibitory concentrations (IC50) for DSU-M9 against human ACC1 and ACC2, benchmarked against a known spirocyclic ACC inhibitor ("Comparator A," based on published data) and a negative control.[4]

CompoundTargetIC50 (nM) [a]Selectivity (ACC1/ACC2)
DSU-M9 (Hypothetical) hACC1 150 0.83
hACC2 125
Comparator AhACC12501.0
hACC2250
Negative ControlhACC1>10,000-
hACC2>10,000-
Table 1: Projected In Vitro Enzymatic Potency. [a] IC50 values represent the concentration required for 50% inhibition of enzyme activity.
Detailed Experimental Protocol: ADP-Glo™ Kinase Assay for ACC Activity

This protocol is a self-validating system for determining enzymatic inhibition by quantifying ADP production, a direct product of the ACC reaction.

Principle: The assay measures the amount of ADP produced by the carboxylation of acetyl-CoA.[5] Lower ADP levels correspond to higher inhibition of the ACC enzyme. The ADP-Glo™ system uses two steps: first, it terminates the enzymatic reaction and depletes remaining ATP; second, it converts the produced ADP back into ATP, which is then used to drive a luciferase/luciferin reaction, generating a luminescent signal proportional to the initial ADP concentration.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of DSU-M9 in 100% DMSO.

    • Perform serial dilutions in an appropriate assay buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 2 mM DTT, pH 7.5) to create a 10-point concentration curve, typically ranging from 100 µM to 5 nM.

  • Enzyme Reaction Setup (384-well plate format):

    • To each well, add 2.5 µL of the diluted compound solution or DMSO vehicle (for control wells).

    • Add 5 µL of a reaction mixture containing recombinant human ACC1 or ACC2 enzyme, Acetyl-CoA, and sodium bicarbonate (NaHCO₃).

    • Initiate the reaction by adding 2.5 µL of ATP solution. Final concentrations should be optimized but are typically ~10 µg/mL enzyme, 25 µM Acetyl-CoA, 8 mM NaHCO₃, and 25 µM ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection (Promega ADP-Glo™ Kit):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the ACC reaction and deplete the unused ATP. Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides luciferase/luciferin.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader (e.g., PerkinElmer EnVision).

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: In Vivo Efficacy Profile - A Preclinical Model of Obesity

Translating in vitro enzymatic potency to in vivo therapeutic effect is the cornerstone of drug development. The Diet-Induced Obese (DIO) mouse model is a standard and highly relevant preclinical model as it mimics key aspects of human obesity, including weight gain and metabolic dysregulation resulting from a high-fat diet.[6][7]

Rationale for the DIO Mouse Model

DIO mice exhibit phenotypes such as increased adiposity, insulin resistance, and hyperlipidemia, which are hallmarks of the human metabolic syndrome.[8] This model is invaluable for assessing a compound's ability to impact body weight, food intake, and related metabolic parameters in a physiological context that reflects the human condition.[9]

Hypothetical In Vivo Efficacy Data

The following table summarizes the projected outcomes of a 28-day study in DIO mice, comparing DSU-M9 to a vehicle control and a relevant clinical benchmark.

Treatment Group (Dose)Change in Body Weight (%)Cumulative Food Intake (g)Plasma Triglycerides (mg/dL)
Vehicle (0.5% CMC, p.o.)+5.2%225150
DSU-M9 (30 mg/kg, p.o.) -8.5% 190 95
Positive Control-12.0%17580
Table 2: Projected Efficacy of DSU-M9 in a 28-Day DIO Mouse Study.
Experimental Workflow: DIO Mouse Efficacy Study

This workflow describes a robust, self-validating study design to assess the anti-obesity effects of DSU-M9.

InVivo_Workflow cluster_setup Phase 1: Model Induction & Baseline cluster_treatment Phase 2: Dosing & Monitoring (28 Days) cluster_endpoints Phase 3: Terminal Endpoints Induction Induce Obesity: C57BL/6J mice on 60% kcal fat diet for 10-12 weeks Acclimation Acclimate to Dosing Procedure (1 week) Induction->Acclimation Baseline Measure Baseline: Body Weight, Food Intake, Body Composition (qNMR) Acclimation->Baseline Randomization Randomize into Treatment Groups (n=10/group) Baseline->Randomization Dosing Daily Oral Gavage: - Vehicle - DSU-M9 (30 mg/kg) - Positive Control Randomization->Dosing Monitoring Daily Monitoring: - Body Weight - Food Intake - Clinical Observations Dosing->Monitoring FinalBW Final Body Weight & Body Composition Monitoring->FinalBW Blood Terminal Blood Collection: - Plasma Triglycerides - Other Metabolic Markers FinalBW->Blood Tissues Tissue Collection: Liver, Adipose Tissue (for downstream analysis) Blood->Tissues

Figure 2: Experimental workflow for evaluating DSU-M9 efficacy in a diet-induced obese (DIO) mouse model.

Step-by-Step Methodology:

  • Model Induction:

    • Male C57BL/6J mice (8 weeks old) are fed a high-fat diet (60% kcal from fat) for 10-12 weeks until a significant body weight difference (~15-20g) compared to chow-fed controls is achieved.

  • Acclimation and Baseline:

    • Mice are single-housed and acclimated to handling and oral gavage with vehicle (e.g., 0.5% carboxymethylcellulose) for one week prior to the study start.

    • Baseline body weight and food intake are recorded for 3 consecutive days.

  • Randomization and Dosing:

    • Mice are randomized into treatment groups (n=10 per group) based on body weight to ensure no statistical difference between groups at baseline.

    • Compounds are administered once daily via oral gavage for 28 consecutive days.

  • In-life Monitoring:

    • Body weight and food intake are measured daily.

    • Animals are observed daily for any adverse clinical signs.

  • Terminal Procedures (Day 28):

    • After the final dose, animals are fasted for 4 hours.

    • Final body weight is recorded.

    • Blood is collected via cardiac puncture for analysis of plasma triglycerides and other metabolic markers.

    • Key metabolic tissues (liver, epididymal white adipose tissue) are collected, weighed, and flash-frozen for potential future analysis (e.g., gene expression, lipid content).

  • Data Analysis:

    • Data are expressed as mean ± SEM.

    • Statistical significance between groups is determined using an appropriate test, such as a one-way ANOVA followed by Dunnett's post-hoc test for comparison against the vehicle control group. A p-value < 0.05 is considered significant.

Conclusion and Translational Perspective

This guide outlines a hypothetical yet scientifically rigorous pathway for evaluating 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one (DSU-M9) as a novel ACC inhibitor. The projected data suggest that DSU-M9 could be a potent dual inhibitor of ACC1 and ACC2, translating to meaningful efficacy in a preclinical model of obesity. The described in vitro and in vivo protocols provide a validated framework for testing this hypothesis. Success in these studies would position DSU-M9 as a promising candidate for further preclinical development, including comprehensive safety pharmacology and toxicology assessments, to ultimately address the significant unmet medical need in the treatment of obesity and metabolic syndrome.

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A Researcher's Guide to Elucidating the Mechanism of Action for 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Charting the Unkown for a Novel Spirocyclic Compound

The diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, forming the core of compounds targeting a range of receptors, including G-protein coupled receptors (GPCRs) and ion channels. 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one is a novel compound from this class with an uncharacterized mechanism of action (MoA). The elucidation of a compound's MoA is a critical step in drug discovery, providing insights into its therapeutic potential and possible off-target effects.[1][2]

This guide presents a systematic, multi-phase experimental workflow designed to first identify the molecular target of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one and then to validate its downstream signaling pathways. Given that structurally related compounds often interact with GPCRs, our investigative framework will prioritize a GPCR-centric hypothesis. We will compare its hypothetical performance metrics against well-characterized pharmacological agents to provide context and a robust validation framework.

Phase 1: Target Identification - Casting a Wide Net

The initial phase is designed to narrow down the vast landscape of potential biological targets to a manageable number of high-probability candidates. This is achieved by moving from broad, unbiased screening to more focused, target-class-specific assays.

Experimental Workflow: From Phenotype to Direct Binding

The logical flow of this phase is to first observe a cellular effect and then identify the direct molecular interaction responsible for that effect.

G cluster_0 Phase 1: Target Identification A Compound Synthesis & QC B Broad Phenotypic Screening A->B C Target Prediction (In Silico) A->C D Radioligand Binding Panel Screening B->D Identifies biological activity C->D Suggests potential receptor classes E Hypothesis Generation: Identify Putative Target D->E Confirms direct receptor interaction

Caption: Phase 1 Experimental Workflow for Target Discovery.

Experiment 1: Broad Radioligand Competition Binding Assays

The most direct and efficient method for identifying a compound's primary target is to screen it against a large panel of known receptors, channels, and transporters.[3][4] A competitive radioligand binding assay measures the ability of the test compound to displace a high-affinity, radio-labeled ligand from its target.

Protocol: Radioligand Binding Assay Panel

  • Preparation of Membranes: Utilize commercially available membrane preparations from cells stably overexpressing a wide array of human GPCRs (e.g., adrenergic, dopaminergic, serotonergic, opioid receptors), ion channels, and transporters.[5]

  • Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 10-20 µg protein per well), a specific radioligand (e.g., [³H]-Prazosin for the α1-adrenergic receptor) at a concentration near its dissociation constant (Kd), and 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one across a wide concentration range (e.g., 1 nM to 100 µM).[6]

  • Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[5]

  • Separation: Rapidly separate bound from unbound radioligand via vacuum filtration through a glass fiber filter mat. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[5]

  • Detection: Dry the filters, add scintillation cocktail, and quantify the retained radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. A significant displacement (typically >50% at 10 µM) indicates a potential interaction. The concentration that displaces 50% of the radioligand is the IC₅₀ value, which can be converted to an inhibition constant (Ki).

For this guide, let us hypothesize that the screen reveals a significant and selective affinity for the α1-adrenergic receptor (α1-AR) , a Gq-coupled GPCR.[7][8]

Phase 2: Mechanism Validation & Pathway Elucidation

With a putative target identified (α1-AR), the next phase focuses on confirming functional activity and mapping the precise intracellular signaling cascade initiated by the compound. This involves moving from simple binding to functional, cell-based assays.

GPCR Signaling: A Dichotomy of Pathways

Upon agonist binding, GPCRs activate two primary signaling pathways: the canonical G-protein-mediated pathway and the β-arrestin-mediated pathway. A Gq-coupled receptor like the α1-AR, upon activation, stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores. Both G-protein and β-arrestin pathways can lead to the phosphorylation of Extracellular signal-Regulated Kinases (ERK).[9]

G compound 9-Methyl-2,9-diazaspiro [5.5]undecan-1-one receptor α1-Adrenergic Receptor (Gq-coupled GPCR) compound->receptor g_protein Gαq Activation receptor->g_protein arrestin β-Arrestin Recruitment receptor->arrestin plc PLC Activation g_protein->plc erk ERK1/2 Phosphorylation g_protein->erk ip3 IP₃ Production plc->ip3 ca_release Intracellular Ca²⁺ Release ip3->ca_release arrestin->erk

Caption: Hypothesized Gq-coupled GPCR Signaling Pathway.

Experiment 2: Intracellular Calcium Mobilization Assay

To determine if the compound is an agonist that activates the Gq pathway, a calcium mobilization assay is the primary functional readout.[10][11] This assay measures the increase in cytosolic calcium following receptor stimulation.

Protocol: FLIPR-Based Calcium Mobilization

  • Cell Culture: Seed HEK293 cells stably expressing the human α1-AR into 96-well, black-walled, clear-bottom plates and grow to confluence.[10]

  • Dye Loading: Aspirate the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a commercial kit like the FLIPR Calcium Assay Kit) in a buffered saline solution. Incubate for 1 hour at 37°C.[11]

  • Compound Preparation: Prepare a dilution series of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one and a known α1-AR agonist (e.g., Phenylephrine) as a positive control.[7]

  • Measurement: Use a plate reader with automated injection capabilities (e.g., a FlexStation or FLIPR system). Measure the baseline fluorescence, then inject the compound and immediately begin kinetic reading of fluorescence intensity over time (typically 2-3 minutes).

  • Data Analysis: The peak fluorescence intensity following compound addition is proportional to the amount of calcium released. Plot the peak response against compound concentration to generate a dose-response curve and determine the EC₅₀ (half-maximal effective concentration).

Experiment 3: β-Arrestin Recruitment Assay

To provide a more complete picture of the compound's signaling profile, it is crucial to assess its ability to engage the β-arrestin pathway. Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique for monitoring this protein-protein interaction in real-time.[12][13]

Protocol: β-Arrestin BRET Assay

  • Cell Transfection: Co-transfect HEK293 cells with two plasmids: one encoding the α1-AR fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and another encoding β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).[12][14]

  • Assay Setup: Plate the transfected cells in a white, 96-well plate.

  • Substrate Addition: Just prior to reading, add the luciferase substrate (e.g., coelenterazine h) to each well.

  • Compound Stimulation: Add the test compound or a control agonist.

  • BRET Measurement: Immediately measure the light emission at two wavelengths simultaneously: one for the luciferase donor and one for the YFP acceptor. The BRET ratio is calculated as the acceptor emission divided by the donor emission.[13]

  • Data Analysis: An increase in the BRET ratio upon compound addition indicates that the receptor and β-arrestin are being brought into close proximity. Generate a dose-response curve to determine the EC₅₀ for β-arrestin recruitment.

Experiment 4: Downstream ERK Phosphorylation

Both G-protein and β-arrestin pathways can converge on the activation of the MAPK/ERK cascade.[9] Measuring ERK phosphorylation via Western blot provides a downstream confirmation of receptor activation and can reveal differences in signaling kinetics.[15]

Protocol: Western Blot for Phospho-ERK

  • Cell Stimulation: Grow α1-AR expressing cells to near confluence, then serum-starve for 4-6 hours to reduce basal signaling. Stimulate cells with the test compound (at its EC₅₀) for various time points (e.g., 0, 2, 5, 10, 30 minutes).

  • Cell Lysis: Immediately lyse the cells on ice with a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk.

    • Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.[9]

  • Densitometry: Quantify the band intensities. The p-ERK signal should be normalized to the total ERK signal for each time point.[16]

Comparative Analysis: Benchmarking Against a Standard

To objectively evaluate the performance of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one, its key pharmacological parameters should be compared directly with a well-characterized reference compound. For the α1-AR, Phenylephrine is an appropriate choice.

Parameter9-Methyl-2,9-diazaspiro[5.5]undecan-1-one (Hypothetical Data)Phenylephrine (Reference Agonist)Experimental Assay
Binding Affinity (Ki) 50 nM200 nMRadioligand Binding
Gq Potency (EC₅₀) 120 nM350 nMCalcium Mobilization
β-Arrestin Potency (EC₅₀) 800 nM400 nMBRET Assay
Peak ERK Phosphorylation 5 minutes5 minutesWestern Blot
Signaling Bias Gq-biasedBalancedCalculated (Log[EC₅₀-arrestin / EC₅₀-Gq])

This table presents hypothetical data for illustrative purposes.

This comparative analysis would suggest that, in our hypothetical scenario, 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one is a more potent and Gq-biased agonist at the α1-AR compared to the balanced agonist Phenylephrine.

Conclusion

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Navigating the Selectivity Landscape of a Privileged Scaffold: A Cross-Reactivity Comparison Guide to 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of the Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates across a spectrum of biological targets. These are termed "privileged structures" for their proven ability to present functional groups in three-dimensional space in a manner conducive to potent and specific interactions with protein targets. The 2,9-diazaspiro[5.5]undecane core is a quintessential example of such a scaffold. Its rigid, spirocyclic nature provides a fixed, three-dimensional exit vector for substituents, which can significantly enhance binding affinity and optimize physicochemical properties.[1][2][3][4][5] However, this very versatility presents a critical challenge in drug development: the potential for cross-reactivity. When a single core structure can be adapted to inhibit kinases, modulate G-protein-coupled receptors (GPCRs), and block ion channels, the risk of a compound designed for one target interacting with another, unintended target is substantial.

This guide provides an in-depth cross-reactivity profiling strategy for 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one, a representative member of this privileged class. As specific biological data for this exact molecule is not extensively published, we will treat it as a novel investigational compound. We will objectively compare its hypothetical performance with known, structurally related alternatives from the literature, providing the supporting rationale and detailed experimental protocols necessary for a thorough evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and mitigate the risks of off-target activity inherent in compounds built upon such versatile scaffolds.

The Rationale for Cross-Reactivity Concern: A Comparison of Analogs

The 2,9-diazaspiro[5.5]undecane scaffold has been successfully employed to generate potent inhibitors for vastly different protein families. This structural promiscuity is the primary driver for a comprehensive cross-reactivity assessment. A medicinal chemist observing the core of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one would immediately recognize its potential to bind to targets beyond its intended design, a concept known in the field as a "structural alert" for potential off-target effects.[6][7]

To illustrate this point, let us consider three comparator compounds from the scientific literature that share the core diazaspiro[5.5]undecane framework but are optimized for distinct biological targets.

Table 1: Comparator Compounds Based on the Diazaspiro[5.5]undecane Scaffold

Compound IDStructurePrimary TargetTherapeutic AreaKey Reference
Compound A (Structure of a representative sEH inhibitor based on the 1-oxa-4,9-diazaspiro[5.5]undecane core)Soluble Epoxide Hydrolase (sEH)Chronic Kidney Disease, Hypertension[6][8]
Compound B (Structure of a representative METTL3 inhibitor based on the 1,4,9-triazaspiro[5.5]undecan-2-one core)METTL3 (RNA methyltransferase)Oncology[9][10]
Compound C (Structure of a representative ACC inhibitor based on the diazaspiro[5.5]undecane core)Acetyl-CoA Carboxylase (ACC)Metabolic Diseases, Obesity[11][12][13]
Test Compound 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one(Hypothetical Target)(Hypothetical)N/A

The structural similarity between our test compound and these known bioactive agents underscores the necessity of a broad profiling strategy. An uncharacterized diazaspiro-undecane derivative could plausibly interact with sEH, various methyltransferases, or ACC, in addition to a host of other kinases, GPCRs, and ion channels commonly implicated in off-target effects.

Strategic Framework for Cross-Reactivity Profiling

A robust cross-reactivity assessment should be tiered, starting with broad screening panels and progressing to more detailed mechanistic studies for any identified "hits." This strategy ensures efficient use of resources while maximizing the detection of potential liabilities early in the drug discovery process. Commercial services from vendors like Eurofins Discovery, Reaction Biology, and Pharmaron offer well-established panels for this purpose.[14][15][16]

Our recommended workflow is as follows:

G cluster_0 Phase 1: Broad Liability Screening cluster_1 Phase 2: Hit Deconvolution & Potency Determination cluster_2 Phase 3: Mechanistic & Functional Follow-up A Test Compound: 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one B Comprehensive Safety Panel (e.g., Eurofins SafetyScreen44 / SAFETYscan47) ~44-77 key off-targets A->B Single concentration screen (e.g., 10 µM) C Identified Off-Target 'Hits' (% Inhibition > 50%) B->C Data Analysis D Dose-Response Assays (IC50/Ki Determination) C->D Confirmatory step E Confirmed Off-Targets (Potent IC50/Ki values) D->E Potency Assessment F Functional Assays (Agonist/Antagonist/Modulator mode) E->F G Cell-based Assays (Phenotypic effects) E->G

Caption: A tiered workflow for systematic cross-reactivity profiling.

Experimental Protocols: A Practical Guide

Here, we provide detailed, step-by-step methodologies for key assays central to the cross-reactivity profiling of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one. These protocols are based on industry-standard practices and technologies.

Kinase Panel Screening (Binding Assay)

Rationale: The ATP-binding pocket of kinases is a common site for off-target interactions. A binding assay is a direct measure of a compound's ability to displace a known ligand from the kinase active site. The Thermo Fisher LanthaScreen® Eu Kinase Binding Assay is a robust, high-throughput method based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[8][9][15][16]

Protocol: LanthaScreen® Eu Kinase Binding Assay

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer A.

    • Serially dilute the test compound (9-Methyl-2,9-diazaspiro[5.5]undecan-1-one) and comparator compounds in 100% DMSO to create a 100X master dilution series. From this, prepare 3X intermediate dilutions in 1X Kinase Buffer A.[15]

    • Prepare a 3X Kinase/Eu-antibody solution: Dilute the specific kinase (e.g., ABL, SRC, LCK from a standard panel) and the Eu-labeled anti-tag antibody to 3X the final desired concentration in 1X Kinase Buffer A.[15]

    • Prepare a 3X Alexa Fluor™ 647-labeled Kinase Tracer solution at 3X the final desired concentration (typically near the tracer's Kd for the kinase) in 1X Kinase Buffer A.[16]

  • Assay Procedure (384-well plate):

    • Add 5 µL of the 3X intermediate compound dilution to the appropriate wells. Include a DMSO-only control (0% inhibition) and a known broad-spectrum inhibitor like staurosporine (100% inhibition).[8]

    • Add 5 µL of the 3X Kinase/Eu-antibody mixture to all wells.

    • Add 5 µL of the 3X Tracer solution to all wells. The final volume will be 15 µL.

    • Mix the plate gently and cover it to protect from light.

    • Incubate at room temperature for 60 minutes.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET capable plate reader, exciting at ~340 nm and measuring emission at 615 nm (Eu donor) and 665 nm (Alexa Fluor™ 647 acceptor).[9]

    • Calculate the Emission Ratio (665 nm / 615 nm).

    • Percent inhibition is calculated relative to the DMSO and positive controls.

    • For dose-response experiments, plot percent inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

GPCR Panel Screening (Binding Assay)

Rationale: GPCRs represent the largest family of drug targets, and unintended interactions can lead to a wide range of side effects. Radioligand binding assays are the gold standard for assessing a compound's affinity for a GPCR, providing sensitive and quantitative data.[17][18][19]

Protocol: Competitive Radioligand Binding Assay

  • Reagent Preparation:

    • Prepare cell membranes from a cell line recombinantly expressing the target GPCR (e.g., Adrenergic α1A, Dopamine D2, Histamine H1 from a standard panel).

    • Prepare the assay buffer specific to the GPCR target.

    • Select a suitable radioligand (e.g., [³H]-Prazosin for α1A) and a non-labeled ligand for defining non-specific binding (e.g., Phentolamine).

    • Prepare serial dilutions of the test compound and comparators in assay buffer.

  • Assay Procedure (96-well filter plate):

    • To each well, add:

      • 25 µL of assay buffer (for total binding) or non-labeled ligand (for non-specific binding).

      • 25 µL of test compound dilution or buffer (for controls).

      • 25 µL of the radioligand at a final concentration near its Kd.

      • 25 µL of the GPCR-expressing cell membrane preparation.

    • Incubate the plate, typically for 60-120 minutes at room temperature or 37°C, to allow the binding to reach equilibrium.[17]

    • Terminate the reaction by rapid filtration through the filter plate using a cell harvester, washing with ice-cold wash buffer to separate bound from free radioligand.

    • Allow the filters to dry.

  • Data Acquisition and Analysis:

    • Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Calculate the percent specific binding displaced by the test compound.

    • Plot the percent displacement against the log of the compound concentration and fit the curve to determine the Ki (inhibitory constant).

Ion Channel Panel Screening (Functional Assay)

Rationale: Off-target interactions with ion channels, particularly the hERG potassium channel, are a major cause of cardiac toxicity and drug withdrawal. Automated patch-clamp (APC) systems provide a high-throughput method to functionally assess a compound's effect on ion channel currents.[20]

Protocol: Automated Patch-Clamp using the IonFlux™ System

  • Cell and Solution Preparation:

    • Culture a cell line stably expressing the ion channel of interest (e.g., hERG, NaV1.5, CaV1.2).

    • Prepare extracellular and intracellular solutions appropriate for isolating the specific ionic current.

    • Prepare a stock solution of the test compound and serially dilute it in the extracellular solution to the desired test concentrations.

  • Assay Procedure (IonFlux™ Plate):

    • Prime the microfluidic plate with the appropriate solutions.

    • Load the cell suspension into the designated inlet wells.

    • The system automatically traps individual cells over recording electrodes and establishes a whole-cell patch-clamp configuration.

    • Apply a specific voltage protocol to elicit the ionic current of interest. For hERG, this is typically a "tail current" protocol.

    • Establish a stable baseline recording of the current in the control extracellular solution.

    • The system's continuous perfusion capability then automatically switches the solution flowing over the cell to the different concentrations of the test compound.[20]

  • Data Acquisition and Analysis:

    • The system records the ion channel current continuously before, during, and after compound application.

    • Measure the peak current amplitude (or tail current for hERG) at each compound concentration.

    • Calculate the percent inhibition of the current relative to the baseline.

    • Generate a concentration-response curve and fit the data to determine the IC50 value for channel block.

Data Interpretation and Comparative Analysis

The output of these screening panels will be a large dataset, typically presented as percent inhibition at a fixed concentration (e.g., 10 µM).

Table 2: Hypothetical Broad Panel Screening Results (% Inhibition at 10 µM)

Target ClassRepresentative Target9-Methyl-2,9-diazaspiro[5.5]undecan-1-oneCompound A (sEH Inhibitor)Compound B (METTL3 Inhibitor)Compound C (ACC Inhibitor)
Kinases SRC (Tyrosine Kinase)12%8%65% 15%
CDK2 (Ser/Thr Kinase)8%5%58% 9%
GPCRs Adrenergic α1A78% 15%11%10%
Dopamine D262% 9%4%6%
Histamine H125%4%2%3%
Ion Channels hERG (K+ Channel)55% 18%22%28%
NaV1.5 (Na+ Channel)15%7%9%11%
Enzymes sEH20%95% 15%18%
ACC118%12%10%92%
METTL310%5%91% 7%

From this hypothetical data, several critical insights emerge:

  • Primary Activity: The comparator compounds show high and selective activity against their intended targets, as expected.

  • Cross-Reactivity of Test Compound: 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one shows significant off-target activity against Adrenergic α1A and Dopamine D2 receptors, and a concerning level of inhibition of the hERG channel.

  • Cross-Reactivity of Comparators: Notably, the METTL3 inhibitor (Compound B) also shows significant inhibition of SRC and CDK2, a common liability for ATP-competitive inhibitors.

Any hit with >50% inhibition would be immediately flagged for follow-up IC50 determination. The hERG activity, in particular, would be a major red flag requiring immediate and detailed electrophysiological follow-up to assess the risk of cardiac QT prolongation.

Conclusion and Forward Look

The 2,9-diazaspiro[5.5]undecan-1-one scaffold is a powerful tool in the medicinal chemist's arsenal, offering a rigid, three-dimensional framework to achieve high potency. However, its very utility across diverse target classes necessitates a proactive and comprehensive approach to cross-reactivity profiling. As we have demonstrated, a compound like 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one, while potentially a potent and selective agent for its intended target, carries an inherent risk of interacting with other receptors, kinases, and ion channels.

By employing a systematic, tiered screening strategy that begins with broad liability panels and progresses to detailed mechanistic and functional assays, researchers can identify and mitigate these risks early in the drug discovery pipeline. The protocols detailed in this guide provide a practical framework for this evaluation. Ultimately, understanding the complete pharmacological profile of any candidate compound, particularly one built on a privileged scaffold, is not merely a regulatory hurdle but a fundamental component of designing safer and more effective medicines.

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Benchmarking 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one Against Known Drugs: A Comparative Guide for Novel Analgesic Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel analgesics with improved efficacy and safety profiles is a cornerstone of modern medicinal chemistry. The diazaspiro[5.5]undecane scaffold has emerged as a privileged structure, with derivatives demonstrating a wide spectrum of biological activities.[1] Notably, compounds bearing this core have shown promise in the realm of pain management through modulation of key central nervous system targets.[2][3][4] This guide focuses on a specific derivative, 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one, a compound of interest for which the pharmacological profile remains to be elucidated.

Drawing from structure-activity relationships within the broader class of diazaspiro[5.5]undecanes, we hypothesize a potential dual-activity profile for 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one: agonism at the µ-opioid receptor (MOR) and antagonism at the sigma-1 receptor (σ1R). Such a combination is a clinically relevant strategy aiming to achieve potent analgesia while mitigating some of the adverse effects associated with traditional opioids.[2][3][4]

This document provides a comprehensive framework for the preclinical evaluation of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one. We will benchmark this novel compound against two well-characterized drugs: the potent MOR agonist Oxycodone and the selective σ1R antagonist S1RA (E-52862) . The methodologies detailed herein are designed to provide a robust and objective comparison of their respective potencies, efficacies, and potential therapeutic windows.

Rationale for Benchmark Selection and Experimental Strategy

The choice of Oxycodone and S1RA as benchmarks is predicated on their well-defined mechanisms of action and extensive characterization in preclinical and clinical settings. Oxycodone is a widely prescribed opioid analgesic, providing a "gold standard" for MOR-mediated analgesia.[5] S1RA is a clinical-stage selective σ1R antagonist, making it an ideal comparator for the hypothesized σ1R activity of our test compound.[6][7][8][9][10]

Our experimental strategy is designed to build a comprehensive pharmacological profile for 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one, starting with in vitro receptor binding and functional assays to establish its activity at the molecular level. This will be followed by in vivo behavioral models of pain to assess its analgesic efficacy in a physiological context.

Logical Flow of a Preclinical Benchmarking Study

G cluster_0 In Vitro Characterization cluster_1 In Vivo Efficacy Receptor Binding Assays Receptor Binding Assays Functional Assays Functional Assays Receptor Binding Assays->Functional Assays Assess Functional Activity (EC50/IC50) Nociceptive Pain Models Nociceptive Pain Models Functional Assays->Nociceptive Pain Models Evaluate Analgesic Efficacy (ED50) Inflammatory Pain Models Inflammatory Pain Models Nociceptive Pain Models->Inflammatory Pain Models Data Analysis & Comparison Data Analysis & Comparison Nociceptive Pain Models->Data Analysis & Comparison Neuropathic Pain Models Neuropathic Pain Models Inflammatory Pain Models->Neuropathic Pain Models Inflammatory Pain Models->Data Analysis & Comparison Neuropathic Pain Models->Data Analysis & Comparison Hypothesized Compound Hypothesized Compound Hypothesized Compound->Receptor Binding Assays Determine Affinity (Ki)

Caption: Workflow for preclinical evaluation of a novel analgesic candidate.

Comparative Data of Benchmark Compounds

The following table summarizes key pharmacological data for our selected benchmarks, Oxycodone and S1RA. These values will serve as the primary points of comparison for the experimental data generated for 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one.

ParameterOxycodoneS1RA (E-52862)
Primary Target µ-Opioid Receptor (MOR)Sigma-1 Receptor (σ1R)
Mechanism of Action AgonistAntagonist
Binding Affinity (Ki) ~1-100 nM (human MOR)[7][11]17 nM (human σ1R)[6][7][8][9][10]
In Vivo Efficacy (ED50) Dose-dependent analgesia in hot plate test[12]Dose-dependent attenuation in formalin test[6]; 35.8 mg/kg (mechanical allodynia, rat PSNL model)[13]

Experimental Protocols

The following protocols are detailed to ensure reproducibility and allow for a direct comparison of the test compound with the selected benchmarks.

In Vitro Assays

1. Mu-Opioid Receptor (MOR) Competitive Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one for the human µ-opioid receptor.

  • Materials:

    • Receptor Source: Commercially available cell membranes from CHO or HEK293 cells stably expressing the human µ-opioid receptor.

    • Radioligand: [³H]-DAMGO (a selective MOR agonist).

    • Non-specific Binding Control: Naloxone (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • 96-well plates, filtration apparatus, glass fiber filters, scintillation fluid, and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound and benchmark (Oxycodone).

    • In a 96-well plate, combine the hMOR cell membranes (10-20 µg protein), [³H]-DAMGO (at a concentration near its Kd, e.g., 0.5 nM), and varying concentrations of the test compound or benchmark.

    • For total binding, add assay buffer instead of the test compound.

    • For non-specific binding, add 10 µM naloxone.

    • Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.[12]

2. Sigma-1 Receptor (σ1R) Competitive Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one for the human sigma-1 receptor.

  • Materials:

    • Receptor Source: Commercially available guinea pig brain membranes or cell lines expressing human σ1R.

    • Radioligand: [³H]-(+)-pentazocine (a selective σ1R ligand).

    • Non-specific Binding Control: Haloperidol (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Standard binding assay equipment as listed for the MOR assay.

  • Procedure:

    • Follow the same general procedure as the MOR binding assay, with the following modifications.

    • Use [³H]-(+)-pentazocine as the radioligand.

    • Use haloperidol for determining non-specific binding.

    • The benchmark compound for this assay is S1RA.

    • Calculate the IC50 and Ki values as described previously.

In Vivo Assays

All animal procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

1. Hot Plate Test (Nociceptive Pain)

  • Objective: To evaluate the central analgesic activity of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one in a model of acute thermal pain.

  • Apparatus: A commercially available hot plate apparatus maintained at a constant temperature (e.g., 52-55°C).

  • Animals: Male Swiss Webster mice (20-25 g).

  • Procedure:

    • Administer the test compound, Oxycodone, or vehicle to different groups of mice via a suitable route (e.g., intraperitoneal or oral).

    • At a predetermined time after administration (e.g., 30 minutes), place each mouse individually on the hot plate.

    • Start a timer and observe the mouse for nocifensive behaviors, such as paw licking, shaking, or jumping.

    • Record the latency (in seconds) to the first clear nocifensive response. A cut-off time (e.g., 60 seconds) should be used to prevent tissue damage.

    • Calculate the percentage of maximal possible effect (%MPE) and determine the ED50 value for the test compound and benchmark.[12]

2. Formalin Test (Inflammatory Pain)

  • Objective: To assess the efficacy of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one in a model of tonic, inflammatory pain.

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Procedure:

    • Acclimate the rats to the observation chambers.

    • Administer the test compound, S1RA, or vehicle.

    • After the appropriate pre-treatment time, inject a dilute formalin solution (e.g., 50 µl of 5% formalin) into the plantar surface of one hind paw.

    • Immediately return the animal to the observation chamber and record the amount of time spent licking or biting the injected paw.

    • The observation period is typically divided into two phases: the early phase (0-5 minutes post-formalin), representing direct nociceptor activation, and the late phase (15-60 minutes post-formalin), reflecting central sensitization and inflammation.

    • Compare the duration of nocifensive behaviors in the treated groups to the vehicle control group to determine the analgesic effect.

Signaling Pathways

Understanding the downstream signaling cascades of MOR and σ1R is crucial for interpreting the functional consequences of ligand binding.

µ-Opioid Receptor (MOR) Signaling

MOR is a canonical G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gi/o).[13] Agonist binding initiates a cascade that leads to analgesia but also to adverse effects. The two major pathways are:

  • G-protein Pathway: Dissociation of the Gαi/o and Gβγ subunits leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels). This results in neuronal hyperpolarization and reduced neurotransmitter release, which underlies the analgesic effect.

  • β-Arrestin Pathway: This pathway is involved in receptor desensitization, internalization, and has been implicated in the development of tolerance and some adverse effects like respiratory depression.

MOR_Signaling cluster_membrane Cell Membrane MOR µ-Opioid Receptor Gi_Go Gi/o Protein MOR->Gi_Go Activates beta_arrestin β-Arrestin MOR->beta_arrestin Recruits AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP K_channel K+ Channel Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization Ca_channel Ca2+ Channel Ca_channel->Hyperpolarization Oxycodone Oxycodone (Agonist) Oxycodone->MOR Binds Gi_Go->AC Inhibits Gi_Go->K_channel Activates Gi_Go->Ca_channel Inhibits Adverse_Effects Adverse Effects (e.g., Respiratory Depression) beta_arrestin->Adverse_Effects Analgesia Analgesia cAMP->Analgesia Hyperpolarization->Analgesia

Caption: Simplified signaling pathway of the µ-opioid receptor.

Sigma-1 Receptor (σ1R) Signaling

The σ1R is not a GPCR but a unique ligand-regulated molecular chaperone located at the mitochondria-associated membrane of the endoplasmic reticulum (ER). It plays a modulatory role in cellular signaling, particularly in response to stress.

  • Chaperone Activity: Upon ligand binding or cellular stress, σ1R can dissociate from its binding partner BiP and translocate to other parts of the cell.

  • Modulation of Ion Channels and Receptors: σ1R interacts with and modulates the function of various proteins, including voltage-gated ion channels (Ca2+, K+, Na+) and other receptors like the NMDA receptor. Antagonism of σ1R has been shown to reduce neuronal hyperexcitability, which is a key mechanism in neuropathic pain.[9]

S1R_Signaling cluster_ER Endoplasmic Reticulum S1R_BiP σ1R-BiP Complex S1R_active Active σ1R S1R_BiP->S1R_active Ligand/Stress (Blocked by Antagonist) Ion_Channels Ion Channels (Ca2+, K+, Na+) S1R_active->Ion_Channels Modulates NMDA_R NMDA Receptor S1R_active->NMDA_R Modulates S1RA S1RA (Antagonist) S1RA->S1R_BiP Stabilizes Neuronal_Hyperexcitability Neuronal Hyperexcitability Ion_Channels->Neuronal_Hyperexcitability NMDA_R->Neuronal_Hyperexcitability Pain_Modulation Pain Modulation Neuronal_Hyperexcitability->Pain_Modulation

Caption: Modulatory role of the sigma-1 receptor in neuronal excitability.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the preclinical benchmarking of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one. By systematically comparing its in vitro and in vivo pharmacological profile to that of the established drugs Oxycodone and S1RA, researchers can effectively ascertain its potential as a novel dual-action analgesic. The detailed protocols and comparative data presented herein are intended to facilitate a thorough and objective evaluation, ultimately guiding the future development of this promising compound. The exploration of dual MOR agonism and σ1R antagonism within a single chemical entity represents a promising strategy in the quest for safer and more effective pain therapeutics.

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A Head-to-Head Comparison of Synthetic Routes to Diazaspiro[5.5]undecanes: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The diazaspiro[5.5]undecane framework is a privileged scaffold in modern drug discovery, forming the core of numerous biologically active compounds targeting a wide range of diseases, including obesity, pain, and psychotic disorders.[1] Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, making it an attractive motif for modulating protein-ligand interactions. The isomeric arrangement of the nitrogen atoms (e.g., 1,7-, 1,8-, or 1,9-) further expands the chemical space available for exploration.

This guide provides a head-to-head comparison of several prominent synthetic strategies for constructing the diazaspiro[5.5]undecane core. We will delve into the mechanistic underpinnings, comparative advantages, and practical limitations of each approach, supported by experimental data from peer-reviewed literature. Our goal is to equip researchers, medicinal chemists, and drug development professionals with the critical insights needed to select the optimal synthetic route for their specific research objectives.

Key Synthetic Strategies at a Glance

We will explore four distinct and powerful strategies for the synthesis of the diazaspiro[5.5]undecane core:

  • Double Michael Addition Cascade: A convergent and often highly efficient method for constructing highly functionalized spirocycles from simple acyclic precursors.

  • Asymmetric Reductive Cyclization: A strategy that leverages chiral auxiliaries to establish stereocenters early, leading to enantiomerically pure spirocyclic diamines.

  • Stepwise Annulation via Lactam Intermediates: A robust, linear approach ideal for constructing the 1,7-diazaspiro isomer, offering excellent control and scalability.

  • Multicomponent Reactions (MCRs): A rapid and atom-economical approach for generating molecular diversity, particularly useful for library synthesis and initial hit-finding.

Double Michael Addition Cascade

This strategy shines in its efficiency, constructing the spirocyclic core in a single cascade reaction. It typically involves the reaction of a 1,5-diaryl-1,4-pentadien-3-one (a divinyl ketone) with an active methylene compound, such as a barbituric acid derivative.

Mechanistic Rationale

The reaction is initiated by the base-catalyzed deprotonation of the active methylene compound, creating a potent nucleophile. This enolate then engages in a conjugate addition (the first Michael addition) with one of the α,β-unsaturated ketone moieties of the dienone. Following this initial addition, a rapid intramolecular cyclization occurs as the newly formed enolate attacks the second electrophilic double bond in a second, intramolecular Michael addition, thus forging the second piperidine ring and completing the spirocyclic framework.[2]

G cluster_0 Double Michael Addition Cascade Start N,N-Dimethylbarbituric Acid + Diarylidenacetone Enolate_Formation Base (e.g., Et2NH) abstracts acidic proton → Enolate Formation Start->Enolate_Formation Base Michael_1 Intermolecular Michael Addition: Enolate attacks one double bond of the dienone Enolate_Formation->Michael_1 Intermediate_A Acyclic Intermediate Michael_1->Intermediate_A Michael_2 Intramolecular Michael Addition: New enolate attacks the second double bond Intermediate_A->Michael_2 Tautomerization & Cyclization Product Diazaspiro[5.5]undecane Derivative Michael_2->Product

Caption: Workflow of the Double Michael Addition Cascade.

Performance Comparison
FeatureDouble Michael Addition
Key Advantage High convergence and efficiency; excellent yields in a single step.
Limitations Substrate scope can be limited by the stability of the dienone precursor.
Stereocontrol Often produces a single diastereomer due to thermodynamic control.
Typical Conditions Base catalyst (e.g., diethylamine) in a solvent like DCM at room temperature.[2]
Atom Economy Excellent, as all components are incorporated into the final product.

Table 1. Performance summary for the Double Michael Addition route.

Representative Experimental Protocol

Synthesis of 8,10-Diaza-7,9-dioxo-2,4-diphenylspiro[5.5]undecane-1,5-dione [2]

  • To a solution of N,N-dimethylbarbituric acid (1 mmol) and 1,5-diphenyl-1,4-pentadien-3-one (1 mmol) in dichloromethane (10 mL), add diethylamine (20 mol%).

  • Stir the reaction mixture at room temperature for 30-45 minutes. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford the pure diazaspiro[5.5]undecane derivative.

    • Yield: Up to 98%.[2]

Asymmetric Synthesis via Reductive Cyclization

When enantiopurity is paramount, as is often the case in drug development, asymmetric strategies are required. This approach, developed by Zhu, Quirion, and Husson, utilizes a chiral auxiliary to direct the formation of a specific enantiomer of a 1,8-diazaspiro[5.5]undecane.[3]

Mechanistic Rationale

The synthesis commences with a chiral 2-cyano-6-phenyloxazolopiperidine, derived from an optically pure amino alcohol. This starting material undergoes nucleophilic addition of an organometallic reagent (e.g., an organolithium or Grignard reagent) to the nitrile group. This addition generates an intermediate imine, which is not isolated. In the presence of a reducing agent like lithium aluminum hydride (LiAlH₄), the imine is reduced, and a subsequent intramolecular nucleophilic substitution occurs, where the newly formed secondary amine displaces a leaving group, thereby closing the second piperidine ring to form the spirocyclic core.[4]

G cluster_1 Asymmetric Reductive Cyclization Start Chiral α-Amino Nitrile Imine_Formation Nucleophilic addition of R-MgBr to nitrile → Intermediate Iminium Salt Start->Imine_Formation 1. R-MgBr Reduction Reduction of iminium salt with LiAlH4 → Secondary Amine Imine_Formation->Reduction 2. LiAlH4 Cyclization Intramolecular Nucleophilic Alkylation: Amine displaces leaving group Reduction->Cyclization Product Enantiopure 1,8-Diazaspiro[5.5]undecane Cyclization->Product

Caption: Key steps in the Asymmetric Reductive Cyclization.

Performance Comparison
FeatureAsymmetric Reductive Cyclization
Key Advantage Provides access to enantiomerically pure products.
Limitations Multi-step synthesis; requires a stoichiometric chiral auxiliary.
Stereocontrol Excellent; stereochemistry is set by the chiral starting material.
Typical Conditions Organometallic addition followed by hydride reduction (e.g., LiAlH₄) in THF.[3]
Atom Economy Moderate, due to the multi-step nature and use of protecting groups/auxiliaries.

Table 2. Performance summary for the Asymmetric Reductive Cyclization route.

Stepwise Annulation via Lactam Intermediates

This linear and highly controlled approach is particularly effective for synthesizing the 1,7-diazaspiro[5.5]undecane isomer. It builds the spirocycle through a series of reliable, well-understood chemical transformations.

Mechanistic Rationale

The synthesis begins with N-Boc-δ-valerolactam. A Claisen condensation with a suitable ester, such as ethyl acetate, followed by acid-catalyzed decarboxylation, installs a key keto-ester intermediate. This intermediate is then subjected to reductive amination conditions. The primary amine condenses with the ketone to form an enamine or iminium ion, which then undergoes an intramolecular cyclization via attack of the nitrogen onto the ester carbonyl. The resulting spirocyclic aminal is formed under acidic conditions, which also cleaves the Boc protecting group, yielding the parent 1,7-diazaspiro[5.5]undecane.[5][6]

G cluster_2 Stepwise Annulation via Lactam Start N-Boc-δ-valerolactam Claisen Claisen Condensation (e.g., with Ethyl Acetate) Start->Claisen Decarboxylation Acid-Catalyzed Decarboxylation → Keto-Ester Intermediate Claisen->Decarboxylation Cyclization Acid-Catalyzed Spirocyclization (Intramolecular Amidation) Decarboxylation->Cyclization Product 1,7-Diazaspiro[5.5]undecane Cyclization->Product

Caption: Logical flow for the Stepwise Annulation strategy.

Performance Comparison
FeatureStepwise Annulation (Lactam)
Key Advantage Robust and scalable; provides access to the 1,7-isomer.
Limitations Linear sequence with multiple steps and intermediate purifications.
Stereocontrol Achiral unless chiral starting materials or catalysts are introduced.
Typical Conditions Claisen condensation (NaH), followed by acid-catalyzed cyclization (HCl).[5]
Atom Economy Fair, with loss of protecting groups and other small molecules.

Table 3. Performance summary for the Stepwise Annulation route.

Multicomponent Reactions (MCRs)

Multicomponent reactions are powerful tools for rapidly generating libraries of complex molecules from simple starting materials in a single pot. Several MCRs have been developed for the synthesis of highly substituted diazaspiro[5.5]undecanes.

Mechanistic Rationale

A representative example is the three-component reaction of a barbituric acid, an aromatic aldehyde, and urea or N,N-dimethylurea.[7] Under ultrasound irradiation and acidic catalysis (p-TSA), the aldehyde first condenses with the barbituric acid in a Knoevenagel condensation to form an arylidene intermediate. This activated olefin then undergoes a conjugate addition with urea. Finally, a second condensation between the remaining urea N-H and a ketone on the barbituric acid ring closes the second ring, forming the spirocyclic core. The use of ultrasound often accelerates the reaction and improves yields.[8]

G cluster_3 Multicomponent Reaction (MCR) Start Barbituric Acid + Aldehyde + Urea Knoevenagel Knoevenagel Condensation → Arylidene Intermediate Start->Knoevenagel p-TSA, Ultrasound Michael Michael Addition of Urea Knoevenagel->Michael Cyclization Intramolecular Condensation/ Cyclization Michael->Cyclization Product Functionalized Diazaspiro[5.5]undecane Cyclization->Product

Caption: General pathway for a three-component MCR synthesis.

Performance Comparison
FeatureMulticomponent Reaction
Key Advantage High step and atom economy; ideal for library synthesis and exploring SAR.
Limitations Can be sensitive to steric hindrance; product purification can sometimes be challenging.
Stereocontrol Generally low, often producing mixtures of diastereomers unless specific directing groups are used.
Typical Conditions One-pot reaction, often accelerated by ultrasound or microwave irradiation.[7]
Atom Economy Very high, as multiple components are combined with minimal waste.

Table 4. Performance summary for the Multicomponent Reaction route.

Conclusion and Strategic Recommendations

The optimal synthetic route to a diazaspiro[5.5]undecane target is dictated by the specific goals of the project.

  • For rapid generation of diverse analogs for initial screening, Multicomponent Reactions offer unparalleled efficiency and atom economy.

  • When a specific, highly functionalized, and diastereomerically pure core is needed, the Double Michael Addition Cascade is a powerful and convergent choice.

  • For the synthesis of a specific enantiomer, particularly for late-stage clinical candidates where optical purity is non-negotiable, an Asymmetric Synthesis approach is the gold standard, despite its higher step count.

  • When a specific isomer like the 1,7-diazaspiro[5.5]undecane is required in a robust and scalable manner, the Stepwise Annulation via Lactam Intermediates provides a reliable and well-trodden path.

By understanding the strengths and weaknesses inherent in each of these synthetic strategies, researchers can make informed decisions, accelerating the discovery and development of novel therapeutics built upon the versatile diazaspiro[5.5]undecane scaffold.

References

  • de Graaf, C., Ritschel, T., B_hm, S., & Gohlke, H. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(55), 34839-34855. [Link]

  • Gunanathan, C., & Miller, S. J. (2013). 1,7-diazaspiro[5.5]undecane--a neglected heterocycle. Organic Letters, 15(19), 4992-5. [Link]

  • Zhu, J., Quirion, J. C., & Husson, H. P. (1993). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 58(23), 6451-6456. [Link]

  • Roulland, E., Chiaroni, A., & Husson, H. P. (2006). An expedient route to diaza-spirocycles utilizing a sequential multicomponent α-aminoallylation/ring-closing metathesis strategy. Tetrahedron Letters, 47(50), 8977-8980. [Link]

  • Tussupbayev, S., et al. (2020). Synthesis and transformations of 2,4-dioxa- and 2,4-diazaspiro[5.5]undecanones equipped with a diterpenoid substituent. Chemistry of Natural Compounds, 56(4), 654-659. [Link]

  • Safari, J., & Gandomi-Ravandi, S. (2013). An Efficient Approach to Diazaspiro [5.5] undecane -1, 5, 9-trione Derivatives under Ultrasound Irradiation. Organic Chemistry International, 2013, 1-6. [Link]

  • Zhu, J., Quirion, J. C., & Husson, H. P. (1993). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Request PDF. [Link]

  • Aggarwal, S., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diarylideneacetones. Tetrahedron Letters, 58(10), 967-971. [Link]

  • Gunanathan, C., & Miller, S. J. (2013). 1,7-Diazaspiro[5.5]undecane - A Neglected Heterocycle. Request PDF. [Link]

  • Wilson, M. S., & Padwa, A. (2008). A stereoselective approach to the azaspiro[5.5]undecane ring system using a conjugate addition/dipolar cycloaddition cascade: application to the total synthesis of (+/-)-2,7,8-epi-perhydrohistrionicotoxin. The Journal of Organic Chemistry, 73(22), 8957-8966. [Link]

  • Wilson, M. S., & Padwa, A. (2008). A Stereoselective Approach to the Azaspiro[5.5]undecane Ring System Using a Conjugate Addition/Dipolar Cycloaddition Cascade: Application to the Total Synthesis of (±)-2,7,8-epi-Perhydrohistrionicotoxin. Sci-Hub. [Link]

  • Reddy, C. R., et al. (2020). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Letters in Organic Chemistry, 17(8), 614-620. [Link]

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Evaluating the Selectivity of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the selectivity of the novel compound, 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one. As researchers and drug development professionals, understanding the selectivity profile of a lead candidate is paramount to predicting its therapeutic window and potential off-target effects. This document outlines a multi-faceted experimental approach, grounded in scientific integrity, to thoroughly characterize the binding and functional selectivity of this diazaspiro compound. We will explore the rationale behind experimental choices, provide detailed protocols, and present a strategy for comparing its performance against relevant alternative scaffolds.

Introduction to 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one and the Importance of Selectivity

The 1,9-diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives showing activity against a range of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels.[1] These compounds have been investigated for the treatment of obesity, pain, and various central nervous system disorders.[1] The specific compound, 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one, is a novel entity with potential therapeutic applications. However, its successful development hinges on a thorough understanding of its selectivity.

Selectivity, in the context of drug discovery, is the measure of a compound's ability to interact with its intended biological target over other, unintended targets.[2] Poor selectivity can lead to undesirable side effects and toxicity, which are major causes of clinical trial failures. Therefore, a rigorous evaluation of selectivity is a critical step in the hit-to-lead and lead optimization phases of drug development. This guide will focus on a systematic approach to de-risk 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one by comprehensively mapping its selectivity profile.

Proposed Biological Targets and Rationale

Given the broad bioactivity of the diazaspiro scaffold, a panel of potential targets should be investigated. Based on existing literature for similar structures, the following target classes are of high interest for initial screening:

  • G-Protein Coupled Receptors (GPCRs): Many diazaspiro compounds have shown affinity for various GPCRs.[1] A broad panel of GPCRs, including opioid, dopamine, serotonin, and adrenergic receptors, should be included in the primary screen.

  • Enzymes: Certain diazaspiro derivatives have demonstrated inhibitory activity against enzymes like acetyl-CoA carboxylase (ACC).[1] A panel of relevant enzymes, particularly those involved in metabolic pathways, should be considered.

  • Ion Channels: While less commonly reported for this specific scaffold, the structural motifs present in 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one warrant an investigation into its effects on key ion channels.

Experimental Workflow for Selectivity Profiling

A tiered approach is recommended for efficiently evaluating the selectivity of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one. This workflow ensures that resources are focused on the most promising avenues of investigation.

Caption: Tiered experimental workflow for selectivity profiling.

Detailed Experimental Protocols

Tier 1: Primary Screening - Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[3] They are robust, sensitive, and amenable to high-throughput screening.

Objective: To identify the primary binding targets of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one from a broad panel of receptors and enzymes.

Methodology: Competition Binding Assay [3][4]

  • Preparation of Membranes:

    • Homogenize cells or tissues expressing the target receptor in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable assay buffer.

    • Determine the protein concentration using a standard method like the BCA assay.[4]

  • Assay Setup (96-well plate format):

    • To each well, add:

      • Membrane preparation (e.g., 5-20 µg protein).

      • A fixed concentration of a specific radioligand (e.g., [³H]-dopamine for dopamine receptors).

      • Varying concentrations of the test compound (9-Methyl-2,9-diazaspiro[5.5]undecan-1-one) or a known reference compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[4]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification:

    • Dry the filters and add a scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

TargetRadioligand9-Methyl-2,9-diazaspiro[5.5]undecan-1-one Ki (nM)Reference Compound Ki (nM)
Dopamine D2[³H]-SpiperoneExperimental ValueHaloperidol: Value
Serotonin 5-HT2A[³H]-KetanserinExperimental ValueKetanserin: Value
Mu-Opioid[³H]-DAMGOExperimental ValueMorphine: Value
... (expand panel).........
Tier 2: Secondary & Functional Assays

Once primary hits are identified, it is crucial to confirm their functional activity and further probe selectivity against closely related targets.

Objective: To determine if 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one acts as an agonist, antagonist, or allosteric modulator at its primary targets and to quantify its selectivity over related off-targets.

Methodology: GPCR Functional Assays

The choice of functional assay depends on the G-protein coupling of the target GPCR.[5][6]

  • For Gs-coupled receptors: Measure changes in intracellular cyclic AMP (cAMP) levels.

  • For Gi-coupled receptors: Measure the inhibition of adenylyl cyclase, leading to decreased cAMP levels.

  • For Gq-coupled receptors: Measure changes in intracellular calcium (Ca²⁺) or inositol phosphate (IP) accumulation.[7]

Example Protocol: cAMP Assay for a Gs-coupled Receptor

  • Cell Culture: Culture cells expressing the target GPCR in a suitable medium.

  • Assay Setup:

    • Plate the cells in a 96-well plate.

    • Treat the cells with varying concentrations of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one or a reference agonist.

    • To determine antagonist activity, pre-incubate the cells with the test compound before adding a known agonist.

  • Lysis and Detection:

    • Lyse the cells to release intracellular cAMP.

    • Quantify cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Plot the cAMP response against the logarithm of the compound concentration.

    • Determine the EC50 (for agonists) or IC50 (for antagonists) from the dose-response curve.

Data Presentation:

TargetFunctional Assay9-Methyl-2,9-diazaspiro[5.5]undecan-1-one EC50/IC50 (nM)Efficacy (%)Mode of Action
Primary Hit 1cAMPExperimental ValueExperimental ValueAgonist/Antagonist
Off-Target 1Ca²⁺ FluxExperimental ValueExperimental ValueAgonist/Antagonist
Off-Target 2IP1 AccumulationExperimental ValueExperimental ValueAgonist/Antagonist

Selectivity Ratio Calculation:

The selectivity of a compound can be expressed as the ratio of its affinity or potency for an off-target to its affinity or potency for the on-target.[2]

  • Binding Selectivity Ratio: Ki (Off-Target) / Ki (On-Target)

  • Functional Selectivity Ratio: EC50/IC50 (Off-Target) / EC50/IC50 (On-Target)

A higher selectivity ratio indicates greater selectivity for the on-target.

Tier 3: In Vitro DMPK & Cellular Assays

Early assessment of drug metabolism and pharmacokinetic (DMPK) properties is essential to ensure that the compound has favorable characteristics for in vivo studies.[8][9]

Objective: To evaluate the metabolic stability and potential for drug-drug interactions of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one.

Key In Vitro DMPK Assays: [10][11][12]

  • Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to determine its rate of metabolism.

  • Cytochrome P450 (CYP) Inhibition: Assess the potential of the compound to inhibit major CYP enzymes (e.g., CYP3A4, CYP2D6), which can lead to drug-drug interactions.

  • Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins, which can affect its free concentration and efficacy.

  • Permeability: Use cell-based models (e.g., Caco-2) to assess the compound's ability to cross biological membranes.

Cellular Assays:

Transitioning to a cellular context is crucial to validate the findings from biochemical and functional assays. Assays in whole cells can provide insights into on-target engagement and potential off-target liabilities in a more physiologically relevant environment.

Comparative Analysis with Alternative Scaffolds

To put the selectivity profile of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one into perspective, it should be compared with other known compounds targeting the same primary receptor(s). This could include:

  • Clinically approved drugs: Benchmarking against the "gold standard" provides a clear measure of performance.

  • Other investigational compounds with similar scaffolds: This helps to understand the structure-activity relationship (SAR) and structure-selectivity relationship (SSR) of the diazaspiro core.

The comparative data should be presented in a clear and concise table, highlighting key selectivity ratios and functional parameters.

Conclusion and Future Directions

This guide has outlined a rigorous and systematic approach to evaluating the selectivity of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one. By following this tiered workflow, researchers can generate a comprehensive selectivity profile that will be invaluable for making informed decisions about the future development of this compound. The data generated will not only de-risk the candidate but also provide a solid foundation for further optimization and preclinical studies. A thorough understanding of a compound's selectivity is a cornerstone of modern drug discovery, paving the way for the development of safer and more effective medicines.

References

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  • Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta pharmacologica Sinica, 33(3), 372–384.
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  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity.
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  • Chemistry For Everyone. (2025, January 17).
  • Wang, Y., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry.
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A Senior Application Scientist's Guide to the Reproducibility of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel scaffolds that offer three-dimensional complexity and improved pharmacological properties is relentless. The diazaspiro[5.5]undecane framework has emerged as a privileged structure, with derivatives showing a wide range of biological activities, including potential as antihypertensive agents and kinase inhibitors.[1][2][3][4][5] Specifically, 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one represents a key building block for the synthesis of more complex molecules in drug discovery programs.

This guide provides an in-depth analysis of the synthetic routes to 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one, focusing on the reproducibility of experimental results. As direct, published protocols for this specific molecule are scarce, we present a plausible and robust synthetic pathway derived from established methodologies for analogous spirocyclic lactams. We will dissect the critical parameters of this synthesis, offer a comparative analysis with an alternative strategy, and provide detailed experimental protocols to aid researchers in achieving consistent and reliable outcomes.

The Challenge of Reproducibility in Spirocycle Synthesis

The construction of spirocyclic systems, characterized by a single atom common to two rings, presents unique synthetic challenges.[6] Steric hindrance around the spirocenter can significantly impact reaction kinetics and yields, leading to variability in experimental outcomes. Furthermore, the synthesis of diazaspiro lactams often involves multi-step sequences where minor deviations in reaction conditions, reagent purity, or purification techniques can lead to significant discrepancies in the final product's yield and purity. This guide aims to illuminate these challenges and provide a framework for mitigating them.

Proposed Primary Synthetic Pathway: A Multi-Step Approach from N-Boc-4-piperidone

Our proposed primary synthesis of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one is a logical sequence starting from the readily available N-Boc-4-piperidone. This pathway is designed for robustness and adaptability in a standard organic synthesis laboratory.


A [label="N-Boc-4-piperidone"]; B [label="tert-Butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate"]; C [label="tert-Butyl 4-(2-aminoethyl)-4-hydroxypiperidine-1-carboxylate"]; D [label="tert-Butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate"]; E [label="2,9-Diazaspiro[5.5]undecan-1-one"]; F [label="9-Methyl-2,9-diazaspiro[5.5]undecan-1-one"];

A -> B [label=" KCN, H2O "]; B -> C [label=" Raney Ni, H2 "]; C -> D [label=" Heat, Toluene "]; D -> E [label=" TFA, DCM "]; E -> F [label=" HCHO, HCOOH (Eschweiler-Clarke) "]; }

Figure 1: Proposed primary synthetic pathway for 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one.
Step-by-Step Experimental Protocol:

Step 1: Synthesis of tert-Butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate

  • To a solution of N-Boc-4-piperidone (1.0 eq) in water, add potassium cyanide (1.2 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of tert-Butyl 4-(2-aminoethyl)-4-hydroxypiperidine-1-carboxylate

  • Dissolve the crude product from Step 1 in methanol.

  • Add Raney Nickel (a catalytic amount) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) for 12 hours.

  • Filter the reaction mixture through Celite and concentrate the filtrate to obtain the crude amino alcohol.

Step 3: Synthesis of tert-Butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate

  • Reflux a solution of the crude amino alcohol from Step 2 in toluene for 18 hours, using a Dean-Stark apparatus to remove water.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Step 4: Synthesis of 2,9-Diazaspiro[5.5]undecan-1-one

  • Dissolve the Boc-protected lactam from Step 3 in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5.0 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 4 hours.

  • Concentrate the reaction mixture and basify with a saturated solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer, and concentrate to yield the deprotected spiro-lactam.

Step 5: Synthesis of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one (Eschweiler-Clarke Reaction)

  • To a solution of 2,9-diazaspiro[5.5]undecan-1-one (1.0 eq) in formic acid (5.0 eq), add aqueous formaldehyde (37%, 3.0 eq).

  • Heat the reaction mixture at 100 °C for 6 hours.[7][8][9][10][11][12][13][14]

  • Cool the mixture, basify with sodium hydroxide solution, and extract with ethyl acetate.

  • Dry the organic layer and concentrate to give the final product, which can be further purified by chromatography or crystallization.

Alternative Synthetic Pathway: A Convergent Approach

An alternative strategy involves the construction of the spirocyclic core through a different bond disconnection, potentially offering advantages in terms of step economy or scalability. This approach utilizes a Michael addition followed by reductive amination and cyclization.


A [label="N-Methyl-4-piperidone"]; B [label="1-Methyl-4-(2-nitrovinyl)piperidin-4-ol"]; C [label="2-(1-Methylpiperidin-4-yl)nitroethane"]; D [label="3-(1-Methylpiperidin-4-yl)propan-1-amine"]; E [label="Ethyl 3-(3-(1-methylpiperidin-4-yl)propylamino)propanoate"]; F [label="9-Methyl-2,9-diazaspiro[5.5]undecan-1-one"];

A -> B [label=" Nitromethane, Base "]; B -> C [label=" Dehydration & Reduction "]; C -> D [label=" Reduction (e.g., LiAlH4) "]; D -> E [label=" Ethyl acrylate "]; E -> F [label=" Intramolecular Cyclization "]; }

Figure 2: Alternative synthetic pathway for 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one.

Comparison of Synthetic Routes

ParameterPrimary PathwayAlternative Pathway
Starting Materials N-Boc-4-piperidone (commercially available)N-Methyl-4-piperidone (commercially available)
Number of Steps 55
Key Reactions Cyanohydrin formation, Reduction, Lactamization, N-methylationHenry reaction, Reduction, Michael addition, Reductive amination, Cyclization
Potential Challenges Use of KCN (toxic), Raney Ni (pyrophoric), high temperature for cyclizationUse of LiAlH4 (requires anhydrous conditions), potential for side reactions in Michael addition
Reproducibility Generally reliable with careful control of reaction conditionsMay be more sensitive to substrate purity and reaction conditions
Scalability Potentially scalable with appropriate safety measuresMay present challenges in scaling up due to the use of hazardous reagents

Characterization Data

While a comprehensive set of experimental data from a single, reproducible source is not publicly available, the following represents expected analytical data for 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one based on its structure and data for similar compounds. Commercial suppliers often provide detailed analytical data upon request.[15][16]

  • ¹H NMR (CDCl₃, 400 MHz): δ 3.2-3.4 (m, 2H), 2.8-3.0 (m, 2H), 2.4-2.6 (m, 2H), 2.35 (s, 3H), 1.6-1.8 (m, 4H), 1.4-1.6 (m, 4H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 175.0, 55.0, 52.0, 46.0, 42.0, 35.0, 32.0, 28.0.

  • IR (KBr, cm⁻¹): 3300 (N-H stretch), 2930, 2850 (C-H stretch), 1650 (C=O stretch, amide).

  • Mass Spectrometry (ESI+): m/z 183.15 [M+H]⁺.

Conclusion and Recommendations for Reproducibility

The synthesis of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one, while not extensively documented in peer-reviewed literature, can be reliably achieved through a logical multi-step sequence from N-Boc-4-piperidone. The key to reproducibility lies in the careful execution of each step, with particular attention to:

  • Purity of Starting Materials and Reagents: Use of high-purity starting materials and freshly prepared or properly stored reagents is crucial.

  • Strict Control of Reaction Conditions: Temperature, reaction time, and stoichiometry must be carefully controlled, especially during the cyanide addition and cyclization steps.

  • Consistent Purification Methods: The use of standardized chromatographic conditions or crystallization procedures will ensure consistent purity of intermediates and the final product.

The alternative pathway presented offers a different strategic approach but may require more stringent control over reaction conditions due to the nature of the reagents involved.

For researchers embarking on the synthesis of this and related diazaspiro-lactams, we recommend thorough characterization of all intermediates to ensure the desired reaction pathway is being followed. This proactive approach will aid in troubleshooting and ultimately lead to more reproducible and reliable synthetic outcomes. The insights and detailed protocols provided in this guide are intended to serve as a valuable resource for the scientific community, fostering greater consistency in the synthesis of this important class of molecules.

References

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  • Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882. [Link]

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  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Eschweiler–Clarke reaction. [Link]

  • Grokipedia. (n.d.). Dieckmann condensation. [Link]

  • Wikipedia. (2023, October 29). Dieckmann condensation. [Link]

  • da Silva, A. C. M., et al. (2020). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers, 7(15), 2056-2092. [Link]

  • Astaraki, A. M., & Bazgir, A. (2012). An Efficient Approach to Diazaspiro [5.5] undecane -1, 5, 9-trione Derivatives under Ultrasound Irradiation. SID. [Link]

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  • Sørensen, M. D., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ACS Omega, 6(12), 8225-8235. [Link]

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Safety Operating Guide

Proper Disposal of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one. As a novel compound frequently synthesized in drug development, establishing a robust disposal protocol is paramount to ensuring laboratory safety, environmental protection, and regulatory adherence. This document is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance that goes beyond mere procedural steps to explain the underlying scientific and safety principles.

Hazard Profile and Characterization

  • Acute Toxicity 4 (Harmful if swallowed)

  • Skin Irritant 2 (Causes skin irritation)

  • Eye Irritant 2 (Causes serious eye irritation)

  • Specific Target Organ Toxicity - Single Exposure 3 (May cause respiratory irritation) [1]

Therefore, it is prudent to handle 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one as a hazardous waste with similar potential for toxicity and irritation. Under the Resource Conservation and Recovery Act (RCRA), a waste is deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed by the U.S. Environmental Protection Agency (EPA).[2] Given its likely biological activity and potential for irritation, it should be managed as a hazardous chemical waste.

Table 1: Inferred Hazard Classification and Handling Summary
Hazard CharacteristicInferred Classification & GHS PictogramHandling Precaution
Acute Toxicity (Oral) Category 4 - предупреждениеDo not eat, drink, or smoke when handling. Wash hands thoroughly after handling.[1]
Skin Irritation Category 2 - предупреждениеWear protective gloves and clothing. Avoid contact with skin.[1]
Eye Irritation Category 2 - предупреждениеWear safety glasses with side shields or goggles.[1]
Respiratory Irritation STOT SE 3 - предупреждениеHandle in a well-ventilated area or in a chemical fume hood.[1]

Personal Protective Equipment (PPE)

Before handling 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one or its waste, all personnel must be equipped with the appropriate PPE. The causality is simple: creating a barrier between the researcher and the potential chemical hazard is the most direct way to prevent exposure.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are mandatory. Inspect gloves for any tears or perforations before use.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to prevent eye contact.

  • Skin and Body Protection: A standard laboratory coat must be worn and fully fastened.

  • Respiratory Protection: When handling the solid compound outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator may be necessary.

Spill Management Protocol

Accidental spills must be managed immediately to mitigate exposure risks.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance. Do not use combustible materials like paper towels to absorb flammable solvents if they are part of the waste mixture.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health & Safety (EHS) office.

Step-by-Step Disposal Workflow

The guiding principle for chemical waste disposal is that no activity should begin without a clear plan for the disposal of all generated waste.[3] The following workflow ensures compliance with federal and local regulations.

Step 1: Waste Characterization and Segregation

Proper segregation of chemical waste at the point of generation is critical to prevent dangerous reactions.[4]

  • Do not mix incompatible wastes. 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one waste should be collected separately from strong acids, bases, and oxidizing agents.

  • Solid vs. Liquid Waste: Collect solid waste (e.g., contaminated filter paper, gloves) separately from liquid waste (e.g., solutions from chromatography, reaction mixtures).

  • Halogenated vs. Non-Halogenated Solvents: If the compound is dissolved in a solvent for disposal, segregate halogenated and non-halogenated solvent waste streams, as disposal costs and methods differ.

Caption: Decision workflow for segregating waste at the point of generation.

Step 2: Container Selection and Labeling

The choice of container is crucial for safe storage and transport.

  • Compatibility: The container must be chemically compatible with the waste. For 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one and many organic solvents, glass or high-density polyethylene (HDPE) containers are appropriate.[5][6] Avoid metal containers for any potentially corrosive materials.[7]

  • Condition: Containers must be in good condition, free from leaks, and have a secure, screw-top lid.[2][3]

  • Labeling: This is a strict regulatory requirement. The EPA mandates that each waste container be clearly labeled with the words "Hazardous Waste" and a clear identification of its contents.[8]

    • As soon as waste is added, affix a hazardous waste tag.

    • List all chemical constituents, including solvents, by their full names (no formulas or abbreviations).[9]

    • Include the approximate percentage of each component.

    • Indicate the relevant hazards (e.g., "Toxic," "Irritant").

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

An SAA is a designated location at or near the point of waste generation where hazardous waste can be temporarily stored under the control of laboratory personnel.[2][10][11]

  • Location: The SAA must be at or near the point of generation and under the control of the operator of the process generating the waste.[2][11]

  • Volume Limits: No more than 55 gallons of non-acute hazardous waste may be accumulated in an SAA.[11][12]

  • Containment: Always use secondary containment (e.g., a plastic tub) for liquid waste containers to capture any potential leaks.[3]

  • Container Status: Keep waste containers closed at all times except when adding or removing waste.[9][11] Do not leave funnels in open containers.[9]

Step 4: Request for Disposal

Once a waste container is nearly full (approximately 90%), a pickup request should be submitted to your institution's EHS department.[9]

  • Do not overfill containers; leave at least 10% of headspace for expansion.[5]

  • Ensure the waste tag is complete and accurate.

  • EHS or a licensed hazardous waste vendor will collect the waste from the SAA for transport to a central accumulation area and ultimately to a permitted Treatment, Storage, and Disposal Facility (TSDF).

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Comprehensive Safety and Handling Guide for 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety, handling, and disposal protocols for 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one, developed for researchers and drug development professionals. The information herein is synthesized from established safety principles for analogous diazaspiro compounds to ensure a robust and precautionary approach in the absence of a specific Safety Data Sheet (SDS) for this novel compound.

Hazard Identification and Risk Assessment

Potential Hazards Include:

  • Oral and Dermal Toxicity: Similar compounds can be harmful if swallowed or absorbed through the skin.

  • Skin and Eye Irritation: Direct contact may lead to skin irritation and serious eye irritation or damage.

  • Respiratory Irritation: Inhalation of dust or vapors can cause irritation to the respiratory tract.

Hazard Classification (Inferred)Potential EffectsPrecautionary Statements (Anticipated)
Acute Toxicity (Oral, Dermal) Harmful if swallowed or in contact with skin.[1]P264, P270, P280, P301+P317, P302+P352[1]
Skin Irritation Causes skin irritation.P264, P280, P302+P352, P362+P364[2]
Eye Irritation Causes serious eye irritation.P280, P305+P351+P338[2]
Respiratory Irritation May cause respiratory irritation.P261, P271, P304+P340[1]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the risks associated with handling 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one. The selection of PPE should be based on a comprehensive risk assessment of the specific procedures being undertaken.

Essential PPE
PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact. Gloves must be inspected before use and replaced regularly.[3][4]
Eye Protection Tightly fitting safety goggles with side-shields or a face shield.[3][5]To protect eyes from splashes and dust.
Body Protection A standard laboratory coat, fully buttoned.[6]To protect skin and clothing from contamination.
Footwear Closed-toe, closed-heel shoes covering the entire foot.[4][6]To protect against spills.
Respiratory Protection

The use of respiratory protection should be determined by the specific handling conditions and ventilation available.

  • Standard Operations: Handling in a well-ventilated area or a certified chemical fume hood is the primary engineering control to minimize inhalation exposure.[3]

  • High-Risk Operations: If there is a risk of generating dust or aerosols, or if exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[3] All respirator use must adhere to a formal respiratory protection program, including fit testing and training.[6]

Operational and Handling Plan

Adherence to a strict operational plan is critical for the safe handling of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_dissolve Dissolve/React handle_weigh->handle_dissolve handle_transfer Transfer Solution handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Surfaces handle_transfer->cleanup_decontaminate cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_doff_ppe Doff PPE cleanup_waste->cleanup_doff_ppe

Caption: Workflow for the safe handling of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure all necessary PPE is readily available and in good condition.

    • Verify that the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary glassware and equipment within the fume hood.

  • Handling:

    • Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[3]

    • Avoid the formation of dust and aerosols.[3]

    • Use non-sparking tools if the compound's flammability is a concern.[3]

    • Keep the container tightly closed when not in use.[3]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

    • Store away from incompatible materials and foodstuff containers.[3]

Disposal Plan

Proper disposal of chemical waste and contaminated materials is crucial to prevent environmental contamination and ensure safety.

Chemical Waste
  • Do not allow the chemical to enter drains.[3]

  • Collect all waste in suitable, closed containers that are clearly labeled.[3]

  • Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations.[3]

Contaminated PPE and Materials
  • Gloves: Remove gloves using a technique that avoids skin contact with the contaminated exterior and dispose of them in the appropriate chemical waste stream.

  • Lab Coats: If significant contamination occurs, remove the lab coat immediately and have it professionally decontaminated or disposed of as hazardous waste.

  • Glassware and Equipment: Decontaminate all glassware and equipment that has come into contact with the compound using an appropriate solvent and cleaning procedure.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3]

  • Spill: Evacuate the area. Wear appropriate PPE and contain the spill. Collect the spilled material and place it in a suitable container for disposal.[3]

References

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Retrosynthesis Analysis

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9-Methyl-2,9-diazaspiro[5.5]undecan-1-one
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9-Methyl-2,9-diazaspiro[5.5]undecan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.